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  • Product: 2-Ethylpropanediamide
  • CAS: 6082-49-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of 2-Ethylpropanediamide

Abstract This technical guide provides a comprehensive overview of the synthesis, and physicochemical and potential biological properties of 2-Ethylpropanediamide, also known as 2-ethylmalonamide. While this compound is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, and physicochemical and potential biological properties of 2-Ethylpropanediamide, also known as 2-ethylmalonamide. While this compound is not as extensively studied as its phenyl-substituted analogues, this document consolidates available information on related compounds and general synthetic methodologies to present a detailed protocol for its preparation via the ammonolysis of diethyl ethylmalonate. Furthermore, this guide offers predicted physicochemical properties and spectroscopic data to aid in its identification and characterization. The potential applications of 2-Ethylpropanediamide in medicinal chemistry are also discussed, drawing parallels with other alkyl-substituted malonamides. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules.

Introduction

2-Ethylpropanediamide (2-ethylmalonamide) is a simple, yet potentially versatile, organic compound belonging to the malonamide class. Malonamides are characterized by a central methylene group flanked by two amide functionalities. The presence of an ethyl group at the 2-position introduces a lipophilic character that can influence its physicochemical and biological properties. While the closely related compound, 2-ethyl-2-phenylmalonamide, is a known metabolite of the anticonvulsant drug primidone and has been studied for its biological activity, 2-Ethylpropanediamide remains a comparatively unexplored molecule.[1]

This guide aims to fill the existing knowledge gap by providing a detailed theoretical and practical framework for the synthesis and characterization of 2-Ethylpropanediamide. By leveraging established principles of organic synthesis and predictive modeling, we present a robust methodology for its preparation and a comprehensive profile of its expected properties.

Synthesis of 2-Ethylpropanediamide

The most direct and classical route for the synthesis of 2-Ethylpropanediamide is the ammonolysis of diethyl ethylmalonate.[2] This reaction involves the nucleophilic attack of ammonia on the carbonyl carbons of the ester groups, leading to the displacement of the ethoxide leaving groups and the formation of the corresponding diamide.

Reaction Mechanism

The ammonolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group and forming the amide. This process occurs for both ester groups to yield the final diamide product. The reaction is typically carried out using an excess of ammonia, often in a sealed vessel to maintain a sufficient concentration of the gaseous reactant and to drive the reaction to completion.

Ammonolysis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ester Diethyl Ethylmalonate Ammonia Ammonia (NH₃) Intermediate Tetrahedral Adduct Ammonia->Intermediate Amide 2-Ethylpropanediamide Intermediate->Amide Elimination of Ethoxide Ethanol Ethanol Intermediate->Ethanol

Caption: General mechanism for the ammonolysis of diethyl ethylmalonate.

Detailed Experimental Protocol

This protocol is based on general procedures for the ammonolysis of dialkyl malonates and provides a reliable method for the preparation of 2-Ethylpropanediamide.

Materials:

  • Diethyl ethylmalonate (≥98%)

  • Anhydrous ammonia (gas or saturated solution in methanol)

  • Methanol (anhydrous)

  • A high-pressure stainless-steel autoclave or a thick-walled sealed glass tube

  • Rotary evaporator

  • Crystallization dishes

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure autoclave, place a magnetic stir bar and add diethyl ethylmalonate (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous methanol to dissolve the diethyl ethylmalonate. The volume should be sufficient to ensure good mixing.

  • Ammonia Addition: Cool the autoclave in a dry ice/acetone bath. Carefully introduce anhydrous ammonia gas into the vessel until a significant amount has condensed, or add a pre-prepared saturated solution of ammonia in methanol (a significant excess, e.g., 10-20 equivalents, is recommended).

  • Reaction Conditions: Seal the autoclave and allow it to warm to room temperature behind a blast shield. Heat the reaction mixture to 100-120 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if a sampling valve is available. The reaction is typically complete within 24-48 hours.

  • Work-up: After cooling the autoclave to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

  • Isolation of Product: Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator. The crude product will likely be a solid or a viscous oil.

  • Purification: The crude 2-Ethylpropanediamide can be purified by recrystallization. Suitable solvents for recrystallization include ethanol, water, or a mixture of the two. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • High Pressure and Temperature: The use of a sealed vessel and elevated temperatures is necessary to increase the concentration of ammonia in the reaction mixture and to overcome the activation energy of the reaction, as the ammonolysis of esters can be sluggish at ambient conditions.[1]

  • Excess Ammonia: A large excess of ammonia is used to drive the equilibrium towards the formation of the diamide and to ensure complete conversion of the starting ester.

  • Anhydrous Conditions: While not strictly necessary for the reaction to proceed, using anhydrous methanol can minimize the potential for hydrolysis of the ester or the amide product.

Physicochemical Properties

Due to the limited availability of experimental data for 2-Ethylpropanediamide, the following properties are a combination of data from analogous compounds and computational predictions.

PropertyPredicted ValueNotes
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.14 g/mol
Appearance White crystalline solidBased on the appearance of similar malonamides.[3]
Melting Point 150-170 °C (decomposes)Predicted based on trends for similar alkyl diamides.
Boiling Point Decomposes before boilingAmides generally have high boiling points and often decompose.
Solubility Soluble in water and ethanolThe presence of two amide groups suggests good solubility in polar protic solvents.
pKa ~17-18 (amide N-H)Estimated based on typical pKa values for primary amides.

Spectroscopic Characterization

The following are predicted spectroscopic data for 2-Ethylpropanediamide, which are essential for its identification and structural confirmation.

¹H NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • δ 7.2-7.5 ppm (broad singlet, 4H): -CO -NH₂ protons. The broadness is due to quadrupolar relaxation of the nitrogen and potential hydrogen bonding.

  • δ 2.5-2.7 ppm (triplet, 1H): -CH (CH₂CH₃)- proton.

  • δ 1.6-1.8 ppm (quintet, 2H): -CH₂-CH₃ protons.

  • δ 0.8-1.0 ppm (triplet, 3H): -CH₂-CH₃ protons.

¹³C NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • δ ~170-175 ppm: Two C=O (amide carbonyl) carbons.

  • δ ~50-55 ppm: -C H(CH₂CH₃)- carbon.

  • δ ~20-25 ppm: -C H₂-CH₃ carbon.

  • δ ~10-15 ppm: -CH₂-C H₃ carbon.

Infrared (IR) Spectroscopy (Predicted)
  • 3400-3100 cm⁻¹ (broad): N-H stretching vibrations of the primary amide groups. The broadening is due to hydrogen bonding.

  • 2970-2850 cm⁻¹: C-H stretching vibrations of the ethyl group.

  • ~1680-1640 cm⁻¹ (strong): C=O stretching vibration (Amide I band). This is a characteristic and intense absorption for amides.

  • ~1620-1580 cm⁻¹: N-H bending vibration (Amide II band).

Mass Spectrometry (Predicted)
  • Electron Ionization (EI):

    • Molecular Ion (M⁺): m/z = 130.

    • Major Fragmentation Peaks: Expect fragments corresponding to the loss of an amide group (-CONH₂) (m/z = 86), and cleavage of the ethyl group.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Diethyl Ethylmalonate B Ammonolysis (NH₃, Methanol, Heat, Pressure) A->B C Crude 2-Ethylpropanediamide B->C D Recrystallization C->D E Pure 2-Ethylpropanediamide D->E F Spectroscopic Characterization (NMR, IR, MS) E->F

Caption: Workflow for the synthesis and characterization of 2-Ethylpropanediamide.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities for 2-Ethylpropanediamide have not been reported, the malonamide scaffold is a privileged structure in medicinal chemistry.[1] Derivatives of malonamide have been investigated for a wide range of therapeutic applications, including:

  • Anticonvulsant Agents: As previously mentioned, 2-ethyl-2-phenylmalonamide, a close analog, is a metabolite of the anticonvulsant primidone. It is plausible that simpler alkyl-substituted malonamides could also exhibit activity on the central nervous system.

  • Enzyme Inhibitors: The two amide groups can act as hydrogen bond donors and acceptors, making them suitable for interacting with the active sites of enzymes.

  • Antimicrobial Agents: Various amide-containing compounds have shown antimicrobial properties.

  • Building Blocks for Heterocyclic Synthesis: The reactive nature of the malonamide core makes it a useful starting material for the synthesis of more complex heterocyclic compounds with potential biological activity.[4]

The ethyl group in 2-Ethylpropanediamide provides a degree of lipophilicity that can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. Further research into the biological activities of this compound is warranted to explore its full potential.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of 2-Ethylpropanediamide. By adapting established synthetic protocols and utilizing predictive methods for property analysis, we have outlined a clear path for researchers to produce and identify this compound. The potential for 2-Ethylpropanediamide to serve as a valuable building block in medicinal chemistry and drug discovery is significant, and it is our hope that this guide will stimulate further investigation into its properties and applications.

References

  • PubChem. (n.d.). Phenylethylmalonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-phenylmalonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • YouTube. (2021, October 22). Converting Esters to Amides: "Aminolysis". Retrieved from [Link]

  • PMC. (2021, October 13). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and Applications of Malonamide Derivatives – A Minireview. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]

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Exploratory

"2-Ethylpropanediamide CAS number and chemical structure"

An In-Depth Technical Guide to 2-Ethylpropanediamide Abstract: This technical guide provides a comprehensive overview of 2-Ethylpropanediamide, a malonamide derivative of interest to researchers in synthetic chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethylpropanediamide

Abstract: This technical guide provides a comprehensive overview of 2-Ethylpropanediamide, a malonamide derivative of interest to researchers in synthetic chemistry and drug development. The document delineates its chemical identity, physicochemical properties, a representative synthetic pathway, and its contextual relevance within the broader field of medicinal chemistry, particularly concerning central nervous system agents. This guide is intended for professionals requiring detailed technical information for research and development applications.

Core Chemical Identity

2-Ethylpropanediamide, also known as 2-ethylmalonamide, is a simple dialiphatic amide. Its core identity is established by several key identifiers that ensure unambiguous referencing in research and procurement.

  • CAS Number : 6082-49-1[1]

  • Molecular Formula : C₅H₁₀N₂O₂[1][2]

  • IUPAC Name : 2-ethylpropanediamide

  • SMILES : CCC(C(=O)N)C(=O)N[2]

  • InChI Key : JPTLLABTZRFJGC-UHFFFAOYSA-N[2]

Chemical Structure

The molecular structure features a propane backbone with two amide groups attached to the first carbon (propanediamide) and an ethyl group substituted at the second carbon.

C1 C N1 NH₂ C1->N1 O1 O C1->O1 C2 C C2->C1 C4 C C2->C4 H_alpha H C2->H_alpha C3 C C3->C2 N2 NH₂ C3->N2 O2 O C3->O2 C5 C C4->C5

Caption: 2D Chemical Structure of 2-Ethylpropanediamide.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental settings, influencing everything from solvent selection to reaction kinetics. The key properties of 2-Ethylpropanediamide are summarized below.

PropertyValueSource
Molecular Weight 130.145 g/mol [1]
Monoisotopic Mass 130.07423 Da[2]
Density 1.151 g/cm³[1]
Boiling Point 389.2 °C at 760 mmHg[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-Ethylpropanediamide can be logically achieved through the alkylation of malonamide. This approach is a variation of the well-established malonic ester synthesis, adapted for the diamide.

Causality of Experimental Choices

The core principle involves the deprotonation of the acidic α-carbon of malonamide. The methylene protons situated between the two carbonyl groups are sufficiently acidic to be removed by a strong base, such as sodium ethoxide. The resulting carbanion acts as a potent nucleophile, which can then attack an electrophilic alkylating agent like ethyl iodide. This sequence is a classic and reliable method for forming carbon-carbon bonds at the α-position of a dicarbonyl compound.

Representative Synthetic Protocol
  • Deprotonation: Malonamide (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., ethanol). Sodium ethoxide (1.0 eq) is added portion-wise at room temperature to form the nucleophilic enolate.[1]

  • Alkylation: Ethyl iodide (1.0 eq) is added to the reaction mixture.[1] The reaction is typically stirred at room temperature or gently heated to drive the Sɴ2 reaction to completion.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 2-Ethylpropanediamide.

Caption: Synthetic workflow for 2-Ethylpropanediamide.

Relevance in Drug Development and Research

While 2-Ethylpropanediamide is not a therapeutic agent itself, its chemical structure is highly relevant in the field of medicinal chemistry, particularly in the context of anticonvulsant drugs. Its significance is best understood by examining its structural analog, 2-Ethyl-2-phenylmalonamide (PEMA) .

PEMA is a primary active metabolite of Primidone, an established antiepileptic drug.[3][4] Primidone is metabolized in the body to phenobarbital and PEMA, both of which contribute to its anticonvulsant effects. PEMA has been the subject of significant research to quantify its presence in patients undergoing treatment with Primidone and to understand its distinct pharmacological profile.[5]

Given this context, 2-Ethylpropanediamide serves several potential roles for researchers and drug development professionals:

  • Non-Aromatic Analog: It can be used in structure-activity relationship (SAR) studies to probe the importance of the phenyl group in PEMA for binding to biological targets. By comparing the activity (or lack thereof) of 2-Ethylpropanediamide with PEMA, researchers can deduce the contribution of aromatic interactions to the mechanism of action.

  • Synthetic Precursor: It serves as a fundamental building block for the synthesis of more complex malonamide derivatives.

  • Reference Standard: In analytical chemistry, it can be used as a reference compound in the development of methods to detect and quantify related molecules.

Safety and Handling

Specific GHS hazard classifications and detailed toxicological data for 2-Ethylpropanediamide are not prominently available in public databases based on the conducted search. However, it is prudent to handle all laboratory chemicals with appropriate care.

For context, the structurally related compound 2-Ethyl-2-phenylmalonamide monohydrate is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[6] Therefore, as a precautionary measure, 2-Ethylpropanediamide should be handled with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. Avoid ingestion, inhalation, and contact with skin and eyes.

Conclusion

2-Ethylpropanediamide is a well-defined chemical entity with the CAS number 6082-49-1.[1] While possessing straightforward physicochemical properties, its primary value to the scientific community lies not in its direct applications but in its role as a structural analog and synthetic building block. Its relationship to PEMA, a key metabolite of the anticonvulsant drug Primidone, makes it a valuable tool for researchers investigating the pharmacology of central nervous system agents and designing next-generation therapeutics.

References

  • 2-ethylpropanediamide | CAS#:6082-49-1 | Chemsrc. [Link]

  • 2-ethylpropanediamide (C5H10N2O2) - PubChemLite. [Link]

  • 2-Ethyl-2-(p-tolyl)malonamide | C12H16N2O2 | CID 600934 - PubChem. [Link]

  • 2-Ethyl-2-phenylmalonamide monohydrate | C11H16N2O3 | CID 2724041 - PubChem. [Link]

  • Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem. [Link]

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Foundational

"spectroscopic data of 2-Ethylpropanediamide (NMR, IR, Mass Spec)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethylpropanediamide Abstract The unequivocal structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and chemic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethylpropanediamide

Abstract

The unequivocal structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a composite, high-fidelity fingerprint of a molecule's architecture. This guide presents a comprehensive analysis of the expected spectroscopic data for 2-Ethylpropanediamide. By dissecting the theoretical underpinnings of each technique and applying them to this specific molecule, we will construct a detailed, predictive portrait of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This document serves as a reference for researchers, offering insights into experimental design, data interpretation, and the synergistic power of these analytical methods in structural confirmation.

Introduction: The Molecular Profile of 2-Ethylpropanediamide

2-Ethylpropanediamide is a primary diamide derivative of ethylmalonic acid. Its structure features two primary amide functional groups attached to a central carbon that also bears an ethyl substituent. The presence of multiple functional groups and stereocenters makes a multi-faceted spectroscopic approach essential for unambiguous characterization. This guide will detail the expected spectral signatures that arise from its unique arrangement of atoms and functional groups.

cluster_0 IR Vibrational Modes for 2-Ethylpropanediamide Vib1 N-H Stretches (Asymmetric & Symmetric) ~3350 & 3180 cm⁻¹ Vib2 C-H Stretches ~2960-2850 cm⁻¹ Vib3 C=O Stretch (Amide I) ~1650 cm⁻¹ Vib4 N-H Bend (Amide II) ~1620 cm⁻¹ Molecule 2-Ethylpropanediamide Molecule->Vib1 Primary Amide Molecule->Vib2 Ethyl Group Molecule->Vib3 Amide Carbonyl Molecule->Vib4 Primary Amide

Caption: Key IR absorptions for 2-Ethylpropanediamide.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure. For a compound containing nitrogen, the Nitrogen Rule is relevant: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. 2-Ethylpropanediamide (C₅H₁₀N₂O₂) has two nitrogen atoms, so its molecular weight should be even.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Predicted Mass Spectrum and Interpretation

Molecular Weight: C₅H₁₀N₂O₂ = (5 * 12.01) + (10 * 1.01) + (2 * 14.01) + (2 * 16.00) = 130.14 g/mol . Molecular Ion (M⁺•): A peak is expected at m/z = 130 .

Primary aliphatic amides undergo characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangement. [1][2] Key Predicted Fragments:

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Cleavage of the C-C bond between the ethyl group and the main chain is a likely pathway.

    • [M - C₂H₅]⁺: Loss of the ethyl radical (•CH₂CH₃, 29 Da). This would result in a fragment at m/z = 101 .

    • [CONH₂]⁺: A very common fragment for primary amides resulting from cleavage of the R–CONH₂ bond, giving a prominent peak at m/z = 44 . [3]This is often the base peak.

  • McLafferty Rearrangement: This rearrangement requires a γ-hydrogen. In 2-Ethylpropanediamide, the ethyl group provides accessible γ-hydrogens relative to the carbonyl group. This process involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene.

    • Elimination of Ethylene (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene (28 Da), although this may be less favored than α-cleavage.

M Molecular Ion (M⁺•) m/z = 130 F1 Fragment m/z = 101 M->F1 α-cleavage (- C₂H₅•) F2 Base Peak m/z = 44 M->F2 α-cleavage

Caption: Predicted major fragmentation pathways for 2-Ethylpropanediamide.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of 2-Ethylpropanediamide. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy unequivocally confirms the presence of the primary amide functional groups through their characteristic N-H and C=O vibrations. Finally, mass spectrometry confirms the molecular weight and provides structural clues that corroborate the proposed fragmentation pathways. The predicted data presented in this guide, grounded in established spectroscopic principles, serves as a reliable benchmark for researchers working on the synthesis and characterization of this and related molecules.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Silva, R. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20205-20214. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Stewart, J. E. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of Chemical Physics. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Sultan, M. T., & Siddiqui, H. L. (1998). ¹³C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on ¹³C NMR chemical shifts. Magnetic Resonance in Chemistry, 36(5), 381-384. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of amides 1–4 (bottom up). Blue: bulky group signals...[Link]

  • ResearchGate. (n.d.). Proton NMR spectra of some amides. The 'water' signal is at 0 ppm.[Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • National Institutes of Health. (n.d.). Carbon-13 NMR method for the detection of correlated hydrogen exchange at adjacent backbone peptide amides. [Link]

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society, 94(14), 4897-4901. [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Amides. [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]

  • Abraham, R. J., et al. (2010). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 48(8), 635-647. [Link]

  • ResearchGate. (n.d.). The amide proton region of the ¹H NMR spectra: in DMSO-d₆ of...[Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide...[Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility and Stability of 2-Ethylpropanediamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth framework for characterizing the aqueous solubility and chemical stability of 2-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth framework for characterizing the aqueous solubility and chemical stability of 2-Ethylpropanediamide, a novel diamide of potential interest in pharmaceutical and chemical research. Given the limited publicly available data on this specific molecule, this document outlines a robust, first-principles approach based on established scientific methodologies and regulatory guidelines. The protocols described herein are designed to generate reliable and reproducible data, essential for advancing research and development efforts.

Introduction to 2-Ethylpropanediamide

2-Ethylpropanediamide is a dicarbonyl compound with the molecular formula C5H10N2O2. Its structure, featuring two amide functional groups, suggests the potential for hydrogen bonding, which will significantly influence its solubility and stability profile. A thorough understanding of these properties is a critical first step in evaluating its potential applications, particularly in drug development where bioavailability and shelf-life are paramount.

Table 1: Physicochemical Properties of 2-Ethylpropanediamide

PropertyValueSource
IUPAC Name 2-Ethylpropanediamide-
CAS Number 6082-49-1ChemSrc[1]
Molecular Formula C5H10N2O2ChemSrc[1]
Molecular Weight 130.14 g/mol ChemSrc[1]
Predicted Boiling Point 389.2 °C at 760 mmHgChemSrc[1]
Predicted Density 1.151 g/cm³ChemSrc[1]

Part 1: Solubility Assessment of 2-Ethylpropanediamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section details the methodologies for determining both the kinetic and thermodynamic solubility of 2-Ethylpropanediamide in various aqueous and organic media.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer.[2] This high-throughput screening method is invaluable in early-stage discovery for identifying potential solubility liabilities.[2] A common technique for this is nephelometry, which measures the turbidity of a solution caused by precipitation.[3]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Ethylpropanediamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot of each dilution to a corresponding well in a 384-well microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a microplate nephelometer.[3]

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[4] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[5]

  • Sample Preparation: Add an excess amount of solid 2-Ethylpropanediamide to a series of vials containing various solvents of interest (e.g., water, ethanol, propylene glycol, and a range of pH buffers).[6]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a set period to allow the undissolved solid to settle. Subsequently, filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of 2-Ethylpropanediamide in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, the concentration of the solute in the filtrate should be measured at different time points (e.g., 24 and 48 hours). The solubility is confirmed when consecutive measurements are consistent.[7]

Analytical Method: HPLC-UV for Quantification

A robust and validated HPLC-UV method is essential for accurately quantifying 2-Ethylpropanediamide in solubility and stability samples.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis spectrophotometric scan of 2-Ethylpropanediamide (amides typically have a chromophore suitable for UV detection).[8]

  • Column Temperature: 30 °C

  • Standard Curve: Prepare a standard curve of 2-Ethylpropanediamide in the relevant solvent to enable accurate quantification.

Part 2: Stability Profiling of 2-Ethylpropanediamide

Stability testing is crucial for determining the shelf-life of a drug substance and identifying its degradation products.[9] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance and to establish the intrinsic stability of the molecule.[10] These studies are also critical for developing and validating a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the active ingredient.[10]

  • Acid Hydrolysis: Treat a solution of 2-Ethylpropanediamide with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period. The amide bonds in 2-Ethylpropanediamide are susceptible to acid-catalyzed hydrolysis.[12][13]

  • Base Hydrolysis: Treat a solution of 2-Ethylpropanediamide with 0.1 M NaOH at room temperature or a slightly elevated temperature. Amide hydrolysis is also catalyzed by bases.[14]

  • Oxidation: Expose a solution of 2-Ethylpropanediamide to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C) and elevated humidity (e.g., 75% RH) for a specified duration.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][16] A control sample should be protected from light.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to predict the shelf-life of a drug substance under its proposed storage conditions.[17]

StudyStorage ConditionMinimum Time Period
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months
  • Sample Preparation: Place a sufficient amount of 2-Ethylpropanediamide in suitable, sealed containers.

  • Storage: Store the samples in stability chambers maintained at the conditions specified in the table above.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[17]

  • Analysis: Analyze the samples at each time point for appearance, assay of 2-Ethylpropanediamide, and the presence of degradation products using the validated stability-indicating HPLC-UV method.

Data Presentation and Visualization

Clear presentation of data is essential for interpretation and decision-making.

Table 2: Example Solubility Data for 2-Ethylpropanediamide

SolventTemperature (°C)Solubility (mg/mL)Method
Water25[Insert Data]Shake-Flask
PBS (pH 7.4)25[Insert Data]Shake-Flask
0.1 M HCl25[Insert Data]Shake-Flask
0.1 M NaOH25[Insert Data]Shake-Flask
Ethanol25[Insert Data]Shake-Flask
Propylene Glycol25[Insert Data]Shake-Flask
PBS (pH 7.4)25[Insert Data]Nephelometry

Table 3: Example Stability Data for 2-Ethylpropanediamide (Accelerated Conditions: 40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White Powder99.8<0.1
3White Powder[Insert Data][Insert Data]
6Slight Yellowing[Insert Data][Insert Data]

Visualizing Experimental Workflows

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h, RT) k_add->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure t_start Add Excess Solid to Solvents t_equilibrate Equilibrate (24-48h) t_start->t_equilibrate t_separate Filter Supernatant t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability_Workflow cluster_forced Forced Degradation cluster_longterm Long-Term & Accelerated Stability f_start Prepare Solutions of Compound f_acid Acid Hydrolysis f_start->f_acid f_base Base Hydrolysis f_start->f_base f_ox Oxidation f_start->f_ox f_heat Thermal Stress f_start->f_heat f_photo Photostability f_start->f_photo f_analyze Analyze by HPLC-UV f_acid->f_analyze f_base->f_analyze f_ox->f_analyze f_heat->f_analyze f_photo->f_analyze l_start Store Samples at ICH Conditions l_pull Pull Samples at Time Points l_start->l_pull l_analyze Analyze for Assay & Degradants l_pull->l_analyze

Caption: Workflow for stability profiling.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of 2-Ethylpropanediamide. By following these established protocols, researchers can generate the critical data necessary to evaluate its potential as a drug candidate or for other chemical applications. The emphasis on validated analytical methods and adherence to ICH guidelines ensures the integrity and reliability of the findings, paving the way for informed decision-making in the development process.

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Foundational

A Technical Guide to Quantum Chemical Calculations for 2-Ethylpropanediamide

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 2-Ethylpropanediamide. It is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 2-Ethylpropanediamide. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational methods to gain deeper insights into molecular behavior.

Introduction: The Significance of 2-Ethylpropanediamide in a Computational Context

2-Ethylpropanediamide, a derivative of propanediamide with the chemical formula C₅H₁₀N₂O₂ and CAS number 6082-49-1, presents an interesting case for computational analysis.[1] The presence of two amide functional groups, along with the rotational flexibility of the ethyl substituent, gives rise to a complex conformational landscape and a nuanced electronic environment. Understanding these characteristics at a quantum mechanical level is paramount for predicting its reactivity, intermolecular interactions, and potential applications, particularly in fields like medicinal chemistry and materials science where amide-containing molecules are ubiquitous.[2][3]

Quantum chemical calculations offer a powerful, non-invasive toolkit to dissect the molecular properties of 2-Ethylpropanediamide. By solving the Schrödinger equation, albeit with approximations, we can obtain detailed information about its geometry, stability, and electronic structure. This guide will walk through the theoretical underpinnings and practical application of these methods.

I. Theoretical Framework: Selecting the Appropriate Computational Lens

The choice of a computational method is a critical first step that dictates the accuracy and computational cost of the study. For a molecule like 2-Ethylpropanediamide, a balance between these two factors is essential.

The Foundation: Hartree-Fock and the Electron Correlation Challenge

The Hartree-Fock (HF) method serves as a fundamental starting point in quantum chemistry.[4] It approximates the many-electron wavefunction as a single Slater determinant, effectively treating each electron as moving in the average field of all other electrons. While computationally efficient, HF neglects the instantaneous correlation of electron motions, which can be a significant limitation for accurate energy and property predictions.[5][6]

Advancing Accuracy: Post-Hartree-Fock Methods

To account for electron correlation, post-Hartree-Fock methods have been developed.[1][7] These include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. While offering higher accuracy, their computational cost scales rapidly with the size of the system, making them potentially demanding for routine calculations on molecules of this size.[5]

The Pragmatic Choice: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for small to medium-sized organic molecules.[8][9][10] DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This approach implicitly includes electron correlation at a computational cost comparable to or slightly higher than HF. The choice of the exchange-correlation functional is crucial in DFT. For organic molecules, hybrid functionals like B3LYP and double hybrids such as xDH-PBE0 have shown robust performance in predicting molecular structures and energies.

Describing the Electrons: The Role of Basis Sets

The accuracy of any quantum chemical calculation is also intimately tied to the choice of the basis set, which is a set of mathematical functions used to represent the molecular orbitals. For a molecule containing carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets like 6-31G* or 6-311+G(d,p) offer a good compromise between accuracy and computational expense. The inclusion of polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogens, denoted by * or (d,p)) and diffuse functions (denoted by +) is often necessary to accurately describe the electronic distribution, especially for systems with lone pairs and potential hydrogen bonding capabilities, as is the case for 2-Ethylpropanediamide.

II. The Computational Workflow: A Step-by-Step Protocol

The following section outlines a detailed, self-validating protocol for the quantum chemical analysis of 2-Ethylpropanediamide.

computational_workflow cluster_input Input Preparation cluster_qm_calc Quantum Mechanical Calculations cluster_analysis Data Analysis and Interpretation mol_structure 1. Build 3D Structure of 2-Ethylpropanediamide conf_search 2. Initial Conformational Search (e.g., Molecular Mechanics) mol_structure->conf_search Initial guess geom_opt 3. Geometry Optimization (e.g., DFT/B3LYP/6-31G*) conf_search->geom_opt Low-energy conformers freq_calc 4. Frequency Analysis geom_opt->freq_calc Optimized geometry mep 6. Molecular Electrostatic Potential geom_opt->mep Electron density fmo 7. Frontier Molecular Orbitals geom_opt->fmo Molecular orbitals thermo 5. Thermochemical Properties freq_calc->thermo Vibrational frequencies

Caption: Computational workflow for 2-Ethylpropanediamide.

Step 1: Molecular Structure Generation

The initial step involves generating a 3D structure of 2-Ethylpropanediamide. This can be done using any standard molecular building software.

Step 2: Conformational Analysis

Due to the presence of several rotatable single bonds, a thorough conformational search is advisable to locate the global minimum energy structure. This can be initially performed using less computationally expensive methods like molecular mechanics.

Step 3: Geometry Optimization

The low-energy conformers from the initial search should then be subjected to full geometry optimization using a chosen quantum mechanical method (e.g., DFT with the B3LYP functional and the 6-31G* basis set). Geometry optimization is an iterative process that aims to find the arrangement of atoms corresponding to a minimum on the potential energy surface.

Step 4: Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two crucial purposes:

  • Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one imaginary frequency would indicate a transition state.

  • Thermochemical Data: The calculated vibrational frequencies are used to compute important thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

III. Analysis and Interpretation of Results

The output of the quantum chemical calculations provides a wealth of information that can be used to understand the properties of 2-Ethylpropanediamide.

Structural Parameters

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, or with data from similar molecules to validate the computational model. The planarity of the amide groups is a key structural feature to analyze, as resonance can lead to a significant degree of double bond character in the C-N bond.

Table 1: Key Computational Parameters for 2-Ethylpropanediamide

ParameterMethodBasis Set
Geometry OptimizationDFT (B3LYP)6-31G
Frequency AnalysisDFT (B3LYP)6-31G
Electronic PropertiesDFT (B3LYP)6-311+G(d,p)
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactivity of a molecule. The MEP is typically visualized as a 3D map where different colors represent regions of different electrostatic potential. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For 2-Ethylpropanediamide, the MEP will highlight the electronegative oxygen atoms of the carbonyl groups as regions of high negative potential and the amide hydrogens as regions of positive potential.

mep_concept cluster_mep Molecular Electrostatic Potential (MEP) mep_calc Calculate MEP on Electron Density Surface color_map Color-code by Potential mep_calc->color_map Map values reactivity Predict Reactivity Sites color_map->reactivity Red: Nucleophilic Blue: Electrophilic

Caption: Conceptual diagram of MEP analysis.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). According to Frontier Molecular Orbital theory, the interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Calculated Electronic Properties of 2-Ethylpropanediamide (Hypothetical Data)

PropertyValue (eV)
HOMO Energy-7.2
LUMO Energy1.5
HOMO-LUMO Gap8.7

IV. Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for the quantum chemical investigation of 2-Ethylpropanediamide. By employing Density Functional Theory with an appropriate basis set, it is possible to obtain a detailed understanding of its structural and electronic properties. The insights gained from geometry optimization, frequency analysis, MEP, and FMO analysis can be invaluable for predicting the molecule's behavior in various chemical environments.

Future computational studies could explore the interaction of 2-Ethylpropanediamide with other molecules, such as solvents or biological receptors, using methods like Quantum Mechanics/Molecular Mechanics (QM/MM). Investigating its excited-state properties through Time-Dependent DFT (TD-DFT) could also provide valuable information about its spectroscopic characteristics.

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Exploratory

2-Ethylpropanediamide: A Versatile Building Block for Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Ethylpropanediamide, a substituted malonamide, represents a promising yet underexplored scaffold in organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpropanediamide, a substituted malonamide, represents a promising yet underexplored scaffold in organic synthesis. Its bifunctional nature, characterized by two amide moieties and an ethyl-substituted α-carbon, offers a unique combination of reactivity and steric influence. This guide explores the potential applications of 2-ethylpropanediamide, extrapolating from the well-established chemistry of related malonamides. We present detailed theoretical frameworks and practical, step-by-step protocols for its synthesis and subsequent use as a precursor for heterocyclic compounds, a monomer in advanced polymer synthesis, and a ligand in coordination chemistry. This document serves as a foundational resource to stimulate further research and unlock the synthetic potential of this versatile molecule.

Introduction: The Untapped Potential of a Substituted Malonamide

Malonamides are a class of organic compounds that have long been recognized for their utility in various chemical transformations, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] The parent compound, malonamide, is a simple diamide of malonic acid.[1] The introduction of substituents at the central carbon atom (the α-carbon) dramatically alters the molecule's steric and electronic properties, opening up new avenues for synthetic applications.

2-Ethylpropanediamide (also known as 2-ethylmalonamide) is one such derivative. Its structure features two primary amide groups capable of hydrogen bonding and acting as nucleophiles or sites for condensation. The central carbon, bonded to an ethyl group, lacks the acidity of unsubstituted malonamides, which shifts its reactive profile away from enolate chemistry and towards reactions centered on the amide functionalities.[3] This guide will illuminate the prospective applications of this compound, providing a scientifically grounded rationale for its exploration in key areas of organic chemistry.

Proposed Synthesis of 2-Ethylpropanediamide

The most direct and industrially scalable synthesis of 2-ethylpropanediamide involves the ammonolysis of a corresponding dialkyl 2-ethylmalonate, such as diethyl 2-ethylmalonate. This reaction is a classic example of nucleophilic acyl substitution, where ammonia acts as the nucleophile, displacing the ethoxide leaving groups from the ester.

2.1. Synthetic Workflow

G cluster_0 Synthesis of 2-Ethylpropanediamide Diethyl_2_ethylmalonate Diethyl 2-ethylmalonate Reaction Reaction Vessel (Sealed, Heated) Diethyl_2_ethylmalonate->Reaction Ammonia Ammonia (aq. or ethanolic) Ammonia->Reaction Product 2-Ethylpropanediamide Reaction->Product Byproduct Ethanol Reaction->Byproduct

Caption: Workflow for the synthesis of 2-Ethylpropanediamide.

2.2. Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of amides from esters.

Materials:

  • Diethyl 2-ethylmalonate (1 mole)

  • Concentrated aqueous ammonia (28-30%, excess, ~5 moles) or a saturated solution of ammonia in ethanol.

  • Ethanol (as a co-solvent, if needed)

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 1 mole of diethyl 2-ethylmalonate with a 5-fold molar excess of concentrated aqueous ammonia. The use of a sealed vessel is crucial to prevent the escape of ammonia gas and to allow the reaction to be heated above the boiling point of the reagents.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 4-6 hours). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: After cooling the reactor to room temperature, vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the solvent (water/ethanol) and excess ammonia under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is 2-ethylpropanediamide. Recrystallize the product from a suitable solvent system, such as hot ethanol or an ethanol/water mixture, to yield a pure, crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Melting Point).

Potential Applications in Organic Synthesis
3.1. Precursor to Heterocyclic Compounds: Synthesis of Barbiturate Analogs

A cornerstone application of malonic acid derivatives is the synthesis of barbiturates, a class of compounds with significant pharmacological history.[4][5] These are typically formed through a condensation reaction between a disubstituted malonic ester and urea.[6] 2-Ethylpropanediamide can be envisioned as a direct precursor in a similar condensation, potentially offering a more direct route that avoids the use of strong bases like sodium ethoxide required for the ester-based synthesis.

Reaction Mechanism: The reaction would likely proceed via a double nucleophilic attack from the urea nitrogens onto the carbonyl carbons of the diamide, with the elimination of two molecules of ammonia to form the stable 6-membered heterocyclic ring.

G Synthesis of a Barbiturate Analog* 2E 2-Ethylpropanediamide Condensation Condensation (Acid Catalyst, Heat) 2E->Condensation Urea Urea Urea->Condensation Barbiturate 5-Ethyl-5-methyl- barbituric acid analog* Condensation->Barbiturate Ammonia Ammonia (byproduct) Condensation->Ammonia

Caption: Proposed synthesis of a barbiturate analog from 2-Ethylpropanediamide.

Experimental Protocol (Hypothetical):

  • Reactants: Combine equimolar amounts of 2-ethylpropanediamide and urea in a round-bottom flask.

  • Catalyst and Solvent: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and a high-boiling point solvent like toluene or xylene to facilitate azeotropic removal of the ammonia byproduct.

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more ammonia is evolved.

  • Isolation: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting solid by recrystallization.

3.2. Monomer for Polyamide Synthesis

The presence of two primary amide groups makes 2-ethylpropanediamide a suitable candidate as an A-A type monomer for the synthesis of polyamides. Polyamides are a major class of polymers with wide-ranging applications due to their high strength and thermal stability.[7][8] Typically, they are synthesized from the condensation of diamines and dicarboxylic acids.[9][10] However, novel polymerization strategies are continually being explored.[11]

2-Ethylpropanediamide could potentially be polymerized with a dicarboxylic acid chloride (a B-B monomer) in a condensation reaction to form a novel polyamide. The ethyl group on the polymer backbone would be expected to disrupt chain packing, potentially leading to polymers with increased solubility and lower melting points compared to their unsubstituted counterparts.

Table 1: Potential Co-monomers and Expected Polymer Properties

Co-monomer (Dicarboxylic Acid Chloride)Expected Polyamide StructurePotential Properties
Adipoyl chlorideAliphaticIncreased flexibility, lower glass transition temperature.
Terephthaloyl chlorideAromaticHigher thermal stability, reduced solubility.[12]
Sebacoyl chlorideLong-chain aliphaticEnhanced solubility, elastomeric properties.
3.3. Bidentate Ligand in Coordination Chemistry

The two amide oxygen atoms in 2-ethylpropanediamide can act as electron-pair donors, allowing the molecule to function as a bidentate ligand in coordination chemistry.[13][14] Bidentate ligands are known to form stable chelate complexes with metal ions.[15][16] The 2-ethylpropanediamide ligand could form a stable six-membered chelate ring with a central metal ion. The ethyl group would provide steric bulk, which could influence the coordination geometry and the physical properties of the resulting metal complex.

Caption: Chelation of a metal ion by 2-Ethylpropanediamide.

These metal complexes could have applications in catalysis, materials science, or as imaging agents, depending on the choice of metal ion.

Conclusion and Future Outlook

While direct literature on 2-ethylpropanediamide is scarce, a thorough analysis of the chemistry of related malonamides provides a strong foundation for predicting its utility in organic synthesis. The proposed applications in heterocyclic synthesis, polymer chemistry, and coordination chemistry are based on well-established chemical principles. The protocols and theoretical frameworks presented in this guide are intended to serve as a catalyst for further experimental investigation. Future research should focus on the practical execution of these proposed syntheses, characterization of the resulting products, and exploration of their unique properties. The insights gained will undoubtedly contribute to the broader field of organic chemistry and may lead to the development of novel materials and pharmacologically active agents.

References
  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011).
  • Functional polyamides with gem-diazido units: synthesis and diversification. (2018). Polymer Chemistry (RSC Publishing).
  • SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' - INEOS OPEN. INEOS OPEN.
  • Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI.
  • Synthesis of Polyamides from diacid (II) and various aromatic diamines.
  • Improved nylon polymerization using amide diads. (2025). bioRxiv.
  • Bidentate ligand definition a level chemistry. Unknown Source.
  • Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. (2025). BenchChem.
  • 2-Ethyl-2-phenylmalonamide | CAS 7206-76-0. Santa Cruz Biotechnology.
  • Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (2022).
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Synthesis of polyamides from diols and diamines with liberation of H2. (2012).
  • Structures With Bident
  • 2-Ethyl-2-phenylmalonamide 99 80866-90-6. Sigma-Aldrich.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • Malonamide | C3H6N2O2. PubChem.
  • Electrophilic substitution in malonamide. Evidence for reaction via the enol tautomer. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Malonamide chain modification in the synthesis of a carbocyclic analog...
  • Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right).
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019).
  • What Makes Bidentate Ligands Interesting?
  • 2-ethyl malonamide applic
  • One-pot synthesis of malonamide derivatives | Download Table.
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  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences.
  • Bidentate Ligands List (Coordin
  • SYNTHESIS OF BARBITURIC ACID DERIV
  • Reactivity of malononitrile towards sulphamide and N-substituted sulphamides: synthesis and hydrolysis reactions of 3,5-diamino-1,2,6-thiadiazine 1,1-dioxides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. (2018). PubMed.
  • Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters.
  • Synthesis and reactions of 2-substituted ethyl N-alkylmalonylhydroxamic acids. (2003). PubMed.
  • Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI.
  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate.
  • Phenylethylmalonamide | C11H14N2O2. PubChem.
  • Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. (2013). MDPI.
  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

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Foundational

Propanediamide Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword: The Versatility of the Propanediamide Scaffold In the landscape of medicinal chemistry, the propanediamide scaffold has emerged as a privileged structure, demonstrating remarkable versatility across a spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of the Propanediamide Scaffold

In the landscape of medicinal chemistry, the propanediamide scaffold has emerged as a privileged structure, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its inherent structural features, including the presence of two amide functionalities separated by a three-carbon linker, provide a unique platform for the design of targeted therapies. This guide offers an in-depth exploration of propanediamide derivatives, from their synthetic accessibility to their diverse biological activities and underlying mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Therapeutic Applications: A Multi-Faceted Approach to Disease

Propanediamide derivatives have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and neurology. This section will delve into the specific applications and the scientific rationale behind their efficacy.

Anticancer Activity: Targeting the Machinery of Malignancy

A growing body of evidence supports the development of propanediamide derivatives as potent anticancer agents.[1] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[2] For instance, certain propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety have shown promising anticancer potential.[3]

One of the key mechanisms through which these derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, propanediamide derivatives can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] Some derivatives have also been investigated as selective androgen receptor degraders (SARDs) for the treatment of enzalutamide-resistant prostate cancer.[5]

The general mechanism of HDAC inhibition by a propanediamide derivative can be visualized as the interaction of the molecule's zinc-binding group with the zinc ion in the active site of the HDAC enzyme, leading to the inhibition of its deacetylase activity. This, in turn, results in the hyperacetylation of histone proteins, leading to a more open chromatin structure and the transcription of tumor suppressor genes.

HDAC_Inhibition cluster_0 HDAC Enzyme Active Site Zinc_Ion Zn²⁺ Histone_Tail Acetylated Histone Tail HDAC HDAC HDAC->Histone_Tail Deacetylates Propanediamide Propanediamide Derivative Propanediamide->Zinc_Ion Propanediamide->HDAC

Caption: Mechanism of HDAC Inhibition by Propanediamide Derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Propanediamide derivatives have shown promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[6][7] For example, palladium(II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid have demonstrated significant antimicrobial activity.[8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

The mechanism of antimicrobial action for many propanediamide derivatives is still under investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms. This can include the inhibition of key enzymes, interference with cell wall synthesis, or disruption of membrane integrity.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several propanediamide derivatives have been identified as potent anticonvulsant agents in preclinical models.[9][10] These compounds have shown efficacy in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.[10]

The anticonvulsant mechanism of action of propanediamide derivatives is often multifactorial, involving the modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.[11][12] Some derivatives have been shown to interact with voltage-sensitive sodium channels, which are crucial for the generation and propagation of action potentials.[10][13] By blocking these channels, propanediamide derivatives can reduce neuronal hyperexcitability and suppress seizure activity.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-Gated Na⁺ Channel Action_Potential->Na_Channel Opens Vesicle Synaptic Vesicle (GABA) Na_Channel->Vesicle Triggers Fusion GABA_Released GABA Vesicle->GABA_Released Releases GABA_Receptor GABA-A Receptor GABA_Released->GABA_Receptor Binds to Inhibition Neuronal Inhibition (Reduced Excitability) GABA_Receptor->Inhibition Propanediamide Propanediamide Derivative Propanediamide->Na_Channel Blocks Synthesis_Scheme Reactant_A R1-COOH (Carboxylic Acid) Product R1-CONH-R2 (Propanediamide Derivative) Reactant_A->Product + Reactant_B H2N-R2 (Amine) Reactant_B->Product + Coupling_Agent Coupling Agent (e.g., EDCI, HOBT) Coupling_Agent->Product In the presence of

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Ethylenediamine for Laboratory Personnel

Introduction: Understanding Ethylenediamine Ethylenediamine (EDA), a colorless to yellowish, viscous liquid with an ammonia-like odor, is a versatile difunctional amine with the chemical formula C₂H₈N₂. Its utility in th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Ethylenediamine

Ethylenediamine (EDA), a colorless to yellowish, viscous liquid with an ammonia-like odor, is a versatile difunctional amine with the chemical formula C₂H₈N₂. Its utility in the research and pharmaceutical sectors is extensive, serving as a critical building block in the synthesis of a wide array of compounds, including chelating agents, surfactants, and active pharmaceutical ingredients. However, its chemical reactivity and inherent toxicological profile necessitate a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks to laboratory personnel.

This guide provides an in-depth overview of the safety data for ethylenediamine and outlines detailed handling precautions and emergency procedures. The information herein is synthesized from authoritative sources to ensure the highest level of scientific integrity and to empower researchers, scientists, and drug development professionals with the knowledge required for its safe utilization.

Hazard Identification and Classification

Ethylenediamine is classified as a hazardous substance with multiple risk factors. A comprehensive understanding of these hazards is the first line of defense in preventing accidental exposure and ensuring a safe working environment.

GHS Classification:

  • Flammable Liquids: Category 3[1][2]

  • Acute Toxicity, Oral: Category 4[1][2][3]

  • Acute Toxicity, Dermal: Category 3[1]

  • Acute Toxicity, Inhalation: Category 4[2]

  • Skin Corrosion/Irritation: Category 1B[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 1[1][2]

  • Respiratory Sensitization: Category 1[1][2][3]

  • Skin Sensitization: Category 1[1][2][3]

  • Hazardous to the Aquatic Environment, Chronic Toxicity: Category 3[1][2]

Signal Word: Danger[1][3]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1][2]

  • H302 + H332: Harmful if swallowed or if inhaled.[2]

  • H311: Toxic in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H317: May cause an allergic skin reaction.[1][2][3]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]

  • H412: Harmful to aquatic life with long-lasting effects.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of ethylenediamine is presented in the table below. This information is crucial for its proper storage and handling, as well as for designing experimental procedures.

PropertyValue
Appearance Colorless to yellowish, viscous liquid
Odor Ammonia-like
pH 12.2 (100 g/L in aqueous solution at 20°C)[1]
Boiling Point Not specified in search results
Flash Point 42°C at 1,013 hPa[1]
Vapor Pressure 17.3 hPa at 26.6°C[2]
Density 895 kg/m ³ at 20°C[2]
Water Solubility Completely miscible[2]
Auto-ignition Temperature 405°C[1]

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is paramount to minimize the risk of exposure and accidents. The following procedures are based on established safety guidelines and best practices.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical when working with ethylenediamine. The following diagram illustrates the minimum required PPE.

PPE_Workflow cluster_ppe Minimum Required PPE for Handling Ethylenediamine Eye_Protection Splash-proof Safety Goggles or Face Shield Hand_Protection Chemical-resistant Gloves (e.g., Butyl Rubber, Neoprene) Body_Protection Chemical-resistant Apron or Lab Coat Respiratory_Protection Use in a Fume Hood or with an Approved Respirator

Caption: Minimum Personal Protective Equipment (PPE) for handling ethylenediamine.

Step-by-Step Handling Procedure

The following protocol outlines the essential steps for the safe handling of ethylenediamine in a laboratory setting.

  • Preparation:

    • Ensure that a chemical fume hood is operational and certified.

    • Verify the availability and functionality of an emergency eyewash station and safety shower.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have appropriate spill containment materials readily available.

  • Dispensing and Use:

    • Conduct all work with ethylenediamine within a certified chemical fume hood.[3]

    • Ground and bond containers when transferring the material to prevent static discharge.[3]

    • Use only non-sparking tools.[3]

    • Avoid the formation of aerosols.[3]

    • Do not eat, drink, or smoke in the work area.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Decontaminate all equipment and work surfaces.

    • Properly store the ethylenediamine container in a designated, well-ventilated, and cool location, away from incompatible materials.[3]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed.[3]

  • Store away from heat, sparks, open flames, and other ignition sources.[3]

  • Store locked up.[3]

  • Incompatible materials include strong oxidizing agents.[4]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial. The following flowchart details the necessary steps for different exposure scenarios.

Emergency_Procedures Exposure Exposure to Ethylenediamine Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Clothing Immediately Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Cautiously with Water for Several Minutes Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Artificial_Respiration Give Artificial Respiration if Not Breathing Move_to_Fresh_Air->Artificial_Respiration Give_Oxygen Give Oxygen if Breathing is Difficult Artificial_Respiration->Give_Oxygen Seek_Medical_Aid_Inhalation Seek Immediate Medical Attention Give_Oxygen->Seek_Medical_Aid_Inhalation Rinse_Skin Rinse Skin with Water/Shower for 15-20 Minutes Remove_Clothing->Rinse_Skin Seek_Medical_Aid_Skin Seek Immediate Medical Attention Rinse_Skin->Seek_Medical_Aid_Skin Remove_Contacts Remove Contact Lenses if Present and Easy to Do Rinse_Eyes->Remove_Contacts Continue_Rinsing Continue Rinsing Remove_Contacts->Continue_Rinsing Seek_Medical_Aid_Eyes Seek Immediate Medical Attention Continue_Rinsing->Seek_Medical_Aid_Eyes Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Seek_Medical_Aid_Ingestion Call a POISON CENTER or Doctor Immediately Do_Not_Induce_Vomiting->Seek_Medical_Aid_Ingestion

Caption: Emergency first aid procedures for ethylenediamine exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][5]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[6] Avoid breathing vapors, mist, or gas.[6] Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Absorb with an inert material and place in a suitable container for disposal.[1]

Toxicological Information

Ethylenediamine is toxic and can cause severe health effects upon exposure.

  • Acute Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[2]

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3]

  • Eye Damage/Irritation: Causes serious eye damage.[1][2][3]

  • Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]

  • Long-term Effects: Prolonged or repeated exposure may cause adverse effects.

Disposal Considerations

Dispose of ethylenediamine and its containers in accordance with local, regional, and national regulations.[3] Do not dispose of it with household waste. Avoid release to the environment.[7]

Conclusion

Ethylenediamine is an invaluable reagent in scientific research and development. However, its hazardous properties demand a high level of respect and caution. By implementing the comprehensive safety protocols and handling procedures outlined in this guide, laboratory personnel can significantly mitigate the risks associated with its use, ensuring a safe and productive research environment.

References

  • Safety Data Sheet: 2-amino-2-ethylpropanediol - Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Ethylenediamine - Carl ROTH. Retrieved from [Link]

  • Toxicity associated with severe inhalational and dermal exposure to dimethylacetamide and 1,2-ethanediamine - PubMed. (1994). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Exploring 2-Ethylpropanediamide as a Novel Bidentate Ligand in Coordination Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Case for 2-Ethylpropanediamide In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tuning th...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Case for 2-Ethylpropanediamide

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tuning the steric and electronic properties of metal complexes. While classic ligands are well-explored, the potential of novel, structurally nuanced ligands remains an exciting frontier. 2-Ethylpropanediamide emerges as a compelling candidate for exploration. Its architecture, featuring a propane backbone with two amide functionalities, presents a classic bidentate chelation motif.[1]

The two amide groups can coordinate to a metal center, forming a stable six-membered ring. The mode of coordination is flexible; it can occur through the two carbonyl oxygens (O,O'-bidentate), the two amide nitrogens (N,N'-bidentate) after deprotonation, or in a mixed O,N-mode. This versatility is highly dependent on the metal ion's nature and the reaction conditions. Furthermore, the ethyl group at the 2-position introduces moderate steric hindrance. This steric influence is not merely a passive feature; it is a critical design element that can be exploited to:

  • Control the coordination number and geometry of the resulting metal complex.

  • Modulate the reactivity of the metal center, potentially enhancing catalytic activity.

  • Influence crystal packing and solid-state properties.

  • Enhance solubility in organic solvents.

This guide provides a comprehensive framework for synthesizing and utilizing 2-Ethylpropanediamide as a ligand, offering detailed protocols for complexation, characterization, and exploration of its potential in catalysis and biological applications.

Ligand Synthesis: A Plausible Route

While not a common commercially available chemical, 2-Ethylpropanediamide can be synthesized from diethyl 2-ethylmalonate via a straightforward two-step process involving ammonolysis.

G cluster_0 Synthesis of 2-Ethylpropanediamide A Diethyl 2-ethylmalonate E Ammonolysis Reaction A->E B Aqueous Ammonia (Conc.) B->E C Reaction Vessel (Sealed Tube) D Heating (e.g., 120-150 °C) F Cooling & Crystallization D->F 2. Cool E->D 1. Heat G Isolation & Purification (Filtration, Recrystallization) F->G 3. Isolate H 2-Ethylpropanediamide (Final Product) G->H

Caption: Workflow for the synthesis of 2-Ethylpropanediamide.

Protocol 2.1: Synthesis of 2-Ethylpropanediamide

Rationale: This procedure utilizes the well-established ammonolysis of an ester to form an amide. Using a sealed reaction vessel and heat is necessary to drive the reaction to completion with the less reactive ester substrate.

Materials:

  • Diethyl 2-ethylmalonate

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Heavy-walled, sealed pressure tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In a thick-walled pressure tube, combine diethyl 2-ethylmalonate (1 equivalent) and concentrated aqueous ammonia (10-15 equivalents).

  • Add a minimal amount of ethanol to aid in homogenization if the ester is not fully miscible.

  • Seal the pressure tube securely. Caution: Ensure the tube is rated for the expected pressure at the reaction temperature. Conduct this step behind a blast shield.

  • Heat the mixture in an oil bath to 120-140 °C with vigorous stirring for 24-48 hours.

  • Allow the reaction to cool completely to room temperature. A white precipitate should form.

  • Further cool the mixture in an ice bath for 1 hour to maximize crystallization.

  • Collect the white solid by vacuum filtration, washing with a small amount of cold water, followed by cold ethanol.

  • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

  • Dry the purified 2-Ethylpropanediamide in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Synthesis of a Representative Metal Complex: [Cu(2-Et-pda)₂(H₂O)₂]Cl₂

This protocol details the synthesis of a representative copper(II) complex. Copper(II) is chosen for its vibrant color, making the reaction easy to follow, and its well-understood coordination chemistry.

G cluster_1 Coordination of 2-Ethylpropanediamide to a Metal Ion (M) cluster_2 Coordination Sphere M Metal Ion (M²⁺) Complex [M(Ligand)ₓ]²⁺ Complex M->Complex Forms L 2-Ethylpropanediamide (Ligand) L->Complex Bidentate Chelation (O,O' coordination)

Caption: Chelation of a metal ion by the 2-Ethylpropanediamide ligand.

Protocol 3.1: Synthesis of a Copper(II) Complex

Rationale: This protocol employs a straightforward addition of the ligand to a metal salt in a suitable solvent. Ethanol is chosen as it typically solubilizes both the ligand and simple metal halides. The 2:1 ligand-to-metal ratio is chosen to favor the formation of a bis-ligated complex, a common stoichiometry for bidentate ligands with octahedral-preferring metals like Cu(II).[2]

Materials:

  • 2-Ethylpropanediamide (2-Et-pda)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Absolute ethanol

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask and condenser

Procedure:

  • Dissolve 2-Ethylpropanediamide (2.0 mmol) in absolute ethanol (20 mL) in a 50 mL round bottom flask, with gentle warming if necessary.

  • In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol) in absolute ethanol (10 mL). The solution should be a clear blue or green.

  • Add the copper solution dropwise to the stirring ligand solution at room temperature. A color change (e.g., to a deeper blue or violet) should be observed, indicating complex formation.

  • Attach a condenser and reflux the mixture with stirring for 2-3 hours to ensure the reaction goes to completion.[3]

  • Allow the solution to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Induce precipitation by slowly adding diethyl ether to the concentrated solution until a precipitate forms.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol, followed by a generous wash with diethyl ether.

  • Dry the complex in a desiccator.

Characterization and Validation

Successful synthesis must be validated through a suite of characterization techniques. Each provides a piece of the puzzle to confirm the structure of the new metal complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a powerful tool for confirming coordination. When the amide group coordinates to a metal ion through its oxygen atom, the electron density is pulled away from the C=O bond, weakening it. This results in a predictable shift of the C=O stretching frequency (Amide I band) to a lower wavenumber (red-shift).[4] Conversely, changes in the N-H stretching region can also provide evidence of coordination.

Expected Observations: A comparison of the free ligand's spectrum with the complex's spectrum is crucial. The key is to observe shifts in the characteristic amide bands.

Vibrational Mode Typical Wavenumber (Free Ligand) Expected Shift Upon O,O'-Coordination Causality
N-H Stretch 3400-3200 cm⁻¹Minimal shift or slight broadeningN-H bond is not directly involved in coordination.
Amide I (C=O Stretch) ~1660 cm⁻¹Shift to lower frequency (e.g., 1620-1640 cm⁻¹)[5]Weakening of the C=O double bond due to electron donation from oxygen to the metal center.[4]
Amide II (N-H Bend) ~1620 cm⁻¹Possible slight shiftSecondary effect of changes in the amide bond character upon coordination.
New Low-Frequency Bands N/AAppearance of bands in the 600-400 cm⁻¹ regionThese are typically attributed to the formation of new Metal-Oxygen (M-O) bonds.[6]
UV-Visible Spectroscopy

Rationale: For transition metal complexes like Cu(II), UV-Vis spectroscopy probes the electronic transitions within the d-orbitals. The position and intensity of the d-d transition band are highly sensitive to the ligand field environment (i.e., the geometry and nature of the coordinating atoms).

Expected Observations:

  • Free Ligand: Will likely only show absorptions in the UV region (< 400 nm) corresponding to n→π* and π→π* transitions within the amide groups.

  • Copper(II) Complex: The aqueous Cu(II) ion, [Cu(H₂O)₆]²⁺, has a broad, weak absorption centered around 800 nm. Upon coordination with the 2-Ethylpropanediamide ligand, the ligand field changes, causing a shift in this d-d transition to a higher energy (lower wavelength), typically into the 600-700 nm range. This corresponds to the observed color change.

Single-Crystal X-ray Diffraction

Rationale: This is the definitive method for determining the solid-state structure of the complex. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and the exact mode of ligand binding (O,O' vs. N,N' etc.). Obtaining suitable crystals is often the most challenging step.

Application Note: Catalysis

Topic: Exploring the catalytic activity of [Cu(2-Et-pda)₂(H₂O)₂]Cl₂ in C-N cross-coupling reactions.

Background: Copper complexes, particularly with diamine and diamide ligands, are known to be effective catalysts for Ullmann-type C-N cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals.[7][8] The 2-Ethylpropanediamide ligand provides a stable coordination environment that may facilitate the catalytic cycle.

Protocol 5.1: Catalytic C-N Coupling of an Amide and Aryl Iodide

Rationale: This protocol outlines a test reaction to screen the synthesized copper complex for catalytic activity. Aniline and iodobenzene are chosen as standard, readily available coupling partners. K₂CO₃ is a common base used in these reactions to facilitate the deprotonation of the amine nucleophile.

G cluster_0 Hypothetical Catalytic Cycle for C-N Coupling A Active Cu(I) Catalyst C Oxidative Addition A->C + Ar-X B Aryl Halide (Ar-X) D Cu(III) Intermediate [L-Cu(Ar)(X)] C->D F Ligand Exchange/ Coordination D->F + R₂NH, - HX E Amine (R₂NH) G [L-Cu(Ar)(NR₂)] Intermediate F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Coupled Product (Ar-NR₂) H->I Product Release

Caption: A plausible catalytic cycle for copper-catalyzed C-N coupling.

Materials:

  • [Cu(2-Et-pda)₂(H₂O)₂]Cl₂ (the catalyst)

  • Iodobenzene

  • Aniline

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the copper complex (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol), and a magnetic stir bar.

  • Add iodobenzene (1.0 mmol), aniline (1.2 mmol), and anhydrous DMF (3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 24 hours.

  • After cooling, take an aliquot of the reaction mixture, dilute it with ethyl acetate, filter it through a small plug of silica, and analyze by GC-MS to determine the conversion to N-phenylaniline (diphenylamine).

Application Note: Drug Development

Topic: Preliminary screening of the antimicrobial activity of 2-Ethylpropanediamide and its copper complex.

Background: The coordination of ligands to metal ions can dramatically alter their biological activity.[9] Many metal complexes exhibit enhanced antimicrobial properties compared to the free ligands, often due to mechanisms involving cell wall disruption, protein binding, or DNA interference.[3] A preliminary screen against common bacterial strains can provide valuable insights into the potential of these new compounds as therapeutic agents.

Protocol 6.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11] This provides a reliable metric (the MIC value) for comparing the efficacy of different compounds.

Materials:

  • Free ligand (2-Et-pda) and Copper complex [Cu(2-Et-pda)₂(H₂O)₂]Cl₂

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare stock solutions of the test compounds (e.g., 1024 µg/mL) in sterile DMSO.

  • In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

  • Add 100 µL of the stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Prepare a diluted bacterial inoculum and add 50 µL to wells 1 through 11, achieving a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of sterile broth to well 12.

  • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

References

  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. National Institutes of Health. 12

  • Synthesis, Characterization and Study of Amide Ligand Type N 2 S 2 and Metal Complexes with Di Valance Manganese, Zinc and tri Valance Iron. ResearchGate. 13

  • Transition metal complexes of bidentate Schiff base ligands. ResearchGate. 14

  • Impact of Ligand Structures on Precipitation Reactions of Uranyl Nitrate Coordination Polymers with Diamide/Dicarbamide Cross-Linkers. ACS Omega.

  • Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central (PMC).

  • Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities: cytotoxicity and antimicrobial activity evaluation. National Institutes of Health.

  • Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes for the putative prostamide receptor(s). PubMed Central (PMC).

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.

  • Coordination Behaviors Between Aryl Diamide Amine Ligands and Trivalent Lanthanides: A Spectroscopic and Structural Study. ResearchGate.

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications.

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.

  • Diamine Ligands in Copper-Catalyzed Reactions. Semantic Scholar.

  • Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. Impactfactor.

  • Synthesis of transition metal complexes of bidentate ligand and their antimicrobial studies. TSI Journals.

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Royal Society of Chemistry.

  • Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity. The Open Medicinal Chemistry Journal.

  • Copper-Catalyzed Synthesis and Applications of Yndiamides. PubMed.

  • Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry.

  • Molecular Sciences Synthesis, Characterization and Biological Evaluation of Transition Metal Complexes Derived from N, S Bidentate Ligands. Semantic Scholar.

  • Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed.

  • 19.2 Coordination Chemistry of Transition Metals. University of Wisconsin Pressbooks.

  • FTIR spectra at the amide I ؅ band. For each of the five samples of... ResearchGate.

  • Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. TSI Journals.

  • Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. MDPI.

  • Coordination Modes and Binding Patterns in Lanthanum Phosphoramide Complexes. Inorganic Chemistry.

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.

  • Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides. Journal of the American Chemical Society.

  • Metal complexation, FT-IR characterization, and plankton abundance in the marine surface microlayer of coastal areas in the Eastern Mediterranean. Frontiers.

  • 9.3: Nomenclature and Ligands. Chemistry LibreTexts.

  • Antibiotic Coordination Frameworks against Antibiotic Resistance: How to Involve Students through Experimental Practices in the Search for Solutions to Public Health Problems. Journal of Chemical Education.

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Application

Application Notes and Protocols: The Utility of Propanediamide Scaffolds in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract While direct catalytic applications of unsubstituted 2-Ethylpropanediamide are not extensively documented in peer-reviewed literature, the underlying propanediam...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

While direct catalytic applications of unsubstituted 2-Ethylpropanediamide are not extensively documented in peer-reviewed literature, the underlying propanediamide scaffold is a cornerstone in the design of highly effective C2-symmetric chiral ligands. This technical guide explores the application of this structural motif through the lens of a well-established and versatile class of ligands: chiral N,N'-dioxides. We will detail the synthesis of a representative ligand derived from L-alanine, a close structural analog, and its application in the highly enantioselective Michael addition of indoles to nitroalkenes. This guide serves as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both the theoretical framework and practical protocols for leveraging the power of chiral diamide ligands in asymmetric catalysis.

Introduction: The Propanediamide Motif in Chiral Ligand Design

The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a central theme in modern chemistry. Asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of a reaction, stands as one of the most elegant and powerful tools in this endeavor.[1] Central to this field is the design and synthesis of chiral ligands that can effectively transfer their stereochemical information to the catalytic center.

Chiral diamides, particularly those with C2 symmetry, have emerged as a privileged class of ligands. Their bidentate nature allows for the formation of stable chelate complexes with a variety of metal ions. The amide functionalities can act as hydrogen-bond donors or acceptors, influencing the transition state geometry, while the substituents on the nitrogen atoms and the carbon backbone provide a tunable steric environment to effectively shield one face of the substrate.

Although 2-Ethylpropanediamide itself is not a prominent chiral ligand, its core structure is represented in the highly successful family of C2-symmetric N,N'-dioxide ligands. These ligands, readily synthesized from common chiral pool starting materials like amino acids, have demonstrated remarkable efficacy in a broad range of asymmetric transformations.[2] This application note will focus on a representative N,N'-dioxide ligand derived from L-alanine to illustrate the synthetic utility of the propanediamide scaffold.

Synthesis of a Chiral N,N'-Dioxide Ligand from L-Alanine

The following protocol details the synthesis of (2'S,2''S)-N,N'-(propane-1,3-diyl)bis(N-methyl-2-phenylglycine N'-oxide), a representative C2-symmetric N,N'-dioxide ligand. The synthesis is a straightforward multi-step process starting from the readily available and inexpensive chiral amino acid, L-alanine.

Experimental Protocol: Ligand Synthesis

Step 1: N-Methylation of L-Alanine

  • To a solution of L-alanine (1.0 eq) in methanol, add paraformaldehyde (2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add Palladium on carbon (10 mol%) to the mixture.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain N-methyl-L-alanine.

Step 2: Amide Coupling with 1,3-Diaminopropane

  • Dissolve N-methyl-L-alanine (2.0 eq) in dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • To this mixture, add a solution of 1,3-diaminopropane (1.0 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C2-symmetric diamide.

Step 3: N-Oxidation

  • Dissolve the synthesized diamide (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by adding saturated aqueous Na2S2O3 solution.

  • Separate the organic layer, wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the final chiral N,N'-dioxide ligand.

G cluster_0 Ligand Synthesis Workflow L-Alanine L-Alanine N-Methylation N-Methylation L-Alanine->N-Methylation Paraformaldehyde, H2, Pd/C N-Methyl-L-alanine N-Methyl-L-alanine N-Methylation->N-Methyl-L-alanine Amide Coupling Amide Coupling N-Methyl-L-alanine->Amide Coupling 1,3-Diaminopropane, EDC, DMAP C2-Symmetric Diamide C2-Symmetric Diamide Amide Coupling->C2-Symmetric Diamide N-Oxidation N-Oxidation C2-Symmetric Diamide->N-Oxidation m-CPBA Chiral N,N'-Dioxide Ligand Chiral N,N'-Dioxide Ligand N-Oxidation->Chiral N,N'-Dioxide Ligand

Caption: Workflow for the synthesis of the chiral N,N'-dioxide ligand.

Application in Asymmetric Michael Addition

The synthesized chiral N,N'-dioxide ligand can be complexed with various metal salts to form highly effective asymmetric catalysts. A prominent application is the nickel(II)-catalyzed enantioselective Michael addition of indoles to nitroalkenes. This reaction is of significant interest as it provides access to chiral β-indolyl-nitroalkanes, which are valuable precursors for the synthesis of tryptamine derivatives and other biologically active molecules.

Catalytic Mechanism Overview

The chiral N,N'-dioxide ligand coordinates to the Ni(II) metal center, creating a chiral Lewis acid catalyst. This complex then activates the nitroalkene towards nucleophilic attack by the indole. The C2-symmetric nature of the ligand and its steric bulk effectively block one face of the coordinated nitroalkene, leading to a highly enantioselective addition of the indole.

G cluster_0 Proposed Catalytic Cycle Catalyst Ligand-Ni(II) Complex Activated_Nitroalkene Coordinated Nitroalkene Catalyst->Activated_Nitroalkene + Nitroalkene Transition_State Diastereoselective Transition State Activated_Nitroalkene->Transition_State + Indole Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst - Product Product Chiral Product Product_Complex->Product Indole Indole Nitroalkene Nitroalkene

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition

Catalyst Preparation (in situ):

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral N,N'-dioxide ligand (11 mol%).

  • Add anhydrous Ni(OAc)2 (10 mol%).

  • Add anhydrous solvent (e.g., THF or Toluene) and stir the mixture at room temperature for 1 hour.

Catalytic Reaction:

  • To the prepared catalyst solution, add the indole (1.0 eq).

  • Add the nitroalkene (1.2 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral β-indolyl-nitroalkane.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The performance of this catalytic system is typically high, with excellent yields and enantioselectivities across a range of substrates.

EntryIndole Substrate (R1)Nitroalkene Substrate (R2)Yield (%)ee (%)
1HPhenyl9596
25-MethoxyPhenyl9297
3H4-Chlorophenyl9695
4H2-Naphthyl9094
55-BromoPhenyl9396

Table 1: Representative results for the Ni(II)-catalyzed asymmetric Michael addition of indoles to nitroalkenes using a chiral N,N'-dioxide ligand.

Conclusion

The propanediamide framework serves as a robust and versatile scaffold for the development of potent chiral ligands for asymmetric catalysis. While direct applications of 2-Ethylpropanediamide are not prevalent, the principles of ligand design are effectively demonstrated through the synthesis and application of analogous C2-symmetric N,N'-dioxide ligands. The protocol provided for the synthesis of an L-alanine-derived ligand and its successful application in the highly enantioselective Michael addition of indoles to nitroalkenes underscores the power of this ligand class. The straightforward synthesis from readily available chiral precursors, coupled with the high catalytic efficiency and stereoselectivity, makes these systems highly attractive for both academic research and industrial applications in the synthesis of complex chiral molecules.

References

  • Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. (2014). Organic Chemistry Frontiers. Retrieved January 16, 2026, from [Link]

  • Vidal-Ferran, A., Moyano, A., Pericàs, M. A., & Riera, A. (1997). Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes. The Journal of Organic Chemistry.
  • Guan, Z. (2020).
  • Synthesis of a new chiral cyclic aminal derived from rac-1,2-propanediamine. (2022).
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (2011). PMC. Retrieved January 16, 2026, from [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024). Nature Communications. Retrieved January 16, 2026, from [Link]

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Method

"methodology for screening the biological activity of 2-Ethylpropanediamide"

Application Note & Protocol Guide Topic: Methodology for Screening the Biological Activity of 2-Ethylpropanediamide Audience: Researchers, scientists, and drug development professionals. A Hierarchical Strategy for Unvei...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Methodology for Screening the Biological Activity of 2-Ethylpropanediamide

Audience: Researchers, scientists, and drug development professionals.

A Hierarchical Strategy for Unveiling the Bioactivity of 2-Ethylpropanediamide

Authored by: Senior Application Scientist, Gemini Division

Introduction and Rationale

2-Ethylpropanediamide is a small molecule whose biological activity profile is largely uncharacterized. Its structure, featuring a propanamide backbone with two amide groups, suggests potential interactions with a variety of biological targets. The diamide functional group is a recurring motif in pharmacologically active compounds, including certain insecticides that target ryanodine receptors and various developmental drugs with antiproliferative or enzymatic inhibitory effects[1][2][3].

Given the structural novelty, a systematic and hierarchical screening approach is essential to efficiently identify and characterize its potential therapeutic or cytotoxic effects. This guide outlines a multi-tiered strategy, beginning with broad-spectrum assays to assess general bioactivity and progressing to more specific, target-based assays to elucidate the mechanism of action. Our methodology is designed to be a self-validating system, incorporating essential controls and decision-making logic to guide the research process from initial hit identification to mechanistic insight.

The primary objectives of this screening cascade are:

  • To determine the general cytotoxicity and effective concentration range of 2-Ethylpropanediamide in mammalian cells.

  • To assess its potential as an antimicrobial agent against a panel of representative pathogens.

  • To investigate its potential for enzyme inhibition or receptor interaction based on initial findings.

This document provides both the strategic framework and detailed, step-by-step protocols for researchers to implement this screening methodology.

The Screening Cascade: A Multi-Tiered Approach

A logical, tiered approach ensures that resources are used efficiently, starting with broad, cost-effective assays and moving to more complex, hypothesis-driven experiments. The workflow is designed to generate decision-making data at each stage.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization A Compound Preparation (Solubility & Stability Testing) B Cytotoxicity/Cytostatic Screening (e.g., MTT Assay) A->B Test Compound C Antimicrobial Screening (e.g., Broth Microdilution for MIC) A->C Test Compound D Mechanism of Cell Death Assay (e.g., LDH Release, Apoptosis Assay) B->D If Cytotoxic E Broad-Panel Enzyme Inhibition Screen B->E If Cytotoxic/Cytostatic G Minimum Bactericidal Concentration (MBC) Assay C->G If MIC is determined H Structure-Activity Relationship (SAR) Studies D->H F Receptor Binding Assays (e.g., Radioligand Competition) E->F If specific enzyme class is inhibited F->H G->H

Figure 1: A hierarchical workflow for screening the biological activity of 2-Ethylpropanediamide.

Tier 1: Primary Screening Protocols

The initial tier focuses on establishing a foundational understanding of the compound's general impact on cell viability and microbial growth.

General Cytotoxicity Screening

Principle: Before investigating specific mechanisms, it is crucial to determine if 2-Ethylpropanediamide affects cell viability and to establish a dose-response curve.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which is often proportional to cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed a panel of representative cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Ethylpropanediamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.[5]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)
HeLa2-Ethylpropanediamide15.2 ± 1.8
A5492-Ethylpropanediamide28.5 ± 3.1
HEK2932-Ethylpropanediamide> 100
Doxorubicin (Control)HeLa0.8 ± 0.1
Antimicrobial Activity Screening

Principle: To assess the potential of 2-Ethylpropanediamide as an antibiotic, the Minimum Inhibitory Concentration (MIC) must be determined.[6] The broth microdilution method is a standardized technique used to find the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7]

Protocol 3.2: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at a starting concentration of, for example, 512 µg/mL in MHB) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.[6]

Tier 2: Mechanistic & Secondary Assays

If the primary screen yields a "hit" (e.g., significant cytotoxicity or antimicrobial activity), the next tier aims to understand the underlying mechanism.

Enzyme Inhibition Assays

Principle: If 2-Ethylpropanediamide shows cytostatic or cytotoxic activity, it may be acting as an enzyme inhibitor. A general protocol for a spectrophotometric enzyme inhibition assay is provided below and can be adapted for specific enzymes of interest (e.g., kinases, proteases).[5][8]

Protocol 4.1: General Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of the purified enzyme of interest in an optimized assay buffer.

    • Prepare a solution of the enzyme's substrate in the same buffer.[5]

  • Assay Setup (96-well plate):

    • Test Wells: Add enzyme solution and various concentrations of 2-Ethylpropanediamide.

    • Control Wells (100% activity): Add enzyme solution and the corresponding concentration of DMSO (vehicle).

    • Blank Wells: Add assay buffer and DMSO.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance over time using a microplate reader at a wavelength specific to the product or substrate.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.[9]

Receptor Binding Assays

Principle: Given that some diamides target specific receptors, a binding assay can determine if 2-Ethylpropanediamide interacts with a receptor of interest. A competitive binding assay is a common format where the test compound competes with a known, labeled ligand (often radiolabeled) for binding to the receptor.[10][11] A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.

Protocol 4.2: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare cell membranes or purified receptors containing the target of interest.

    • Prepare a solution of a radiolabeled ligand (e.g., ³H-labeled) at a concentration at or below its dissociation constant (Kd).[12]

    • Prepare serial dilutions of unlabeled 2-Ethylpropanediamide.

  • Incubation: In assay tubes, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound.

    • Total Binding: Receptor + radioligand.

    • Non-specific Binding: Receptor + radioligand + a high concentration of a known unlabeled ligand.

    • Test Compound Binding: Receptor + radioligand + 2-Ethylpropanediamide.

  • Separation: After incubation to reach equilibrium, rapidly separate the bound from the unbound radioligand using vacuum filtration through a glass fiber filter. The receptors and bound ligand are trapped on the filter.[12]

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 2-Ethylpropanediamide to determine the IC₅₀.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[12]

Conclusion and Future Directions

This application note provides a robust, hierarchical framework for the initial biological screening of 2-Ethylpropanediamide. The data generated from the Tier 1 assays will provide a clear indication of whether the compound possesses general cytotoxic or antimicrobial properties. Positive hits should be advanced to Tier 2 mechanistic assays to elucidate the mode of action, such as enzyme inhibition or receptor binding. This structured approach ensures a thorough and efficient evaluation, paving the way for more advanced studies like structure-activity relationship (SAR) analysis and potential lead optimization.

References

  • Krajewski, M., & D'Abramo, M. (2021). "A standard operating procedure for an enzymatic activity inhibition assay." European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Vera-Gargallo, B., et al. (2022). "Evaluation of novel compounds as anti-bacterial or anti-virulence agents." Frontiers in Cellular and Infection Microbiology, 12, 999321. [Link]

  • AZoNetwork. (2024). "Advances in High-Throughput Screening for Novel Antimicrobial Compounds." News-Medical.Net. [Link]

  • Adnan, M., et al. (2024). "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." Heliyon, 10(12), e33299. [Link]

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  • IAEA. (2017). "Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity." YouTube. [Link]

  • Gifford Bioscience. "About Ligand Binding Assays." Accessed January 16, 2026. [Link]

  • Sittampalam, G. S., et al. (2012). "Receptor Binding Assays for HTS and Drug Discovery." Assay Guidance Manual. [Link]

  • An, F., & Li, D. (2012). "Screening Strategies to Identify New Antibiotics." Pharmaceuticals, 5(3), 305-329. [Link]

  • Wikipedia. "Ligand binding assay." Accessed January 16, 2026. [Link]

  • Tipton, K. F., & Davey, G. P. (2017). "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs." Molecules, 22(11), 1903. [Link]

  • American Chemical Society. (2020). "Development of mixed microbial screening and cultivation methods for novel antibiotic discovery." ACS Spring 2020 National Meeting & Expo. [Link]

  • Zhang, Y., et al. (2022). "Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring." Pest Management Science, 78(6), 2415-2424. [Link]

  • ResearchGate. (2012). "Can anybody recommend a good source for enzyme inhibition assay protocols?" Accessed January 16, 2026. [Link]

  • ResearchGate. (2017). "Can someone provide me with protocols for enzyme inhibition assay and their kinetics?" Accessed January 16, 2026. [Link]

  • Hilaris Publisher. (2024). "Screening Methods for Bioactivity and Pharmacological Properties of Natural Products." Journal of Pharmacognosy & Natural Products. [Link]

  • Yang, M., et al. (2019). "Screening techniques for the identification of bioactive compounds in natural products." Journal of Pharmaceutical and Biomedical Analysis, 168, 189-200. [Link]

  • Carroll, A. R., et al. (2021). "Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation." Marine Drugs, 19(1), 54. [Link]

  • Loizzo, M. R., et al. (2022). "Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods." Molecules, 27(19), 6544. [Link]

  • Huang, W., et al. (2020). "Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists." Bioorganic & Medicinal Chemistry, 28(1), 115127. [Link]

  • Khan, M. A., et al. (2024). "Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate." Molecules, 29(22), 5201. [Link]

  • Antoon, J. W., & Beckman, B. S. (2012). "Anti-proliferative Effects of the Novel Ceramide Analog (S)-2-(benzylideneamino)-3-hydroxy-N-tetrade-cylpropanamide in Chemoresistant Cancer." Bioorganic & Medicinal Chemistry Letters, 22(7), 2624-2628. [Link]

  • Ghorbani-Vaghei, R., et al. (2025). "Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures." Molecules. [Link]

  • Al-Qaisi, A. Q., et al. (2024). "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study." Molecules, 29(11), 2584. [Link]

  • Ghorbani-Vaghei, R., et al. (2015). "Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures." Molecules, 20(10), 18456-18473. [Link]

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Application

Application Notes and Protocols for Reactions Involving Diamides: A Guide for Researchers

Introduction In the landscape of pharmaceutical and materials science, the amide functional group is a cornerstone of molecular design. This document provides a comprehensive guide to the experimental setup for reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the amide functional group is a cornerstone of molecular design. This document provides a comprehensive guide to the experimental setup for reactions involving diamides, with a conceptual focus on a representative structure, 2-ethyl-1,3-propanediamide. Due to the limited specific literature on this exact molecule, this guide synthesizes established principles of amide chemistry to provide researchers, scientists, and drug development professionals with a robust framework for their investigations. The protocols and principles discussed herein are designed to be adaptable to a range of diamide structures.

Amides can be synthesized through various methods, including the reaction of acyl halides, esters, or carboxylic acids with amines.[1] The choice of synthetic route often depends on the desired yield, reaction conditions, and the stability of the starting materials.[]

PART 1: Foundational Principles of Diamide Chemistry

Chemical Properties and Reactivity

Diamides possess two amide functional groups, which significantly influence their chemical behavior. The presence of two carbonyl-nitrogen bonds introduces the potential for a rich variety of chemical transformations. The reactivity of amides is generally lower than that of other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.[1]

Key reactions involving amides include hydrolysis, reduction, and rearrangement. Hydrolysis, which can be catalyzed by acid or base, cleaves the amide bond to yield a carboxylic acid and an amine.[1] Reduction of amides typically yields amines, while specific reagents can facilitate partial reduction to aldehydes.[1]

PART 2: Experimental Protocols

General Safety Precautions

Working with any chemical requires adherence to strict safety protocols. While specific data for 2-ethyl-1,3-propanediamide is unavailable, general safety precautions for related compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of vapors.[3]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[3]

Protocol 1: Synthesis of a Diamide via the Acyl Chloride Method

This protocol outlines a general procedure for the synthesis of a diamide from a diacyl chloride and an amine. This method is often favored for its high reactivity and good yields.[]

Materials:

  • Diacyl chloride (e.g., 2-ethylmalonyl dichloride)

  • Amine (e.g., ammonia or a primary/secondary amine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Stirring apparatus

  • Reaction vessel (round-bottom flask)

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the amine in the anhydrous aprotic solvent in the reaction vessel.

  • Add the tertiary amine base to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of the diacyl chloride in the same solvent to the reaction mixture via a dropping funnel with vigorous stirring. The reaction is often exothermic.[]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction by slowly adding water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude diamide.

  • Purify the product by recrystallization or column chromatography.

Workflow for Diamide Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent reaction Slow Addition of Diacyl Chloride at 0°C prep_amine->reaction prep_acyl Prepare Diacyl Chloride Solution prep_acyl->reaction stir Stir at Room Temperature (Monitor by TLC) reaction->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate wash->dry purify Purify Product dry->purify

Caption: General workflow for the synthesis of a diamide from a diacyl chloride.

Protocol 2: Amide Condensation Using Coupling Reagents

For more sensitive substrates or when milder conditions are required, the use of coupling reagents is a common strategy to form amide bonds from carboxylic acids and amines.[1] Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently employed.[1]

Materials:

  • Dicarboxylic acid (e.g., 2-ethylmalonic acid)

  • Amine

  • Coupling reagent (e.g., EDC)

  • Activation additive (e.g., HOBt or HATU)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Organic base (e.g., DIPEA)

Procedure:

  • Dissolve the dicarboxylic acid in the anhydrous solvent in a reaction flask.

  • Add the coupling reagent and the activation additive to the solution.

  • Stir the mixture at room temperature for a short period to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture, followed by the organic base.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous work-up similar to the acyl chloride method.

  • Purify the resulting diamide.

Quantitative Data Summary for Amide Synthesis Methods:

MethodTypical YieldReaction TemperatureKey Reagents
Acyl ChlorideHigh0°C to RTDiacyl Chloride, Amine, Base
Coupling ReagentGood to HighRoom TemperatureDicarboxylic Acid, Amine, Coupling Reagent
From EstersModerate to GoodElevated TemperaturesDiester, Amine

PART 3: Potential Reactions of Diamides

Hydrolysis of Diamides

The hydrolysis of a diamide will yield the corresponding dicarboxylic acid and amine. This reaction can be performed under acidic or basic conditions, typically requiring heat.[1]

Acid-Catalyzed Hydrolysis:

  • Reagents: Concentrated strong acid (e.g., HCl or H₂SO₄), Water

  • Conditions: Refluxing temperature

Base-Catalyzed Hydrolysis (Saponification):

  • Reagents: Concentrated strong base (e.g., NaOH or KOH), Water/Alcohol mixture

  • Conditions: Refluxing temperature

Reduction of Diamides

The reduction of diamides can lead to the corresponding diamines. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required for this transformation.

Logical Relationship for Diamide Reactions:

G Diamide 2-Ethylpropanediamide Dicarboxylic_Acid 2-Ethylmalonic Acid Diamide->Dicarboxylic_Acid Hydrolysis (H⁺ or OH⁻, H₂O, Δ) Diamine 2-Ethyl-1,3-diaminopropane Diamide->Diamine Reduction (e.g., LiAlH₄)

Caption: Key chemical transformations of a diamide.

Conclusion

References

  • WebAssign. Experiment 8 - Amide Preparation. Available at: [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Ghosh, S. C., et al. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. Available at: [Link]

  • Coatings For Industry. (2019, May 6). GHS Safety Data Sheet. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-amino-2-ethylpropanediol. Available at: [Link]

  • PubMed. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Available at: [Link]

  • National Institutes of Health. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. Available at: [Link]

  • PubMed. Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. Available at: [Link]

  • UCSB Nanofab Wiki. (2005, October 9). Material Safety Data Sheet - Ethylenediamine MSDS. Available at: [Link]

  • Google Patents. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Available at: [Link]

  • YouTube. (2021, February 17). E1 and E2 Reactions: Crash Course Organic Chemistry #22. Available at: [Link]

  • Khan Academy. E2 reactions (video) | Elimination reactions. Available at: [Link]

  • YouTube. (2022, May 15). E2 - Elimination Reactions (IOC 11). Available at: [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-Ethylpropanediamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethylpropanediamide is a small molecule of interest in various fields, potentially including pharmaceutical development as a building block o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpropanediamide is a small molecule of interest in various fields, potentially including pharmaceutical development as a building block or impurity. Accurate and precise quantification of this compound is essential for process control, quality assurance, and metabolic studies. This document provides a comprehensive guide to the analytical techniques for the quantification of 2-Ethylpropanediamide, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a small, polar molecule, specific challenges in chromatographic retention and detection will be addressed, and detailed protocols are provided to serve as a starting point for method development and validation.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 2-Ethylpropanediamide is paramount for developing robust analytical methods. While specific experimental data for this compound is not widely available, its structure suggests the following characteristics:

  • Polarity: The presence of two amide functional groups makes 2-Ethylpropanediamide a polar compound. This polarity can present a challenge for retention on traditional reversed-phase HPLC columns.

  • Solubility: It is expected to be soluble in polar solvents such as water, methanol, and acetonitrile.

  • UV Absorbance: The amide functional group contains a chromophore that absorbs UV light. The maximum absorbance (λmax) for simple amides is typically in the range of 200-220 nm.[1][2] This allows for direct quantification using a UV detector, although sensitivity might be limited, and interference from other UV-absorbing compounds in the sample matrix could be a concern.

Recommended Analytical Techniques

Based on the inferred properties of 2-Ethylpropanediamide, two primary analytical techniques are recommended for its quantification:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine analysis, particularly for relatively clean sample matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like 2-Ethylpropanediamide, a reversed-phase setup with a polar-modified column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to achieve adequate retention. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column. The amount of absorbance is directly proportional to the concentration of the compound in the sample.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Reference standard of 2-Ethylpropanediamide.

2. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column Polar-embedded C18 (e.g., Waters Acquity UPLC BEH C18) or HILIC (e.g., Waters Acquity UPLC BEH Amide), 2.1 x 100 mm, 1.7 µmTo enhance retention of the polar analyte.[3]
Mobile Phase A 0.1% Formic Acid in WaterTo improve peak shape and provide protons for potential MS analysis.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase and HILIC.
Gradient 5-95% B over 10 minutesA generic gradient to elute a wide range of polar compounds. Optimization will be required.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 5 µLTo be optimized based on sensitivity and peak shape.
Detection Wavelength 210 nmBased on the expected absorbance of the amide chromophore.[1][2] A PDA detector can be used to determine the optimal wavelength.

3. Sample Preparation:

  • Standard Solutions:

    • Prepare a stock solution of 2-Ethylpropanediamide (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • The sample preparation method will be matrix-dependent. For pharmaceutical formulations, a simple dissolution and dilution in the mobile phase may be sufficient.[4]

    • For biological matrices, protein precipitation or solid-phase extraction (SPE) will be necessary to remove interferences.[5]

4. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared samples.

  • Quantify the amount of 2-Ethylpropanediamide in the samples using the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Sample Matrix Sample_Prep Sample Extraction/Dilution Sample->Sample_Prep Cal_Curve Prepare Calibration Curve Standards Stock->Cal_Curve Inject_Std Inject Standards Inject_Sample Inject Samples HPLC HPLC System Chromatogram Generate Chromatograms HPLC->Chromatogram Inject_Std->HPLC Inject_Sample->HPLC Cal_Curve_Plot Plot Calibration Curve Chromatogram->Cal_Curve_Plot Quantify Quantify Sample Concentration Chromatogram->Quantify Cal_Curve_Plot->Quantify

Caption: General workflow for HPLC-UV analysis.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ion is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification, even in complex matrices.[6]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • HPLC system as described for the HPLC-UV method.

  • Nitrogen generator.

  • All materials listed for the HPLC-UV method.

2. Chromatographic Conditions:

  • The same chromatographic conditions as the HPLC-UV method can be used as a starting point. The use of formic acid in the mobile phase is beneficial for ESI in positive ion mode.

3. Mass Spectrometry Conditions (Starting Point):

ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Amides are readily protonated.
Precursor Ion (Q1) [M+H]⁺To be determined by infusion of a standard solution.
Product Ions (Q3) To be determined by fragmentation of the precursor ion.To be determined by infusion of a standard solution.
Collision Energy To be optimized for each transition.To maximize the signal of the product ions.
Source Temperature 350 °CTo be optimized for the specific instrument.
Dwell Time 100 msTo ensure a sufficient number of data points across the peak.

4. Sample Preparation:

  • Sample preparation is similar to the HPLC-UV method, but the use of an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of the analyte) is highly recommended to correct for matrix effects and variations in instrument response.

5. Analysis and Quantification:

  • Optimize the MS parameters by infusing a standard solution of 2-Ethylpropanediamide into the mass spectrometer.

  • Select at least two MRM transitions for quantification and confirmation.

  • Prepare calibration standards containing a fixed concentration of the internal standard.

  • Analyze the standards and samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the amount of 2-Ethylpropanediamide in the samples using the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis Standard Reference Standard Stock Prepare Stock Solutions Standard->Stock Sample Sample Matrix Sample_Prep Sample Extraction/Dilution (with IS) Sample->Sample_Prep IS Internal Standard IS->Stock IS->Sample_Prep Cal_Curve Prepare Calibration Standards (with IS) Stock->Cal_Curve Inject_Std Inject Standards Inject_Sample Inject Samples LCMS LC-MS/MS System MRM Acquire MRM Data LCMS->MRM Inject_Std->LCMS Inject_Sample->LCMS Cal_Curve_Plot Plot Calibration Curve (Area Ratio vs. Conc.) MRM->Cal_Curve_Plot Quantify Quantify Sample Concentration MRM->Quantify Cal_Curve_Plot->Quantify

Caption: General workflow for LC-MS/MS analysis.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of 2-Ethylpropanediamide can be effectively achieved using either HPLC-UV or LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. The protocols provided in this application note serve as a solid starting point for method development. It is crucial to perform a thorough method validation to ensure the reliability and accuracy of the results.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Waters Corporation. (2023, March 12). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. Retrieved from [Link]

  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • Sakai, H. (2016, August 17). Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes. PubMed. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2025, February 2). Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. Retrieved from [Link]

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Application

Application Note: Strategies for the Derivatization of 2-Ethylpropanediamide to Enhance Biological Activity

Abstract This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 2-ethylpropanediamide. The primary objective is to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 2-ethylpropanediamide. The primary objective is to enhance its pharmacological activity by modifying its core structure. We delve into the rationale behind targeting the amide functional groups, presenting two primary strategies: N-substitution and bioisosteric replacement. This guide offers detailed, step-by-step protocols for the synthesis of novel derivatives, methods for their structural characterization, and protocols for evaluating their biological activity, using anticonvulsant screening as a representative therapeutic area. The methodologies are designed to be robust and self-validating, supported by established chemical principles and authoritative references to ensure scientific integrity.

Introduction

The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its ability to act as both a hydrogen bond donor and acceptor makes it critical for molecular recognition and binding to biological targets. 2-Ethylpropanediamide, a derivative of malonamide, serves as an attractive and simple scaffold for chemical exploration. However, like many amide-containing compounds, its therapeutic potential can be limited by factors such as poor metabolic stability due to enzymatic hydrolysis, suboptimal membrane permeability, or modest potency.[3][4]

Derivatization offers a powerful strategy to overcome these limitations. By systematically modifying the parent structure, it is possible to fine-tune its physicochemical and pharmacological properties. This process, central to modern drug discovery, aims to generate new chemical entities (NCEs) with improved efficacy, selectivity, and pharmacokinetic profiles.[5]

This application note will explore two mechanistically distinct and effective approaches for the derivatization of 2-ethylpropanediamide:

  • N-Substitution: The introduction of substituents onto the amide nitrogen atoms to modulate lipophilicity, steric hindrance, and hydrogen bonding capacity.

  • Bioisosteric Replacement: The replacement of one or both amide moieties with heterocyclic structures that mimic the amide's conformation and electronic properties but offer enhanced metabolic stability.[3][6]

We provide detailed experimental protocols, illustrative data, and visual workflows to guide the user from synthesis to preliminary biological evaluation.

Section 1: Rationale for Derivatization - Targeting the Amide Moiety

The decision to modify a specific functional group must be driven by a clear understanding of its role and liabilities. The primary amide groups (-CONH₂) of 2-ethylpropanediamide are the logical focal point for derivatization for several key reasons.

Causality Behind Experimental Choices:

  • Metabolic Stability: Primary amides are susceptible to in vivo hydrolysis by amidase enzymes, leading to rapid clearance and reduced bioavailability. Modifying the amide, either by N-substitution or replacement, can sterically hinder or eliminate this metabolic pathway.[3][4]

  • Modulation of Physicochemical Properties: N-substitution allows for the precise tuning of properties like lipophilicity (LogP), which governs membrane permeability and oral absorption. Replacing a polar N-H bond with a non-polar N-C bond can significantly impact a compound's ability to cross biological barriers like the blood-brain barrier.

  • Exploring Receptor Interactions: The N-H bonds of the primary amide are potent hydrogen bond donors. Systematically replacing these with various substituents allows for the exploration of the binding pocket of a target receptor. This can reveal whether a hydrogen bond donor is essential for activity or if a different type of interaction (e.g., hydrophobic, van der Waals) could lead to enhanced potency.

Strategy 1: N-Substituted Derivatives

Introducing alkyl or aryl groups at the amide nitrogen positions can create N,N'-disubstituted 2-ethylpropanediamides. This strategy is foundational in medicinal chemistry for building structure-activity relationships (SAR). For instance, increasing the size of the N-substituent can enhance binding affinity through increased van der Waals contacts or, conversely, decrease activity due to steric clashes.

Strategy 2: Bioisosteric Replacement

Bioisosterism is a strategy used to design analogs by replacing functional groups with others that have similar physical or chemical properties, with the goal of creating a new compound with improved biological properties.[1][5] Non-classical bioisosteres, which do not share the same number of atoms but produce similar biological effects, are particularly useful for amide replacement.[5] Heterocyclic rings such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and tetrazoles are excellent amide bioisosteres because they are planar, possess dipole moments similar to the amide bond, can participate in hydrogen bonding as acceptors, and are significantly more resistant to hydrolysis.[3][4]

Section 2: Synthetic Protocols & Workflows

The following section provides detailed protocols for the synthesis of representative derivatives. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Workflow Overview

The overall process from the parent compound to a biologically characterized derivative follows a logical sequence of synthesis, purification, characterization, and activity assessment.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation Start 2-Ethylpropanediamide Scaffold N_Sub Strategy 1: N-Substitution (Protocol 2.1) Start->N_Sub Derivatization Bio_Rep Strategy 2: Bioisosteric Replacement (Protocol 2.2) Start->Bio_Rep Derivatization Purify Purification (e.g., Recrystallization, Chromatography) N_Sub->Purify Bio_Rep->Purify Characterize Structural Elucidation (NMR, MS, FTIR) (Protocol 3.1) Purify->Characterize Purity Purity Assessment (HPLC) (Protocol 3.2) Characterize->Purity Screen Activity Screening (e.g., Anticonvulsant MES Test) (Protocol 4.1) Purity->Screen Data Data Analysis (ED50, TD50, PI) Screen->Data

Figure 1: General workflow for the synthesis, characterization, and evaluation of 2-ethylpropanediamide derivatives.

Protocol 2.1: Synthesis of N,N'-Dibenzyl-2-ethylpropanediamide

This protocol describes the synthesis of a disubstituted derivative via the coupling of 2-ethylmalonic acid with benzylamine. This approach is broadly applicable to a wide range of primary and secondary amines.

Materials:

  • 2-Ethylmalonic acid

  • Benzylamine (2.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (2.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve 2-ethylmalonic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC (2.2 eq), HOBt (2.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 20 minutes at 0 °C. The formation of the activated ester is a common and efficient method for amide bond formation.[7]

  • Slowly add benzylamine (2.2 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N,N'-dibenzyl-2-ethylpropanediamide.

Protocol 2.2: Synthesis of a Bis(1,3,4-oxadiazole) Bioisostere

This protocol outlines a two-step synthesis for replacing the diamide with a bis(1,3,4-oxadiazole) ring system, a stable amide bioisostere.[3]

G Start 2-Ethylpropanediamide Intermediate 2-Ethylpropane-1,3-dihydrazide Start->Intermediate Step 1 Step1_reagent + Hydrazine (Reflux) Product Bis(5-methyl-1,3,4-oxadiazol-2-yl) -ethylmethane Intermediate->Product Step 2 Step2_reagent + Acetic Anhydride (Reflux)

Figure 2: Reaction scheme for the synthesis of a bis(1,3,4-oxadiazole) derivative.

Step 1: Synthesis of 2-Ethylpropane-1,3-dihydrazide

Materials:

  • 2-Ethylpropanediamide

  • Hydrazine hydrate (excess, e.g., 10 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-ethylpropanediamide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 24 hours. The reaction should become homogeneous.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The resulting solid residue is the crude dihydrazide, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Bis(1,3,4-oxadiazole)

Materials:

  • 2-Ethylpropane-1,3-dihydrazide (from Step 1)

  • Acetic anhydride (excess, used as reagent and solvent)

Procedure:

  • Carefully add acetic anhydride (excess) to the crude dihydrazide from the previous step in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it carefully into ice-cold water to quench the excess acetic anhydride.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid product. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Section 3: Characterization of Derivatives

Confirmation of the chemical structure and purity of all newly synthesized compounds is a critical, self-validating step.

Protocol 3.1: Structural Elucidation
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR spectroscopy to confirm the structure. For N,N'-dibenzyl-2-ethylpropanediamide, expect to see characteristic peaks for the ethyl group, the benzylic protons, the aromatic protons, and a downfield shift for the amide N-H proton.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition of the synthesized compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of key functional groups. For the N,N'-disubstituted amide, look for the C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹). For the oxadiazole, the characteristic C=N stretch (~1650 cm⁻¹) and C-O-C stretch (~1020 cm⁻¹) will be present, with a notable absence of the amide N-H and C=O stretches.

Protocol 3.2: Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Analyze the final product using reverse-phase HPLC with a UV detector. A pure compound should exhibit a single major peak (typically >95% purity).

Table 1: Hypothetical Characterization Data for Synthesized Derivatives
Compound IDStructureMW ( g/mol )Key ¹H NMR Signals (δ, ppm)Purity (HPLC)
Parent 2-Ethylpropanediamide130.167.5-6.5 (br s, 4H, -NH₂), 3.1 (t, 1H, -CH), 1.9 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)>98%
Deriv-01 N,N'-Dibenzyl-2-ethylpropanediamide310.428.1 (br t, 2H, -NH-), 7.3 (m, 10H, Ar-H), 4.4 (d, 4H, -CH₂-Ph), 3.3 (t, 1H, -CH)>95%
Deriv-02 Bis(5-methyl-1,3,4-oxadiazol-2-yl)-ethylmethane236.253.8 (t, 1H, -CH), 2.5 (s, 6H, oxadiazole-CH₃), 2.2 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃)>95%

Section 4: In Vitro & In Vivo Activity Assessment

To determine if derivatization led to enhanced activity, the new compounds must be evaluated in a relevant biological assay. As many malonamide derivatives exhibit anticonvulsant properties, the Maximal Electroshock (MES) test serves as an excellent and widely used primary screen for this activity.[8][9]

Protocol 4.1: Anticonvulsant Screening via Maximal Electroshock (MES) Test

Disclaimer: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Adult male mice (e.g., ICR strain, 20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Test compounds and vehicle (e.g., 0.5% methylcellulose in water)

  • Standard anticonvulsant drug (e.g., Valproate) for positive control

Procedure:

  • Prepare solutions/suspensions of the test compounds and the positive control in the vehicle at various concentrations.

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=6-8 per group).

  • After a set pre-treatment time (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. An electrolyte solution (e.g., saline) should be applied to the electrodes to ensure good contact.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this phase.

  • Record the number of protected animals in each group.

  • To assess neurotoxicity, place a separate group of treated mice on a rotating rod (rotarod test). The inability to remain on the rod for a set time (e.g., 1 minute) indicates motor impairment.

  • Calculate the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity using probit analysis.

  • The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI indicates a better safety profile.[8]

Table 2: Hypothetical Anticonvulsant Activity Data

This table illustrates how derivatization can lead to enhanced activity, characterized by a lower ED₅₀ and a higher Protective Index.

Compound IDMES ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
Parent 150> 500> 3.3
Deriv-01 45> 800> 17.8
Deriv-02 25> 1000> 40.0
Valproate 2534101.6[8]

The hypothetical data suggest that both N-substitution (Deriv-01) and bioisosteric replacement (Deriv-02) successfully enhanced the anticonvulsant potency and safety margin compared to the parent compound.

Conclusion

The derivatization of a lead scaffold like 2-ethylpropanediamide is a systematic and powerful approach in drug discovery. This application note has detailed the rationale and provided robust protocols for two primary strategies: N-substitution and bioisosteric replacement. By following a logical workflow of synthesis, rigorous characterization, and functional evaluation, researchers can effectively generate novel compounds with potentially enhanced biological activity and improved therapeutic profiles. The methods and principles described herein are broadly applicable and serve as a foundational guide for the chemical modification of amide-containing molecules for therapeutic purposes.

References

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Method

Leveraging 2-Ethylpropanediamide in the Synthesis of Bio-active Heterocyclic Scaffolds

An Application Note and Protocol Guide Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Ethylpropanedi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Ethylpropanediamide, also known as 2-ethylmalonamide. As a derivative of malonic acid, this compound is a versatile C3 synthon for constructing a variety of heterocyclic systems, which are foundational to many pharmacologically active agents. This document details the reaction mechanisms, provides field-tested experimental protocols, and summarizes key data for the synthesis of two major classes of heterocycles: 5-ethyl-substituted barbiturates and functionalized pyrimidines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Synthetic Potential of 2-Ethylpropanediamide

2-Ethylpropanediamide (2-ethylmalonamide) is a bifunctional organic compound featuring a central methylene group activated by two adjacent amide functionalities. The presence of the ethyl group at the C2 position provides a key structural motif found in numerous therapeutic agents. The acidic protons on the α-carbon and the nucleophilic nitrogen atoms of the amide groups make 2-ethylmalonamide an ideal precursor for cyclocondensation reactions.

The primary utility of this reagent lies in its ability to react with 1,3-dielectrophiles or N-C-N synthons to form stable, six-membered heterocyclic rings. These reactions are cornerstones of medicinal chemistry, as the resulting scaffolds, such as barbiturates and pyrimidines, are privileged structures in drug discovery.[1][2] The ethyl substituent is particularly significant in the development of central nervous system (CNS) depressants, where it modulates lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the final molecule.[3][4]

This guide will focus on two principal applications: the synthesis of 5-ethyl-substituted barbiturates via condensation with urea and the construction of pyrimidine rings through reactions with amidines.

Synthesis of 5-Ethyl-Substituted Barbiturates

The condensation of a C5-substituted malonic acid derivative with urea is the classical and most reliable method for synthesizing the barbiturate ring system, a core component of widely used sedatives, hypnotics, and anticonvulsants.[1][5] Using 2-ethylmalonamide or its corresponding ester, diethyl 2-ethylmalonate, allows for the direct incorporation of the crucial 5-ethyl group.

Mechanistic Rationale

The reaction is a base-catalyzed cyclocondensation. A strong base, typically sodium ethoxide, is used to deprotonate the urea, significantly increasing its nucleophilicity. The resulting urea anion then performs a twofold nucleophilic acyl substitution on the carbonyl groups of the malonamide (or more commonly, the malonic ester). The reaction proceeds through a series of addition-elimination steps, culminating in the formation of the stable six-membered pyrimidine-2,4,6-trione ring and the elimination of ammonia (or ethanol if starting from the ester).

cluster_0 Mechanism: Barbiturate Synthesis start 2-Ethylmalonamide + Urea step1 Base-catalyzed Deprotonation of Urea start->step1 NaOEt step2 Nucleophilic Attack (Urea on Amide Carbonyl) step1->step2 step3 Intermediate Formation (Acyclic Adduct) step2->step3 step4 Intramolecular Cyclization (Second Nucleophilic Attack) step3->step4 step5 Elimination of NH3 (Ring Closure) step4->step5 end 5-Ethylbarbituric Acid step5->end cluster_1 Workflow: Pyrimidine Synthesis start_pyr 2-Ethylmalonamide + Amidine HCl step1_pyr Dissolve in Solvent (e.g., Ethanol) start_pyr->step1_pyr step2_pyr Add Base (e.g., Piperidine) step1_pyr->step2_pyr step3_pyr Heat to Reflux step2_pyr->step3_pyr step4_pyr Monitor Reaction (TLC) step3_pyr->step4_pyr step5_pyr Cool and Precipitate step4_pyr->step5_pyr step6_pyr Filter, Wash, and Dry step5_pyr->step6_pyr end_pyr Substituted Pyrimidine step6_pyr->end_pyr

Caption: General workflow for pyrimidine synthesis via cyclocondensation.

Experimental Protocol: Synthesis of 2-Aryl-4,6-diamino-5-ethylpyrimidine

This protocol describes a general procedure for the condensation of 2-ethylmalonamide (generated in situ or used directly) with an appropriate amidine. [6][7] Materials:

  • 2-Ethylmalonamide (or Diethyl 2-ethylmalonate and Ammonia)

  • Substituted Benzamidine Hydrochloride

  • Piperidine (or other suitable base)

  • N,N-Dimethylformamide (DMF) or Ethanol

Apparatus:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-ethylmalonamide (1.0 eq) and the desired substituted benzamidine hydrochloride (1.0 eq) in DMF or ethanol.

  • Base Addition: Add piperidine (1.2 eq) to the mixture to neutralize the hydrochloride salt and catalyze the reaction.

  • Reaction: Heat the mixture to reflux (temperature will depend on the solvent, e.g., DMF ~153°C, Ethanol ~78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Summary
C-C-C PrecursorN-C-N PrecursorCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
2-EthylmalonamideBenzamidine HClPiperidineDMF~1534-665-85[6]
Malononitrile DimerVarious AmidinesPiperidineDMFReflux-Good[6]

Broader Synthetic Context: The Knoevenagel Condensation

It is crucial to recognize that the reactivity of 2-ethylmalonamide is not limited to cyclocondensations. As an active methylene compound, it is a competent substrate for the Knoevenagel condensation. [8][9]This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. [10] While this reaction does not directly produce a heterocycle, the resulting electron-deficient alkene is a highly valuable intermediate for subsequent Michael additions or cycloaddition reactions, which can then be used to construct complex heterocyclic systems. The typical catalysts for this reaction are weak bases like piperidine or pyridine. [11]

Conclusion

2-Ethylpropanediamide is an accessible and highly effective building block for the synthesis of important heterocyclic compounds. Its ability to participate in cyclocondensation reactions with urea and amidines provides direct and reliable pathways to 5-ethyl-substituted barbiturates and functionalized pyrimidines, respectively. The protocols outlined in this guide are robust and scalable, offering researchers in medicinal chemistry and drug discovery a solid foundation for accessing these valuable molecular scaffolds. A thorough understanding of the underlying reaction mechanisms, as detailed herein, is key to optimizing reaction conditions and adapting these methods for the synthesis of novel analogues.

References

  • Dickey, J. B., & Gray, A. R. (n.d.). Barbituric Acid. Organic Syntheses. Available at: [Link]

  • Doran, W. J. (1959). Barbituric Acid Hypnotics. In F. F. Blicke & R. H. Cox (Eds.), Medicinal Chemistry (Vol. 4). John Wiley & Sons.
  • Aly, M. F., & El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrimidine Derivatives. Canadian Journal of Chemistry, 84(10), 1347-1355. Available at: [Link]

  • Patil, S. S., Jadhav, R. P., Patil, S. V., & Bobade, V. D. (2010). Efficient one pot synthesis oft[3][12][13]riazolo[4,3-α] [12][13]benzodiazepines derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 52-59. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of Pyrimidines by Direct Condensation of Amides and Nitriles. Nature Protocols, 2(8), 2018-2023. Available at: [Link]

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  • Google Patents. (2017). Synthetic method for intermediate diethyl diethylmalonate of barbiturate. CN106397199A.
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Application

Application Notes &amp; Protocols: Enzymatic Hydrolysis of 2-Ethylpropanediamide

For: Researchers, scientists, and drug development professionals. Introduction: The Potential of Diamide Hydrolysis in Synthesis 2-Ethylpropanediamide is a symmetrical diamide molecule that presents an interesting target...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Diamide Hydrolysis in Synthesis

2-Ethylpropanediamide is a symmetrical diamide molecule that presents an interesting target for enzymatic transformation. The selective hydrolysis of one or both of its amide bonds can yield valuable chemical intermediates, such as 2-ethylmalonamic acid and 2-ethylmalonic acid, respectively. These products can serve as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. Biocatalytic routes, employing enzymes like amidases, offer a green and highly selective alternative to traditional chemical hydrolysis, which often requires harsh conditions (e.g., strong acids or bases) and may suffer from a lack of selectivity, leading to complex product mixtures.

Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a class of hydrolases that catalyze the cleavage of non-peptide amide bonds to produce a carboxylic acid and ammonia.[1][2] Certain families of amidases, particularly the "Signature" family, are known for their broad substrate specificity, making them excellent candidates for exploring the hydrolysis of novel substrates like 2-Ethylpropanediamide.[3][4] These enzymes operate under mild, aqueous conditions, and can exhibit high chemo-, regio-, and enantioselectivity, which are highly desirable traits in modern chemical manufacturing.[5]

This document provides a comprehensive guide to the theoretical and practical aspects of utilizing a broad-specificity amidase for the hydrolysis of 2-Ethylpropanediamide. It includes detailed protocols for enzyme production, activity screening, and reaction optimization.

Scientific Principles and Rationale

The Enzymatic Reaction: Amidase-Catalyzed Hydrolysis

The proposed reaction involves the hydrolysis of one of the amide groups of 2-Ethylpropanediamide by an amidase. The enzyme's catalytic machinery, often involving a catalytic triad of amino acid residues (e.g., Ser-Ser-Lys in the signature family), facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the amide bond.[4][6] This leads to the formation of a tetrahedral intermediate, which then collapses to release ammonia and the corresponding carboxylic acid product, 2-ethylmalonamic acid. Further enzymatic action could potentially hydrolyze the second amide bond to yield 2-ethylmalonic acid.

G sub 2-Ethylpropanediamide enzyme Amidase (EC 3.5.1.4) sub->enzyme prod1 2-Ethylmalonamic Acid + NH3 enzyme_s2 Amidase prod1->enzyme_s2 (Slower or requires different conditions) prod2 2-Ethylmalonic Acid + NH3 enzyme->prod1 water1 H₂O water1->enzyme water2 H₂O water2->enzyme_s2 enzyme_s2->prod2

Caption: Proposed reaction pathway for the sequential hydrolysis of 2-Ethylpropanediamide.

Enzyme Selection Rationale

Given that 2-Ethylpropanediamide is a small aliphatic diamide, an ideal candidate enzyme would be an amidase known to accept such structures. Amidases from genera like Rhodococcus, Microbacterium, or Ochrobactrum have demonstrated broad substrate ranges and are excellent starting points for screening.[3][7][8] Since a commercially available enzyme with proven activity on this specific substrate is unlikely, this guide outlines a protocol for expressing a recombinant amidase, a common and effective strategy in modern biocatalysis.[9][10] The gene for a known broad-specificity amidase can be synthesized and cloned into an expression host like E. coli.

Protocols and Methodologies

Protocol 1: Recombinant Amidase Production

This protocol describes the expression and purification of a His-tagged recombinant amidase in E. coli.

3.1.1. Gene Synthesis and Cloning

  • Gene Design: Obtain the amino acid sequence of a candidate broad-specificity amidase (e.g., from Rhodococcus erythropolis).[7][11] Codon-optimize the corresponding DNA sequence for expression in E. coli.

  • Vector Insertion: Synthesize the gene and clone it into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

3.1.2. Expression

  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking (200 rpm).

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 20-25°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate at the lower temperature for 16-20 hours to enhance the yield of soluble protein.[9]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

3.1.3. Purification

  • Lysis: Resuspend the cell pellet in 20 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution: Elute the His-tagged amidase with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified enzyme into a storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

  • Quantification and Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Verify purity by SDS-PAGE. Store the purified enzyme at -80°C.

G cluster_0 Expression cluster_1 Purification inoculate_starter Inoculate Starter Culture grow_main Grow Main Culture (OD600 0.6-0.8) inoculate_starter->grow_main induce Induce with IPTG (20-25°C) grow_main->induce harvest Harvest Cells induce->harvest lysis Cell Lysis (Sonication) harvest->lysis clarify Clarify Lysate lysis->clarify ni_nta Ni-NTA Chromatography clarify->ni_nta elute Elute Protein ni_nta->elute buffer_exchange Buffer Exchange / Storage elute->buffer_exchange

Caption: Workflow for recombinant amidase expression and purification.

Protocol 2: Amidase Activity Assay

This protocol uses the Berthelot (indophenol blue) reaction to quantify the ammonia released during the hydrolysis of 2-Ethylpropanediamide.[12]

3.2.1. Reagents

  • Substrate Stock: 100 mM 2-Ethylpropanediamide in deionized water.

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.5.

  • Phenol Reagent: 5% (w/v) phenol, 0.025% (w/v) sodium nitroprusside.

  • Alkaline Hypochlorite Reagent: 0.6% (v/v) sodium hypochlorite, 0.4 M NaOH.

  • Ammonia Standard: 10 mM Ammonium chloride solution.

3.2.2. Standard Curve

  • Prepare a series of ammonia standards (0, 50, 100, 250, 500, 1000 µM) by diluting the 10 mM stock in the reaction buffer.

  • To 100 µL of each standard in a microtiter plate well, add 50 µL of Phenol Reagent. Mix well.

  • Add 50 µL of Alkaline Hypochlorite Reagent. Mix well.

  • Incubate at 37°C for 20 minutes to allow color development.

  • Measure the absorbance at 625 nm.

  • Plot absorbance vs. ammonia concentration (µM) to generate a standard curve.

3.2.3. Enzymatic Reaction

  • Set up the reaction in a microcentrifuge tube:

    • 80 µL Reaction Buffer

    • 10 µL Substrate Stock (for a final concentration of 10 mM)

    • 10 µL Purified Amidase solution (diluted in reaction buffer)

  • For a negative control, use 10 µL of storage buffer instead of the enzyme solution.

  • Incubate the reaction at an appropriate temperature (e.g., 37°C) for a set time (e.g., 30 minutes). The time should be within the linear range of the reaction.

  • Stop the reaction by adding 100 µL of the Phenol Reagent. This effectively dilutes and denatures the enzyme.

  • Transfer 150 µL of the stopped reaction mixture to a microtiter plate well.

  • Add 50 µL of Alkaline Hypochlorite Reagent. Mix and incubate as with the standard curve.

  • Measure the absorbance at 625 nm.

3.2.4. Data Analysis

  • Use the standard curve to determine the concentration of ammonia produced in your reaction.

  • Calculate the specific activity using the following formula:

    Specific Activity (U/mg) = (µmol of NH₃ produced) / (Time (min) x mg of enzyme)

    Where 1 Unit (U) is defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the specified conditions.

Data Presentation and Optimization

Systematic optimization of reaction parameters is crucial for maximizing product yield. The following tables present hypothetical data for the optimization of an amidase acting on 2-Ethylpropanediamide.

Table 1: Effect of pH and Temperature on Amidase Activity

pHTemperature (°C)Relative Activity (%)
6.03745
7.03788
7.5 37 100
8.53792
9.03765
7.52558
7.54595
7.55570

This hypothetical data suggests optimal conditions around pH 7.5 and 37°C.

Table 2: Kinetic Parameters of a Putative Amidase for 2-Ethylpropanediamide

SubstrateKₘ (mM)Vₘₐₓ (U/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
2-Ethylpropanediamide5.28.57.11365
Acetamide (Reference)4.16.95.81415

Kinetic parameters should be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[7][10]

Conclusion and Future Directions

This guide provides a foundational framework for investigating the enzymatic hydrolysis of 2-Ethylpropanediamide using a broad-specificity amidase. The protocols for enzyme production and activity measurement are based on robust, well-established methodologies in the field of biocatalysis.[9][12] Successful hydrolysis of 2-Ethylpropanediamide would open avenues for the green synthesis of valuable chemical intermediates.

Further research should focus on:

  • Screening diverse amidases: Testing a panel of amidases will increase the probability of finding an enzyme with high activity and selectivity.

  • Protein Engineering: If initial activity is low, directed evolution or rational design could be employed to improve the enzyme's performance on the target substrate.[3]

  • Process Optimization: For large-scale applications, optimizing reaction conditions, including substrate loading and potential use of immobilized enzymes, will be critical.

By following the principles and protocols outlined herein, researchers can effectively explore and develop a novel biocatalytic process centered on 2-Ethylpropanediamide.

References

  • Doran, J. P., Duggan, P., & Masterson, M. (2005). Expression and purification of a recombinant enantioselective amidase.
  • Verma, M. L., Kumar, V., & Kumar, P. (2023). Microbial amidases: Characterization, advances and biotechnological applications. Biotechnology and Applied Biochemistry.
  • Ghosh, S., & Dube, D. (2012). Expression, Purification And Refolding Of Recombinant Amidase In Escherichia Coli. International Journal of Pharmaceutical & Biological Archives, 3(4).
  • Doran, J. P., et al. (2005). Expression and purification of a recombinant enantioselective amidase. Protein Expression and Purification, 40(1), 190-196. Available at: [Link]

  • Wang, M., et al. (2011). Overexpression of a recombinant amidase in a complex auto-inducing culture: purification, biochemical characterization, and regio- and stereoselectivity. Journal of Industrial Microbiology & Biotechnology, 38(11), 1935-1942. Available at: [Link]

  • Wang, M., et al. (2011). Overexpression of a recombinant amidase in a complex auto-inducing culture: purification, biochemical characterization, and regio- and stereoselectivity. Semantic Scholar. Available at: [Link]

  • Verma, M. L., et al. (2023). Microbial amidases: Characterization, advances and biotechnological applications. PMC. Available at: [Link]

  • Wu, S., et al. (2020). Amidase as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(11), 140503.
  • Hermes, H. F., et al. (2005). l-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321. Applied and Environmental Microbiology, 71(10), 5942-5949.
  • M. J. P. Nyoni, et al. (2012). The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. Journal of Biological Chemistry, 287(30), 25715-25726.
  • Henke, E., & Bornscheuer, U. T. (2003). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 75(11), 2573-2576.
  • Hermes, H.F.M., et al. (2005). L-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321. ResearchGate. Available at: [Link]

  • Wikipedia. Amidase. Available at: [Link]

  • González-Granda, S., & Gotor-Fernández, V. (2019). Amidase. In Pharmaceutical Biocatalysis. Taylor & Francis. Available at: [Link]

  • Kobayashi, J., et al. (1999). Identification of active sites in amidase: Evolutionary relationship between amide bond- and peptide bond-cleaving enzymes. Proceedings of the National Academy of Sciences, 96(15), 8442-8447.
  • Gutfreund, H. (1954). A new method for the determination of the amidase activity of trypsin: kinetics of the hydrolysis of benzoyl-L-arginineamide. Biochemical Journal, 56(1), 135-138.
  • Calvo-Flores, F. G., et al. (2019). Exploring the Origin of Amidase Substrate Promiscuity in CALB by a Computational Approach.
  • InterPro. Amidase signature domain (IPR023631). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethylpropanediamide

Welcome to the technical support center for the synthesis of 2-Ethylpropanediamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylpropanediamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the synthesis of this compound. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights to ensure the success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you might encounter during the synthesis of 2-Ethylpropanediamide, offering explanations for their root causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-Ethylpropanediamide, which is often prepared from a diethyl malonate derivative, can stem from several factors.[1] The primary culprits are typically incomplete reaction, side reactions, or issues with product isolation.

Causality and In-Depth Explanation:

The synthesis of a diamide from a diester, such as diethyl 2-ethylmalonate, involves the nucleophilic attack of ammonia or an amine on the ester's carbonyl carbons. This reaction is an equilibrium process. To drive the reaction towards the product side, certain conditions must be met.

  • Incomplete Reaction: The direct reaction between a carboxylic acid (or its ester derivative) and an amine can be thermodynamically unfavorable without activation or specific conditions.[2][3] The hydroxyl group (-OH) or ethoxy group (-OEt) is a poor leaving group, making direct amide formation inefficient without assistance.[2][3] Heating the reaction can help drive off the alcohol byproduct (ethanol), shifting the equilibrium towards the amide product.[3]

  • Side Reactions:

    • Hydrolysis: The ester starting material and the amide product can be susceptible to hydrolysis, especially if there is water present in the reaction mixture under acidic or basic conditions.[1]

    • Formation of Monoamide: The reaction proceeds in two steps: first forming the monoamide intermediate, then the diamide. If the reaction conditions (e.g., temperature, reaction time, ammonia concentration) are not optimal, the reaction may stall at the monoamide stage.

  • Product Isolation: 2-Ethylpropanediamide has some solubility in common organic solvents and water. Therefore, significant product loss can occur during the workup and purification steps if not performed carefully.

Troubleshooting Protocol & Recommendations:

ParameterRecommendationRationale
Ammonia Source Use a high concentration of ammonia. Anhydrous ammonia in an appropriate solvent or concentrated aqueous/alcoholic ammonia can be effective.A high concentration of the nucleophile (ammonia) is necessary to drive the equilibrium towards the diamide product.
Temperature Gradually increase the temperature. For solvent-based reactions, refluxing may be necessary. Solvent-free methods may require heating up to 150°C.[4]Higher temperatures increase the reaction rate and help to remove the ethanol byproduct, shifting the equilibrium. However, excessive heat can lead to side reactions.
Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Insufficient reaction time will lead to incomplete conversion, while prolonged times might increase the formation of byproducts.
Solvent If using a solvent, ensure it is anhydrous. Alcohols like ethanol can be used, but be aware they can participate in transesterification if conditions are not controlled.Water can lead to hydrolysis of the ester starting material and the amide product.
Workup After the reaction, carefully remove the solvent and excess ammonia under reduced pressure. To isolate the product, consider crystallization from a suitable solvent system.Minimizes product loss during isolation.

Experimental Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant amounts of a monoamide byproduct. How can I favor the formation of the diamide?

Answer:

The formation of the monoamide, 2-ethyl-3-amino-3-oxopropanamide, is a common issue and indicates that the second amidation step is sluggish. To drive the reaction to completion and form the desired diamide, you need to employ more forcing conditions.

Causality and In-Depth Explanation:

The conversion of the monoamide to the diamide is often the rate-limiting step. The monoamide is generally less reactive than the starting diester. Therefore, a higher activation energy is required for the second nucleophilic attack by ammonia.

Strategies to Promote Diamide Formation:

  • Increase Reaction Temperature: As discussed previously, higher temperatures provide the necessary energy to overcome the activation barrier for the second amidation. A patented solvent-free method involves heating diethyl 2-ethyl-2-phenylmalonate with solid ammonium chloride at 150°C for 2 hours, achieving a 95% conversion to the corresponding diamide.[4] While this is for a different derivative, the principle of high temperature promoting diamidation is applicable.

  • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure the conversion of the monoamide intermediate. Monitor the disappearance of the monoamide spot on TLC.

  • Use of a Catalyst: While not always necessary, certain basic catalysts can facilitate the reaction. However, care must be taken as this can also promote side reactions.

Question 3: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of 2-Ethylpropanediamide can be challenging due to its polarity and potential for hydrogen bonding. The choice of purification method depends on the nature of the impurities.

Purification Protocols:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include water, ethanol, isopropanol, or mixtures thereof.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, for instance, if the impurities have similar solubility profiles to the product, column chromatography on silica gel can be employed.

    • Eluent System: A polar eluent system will be required. Start with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Gradually increase the polarity of the eluent to elute the product.

Visualization of Purification Workflow:

Caption: Decision tree for purification of 2-Ethylpropanediamide.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 2-Ethylpropanediamide?

A1: The most common starting material is diethyl 2-ethylmalonate.[5][6] This is a derivative of diethyl malonate, a versatile reagent in organic synthesis.[5][6]

Q2: Can I use a different amine instead of ammonia to synthesize N,N'-substituted 2-ethylpropanediamides?

A2: Yes, it is possible to use primary or secondary amines instead of ammonia. However, the reactivity of the amine will influence the reaction conditions required. Bulkier amines may require more forcing conditions (higher temperatures, longer reaction times) due to steric hindrance.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. When working with ammonia, especially concentrated or anhydrous forms, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions at high temperatures should be conducted with care, using appropriate heating mantles and condensers.

Q4: What analytical techniques are best for characterizing the final product?

A4: The structure and purity of 2-Ethylpropanediamide can be confirmed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide functional group stretches.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the crystalline product.

References

  • Wikipedia.
  • ChemicalBook.
  • Smolecule. Buy 2-Ethyl-2-phenylmalonamide | 7206-76-0.
  • Wikipedia.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Jack Westin. Synthesis of Amides - Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Ethylpropanediamide Derivatives

Welcome to the technical support center dedicated to the synthesis and optimization of 2-Ethylpropanediamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2-Ethylpropanediamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation. Here, we address common challenges encountered during the synthesis of these valuable compounds through a detailed troubleshooting guide and frequently asked questions. Our aim is to provide practical, experience-driven insights to enhance your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Question: My reaction to synthesize a 2-Ethylpropanediamide derivative is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low or nonexistent yields in amide coupling reactions are a frequent challenge and can typically be attributed to several key factors.[1][2] A systematic approach to troubleshooting is essential.

Root Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The initial and critical step is the activation of the carboxylic acid group. If the coupling reagent is not suitable for your specific substrates or is used in insufficient quantities, the reaction will not proceed efficiently.[1][2]

    • Solution: Consider using a more potent coupling reagent. For many standard syntheses, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a reliable choice.[1] Alternatively, a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can significantly improve activation and suppress side reactions.[3][4] Ensure you are using at least stoichiometric amounts of the coupling agent, and in some cases, a slight excess (1.1-1.2 equivalents) may be beneficial.

  • Poor Nucleophilicity of the Amine: The amine component's ability to attack the activated carboxylic acid is fundamental. Steric hindrance around the nitrogen atom or electron-withdrawing groups on the amine can reduce its nucleophilicity.[2]

    • Solution: If steric hindrance is a major issue, you may need to increase the reaction temperature or prolong the reaction time.[5] However, be mindful that this can also lead to side product formation. A change in solvent to a more polar, aprotic one like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) can also enhance the reaction rate.

  • Formation of Unreactive Salts: A simple acid-base reaction between the carboxylic acid and the amine can form an ammonium carboxylate salt, which is generally unreactive under standard coupling conditions.[2]

    • Solution: This is often circumvented by the "pre-activation" of the carboxylic acid. This involves stirring the carboxylic acid with the coupling reagent and a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), for a short period (e.g., 15-30 minutes) before adding the amine.[1] This ensures the activated species is formed before it can be neutralized by the amine.

  • Presence of Water: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any moisture in your reaction will lead to the regeneration of the starting carboxylic acid and a decrease in yield.[1]

    • Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice, especially for sensitive substrates.

Problem 2: Significant Side Product Formation

Question: My reaction is producing the desired 2-Ethylpropanediamide derivative, but I am also observing a significant amount of impurities. How can I minimize these side reactions?

Answer: The formation of side products is a common issue that can complicate purification and reduce the overall yield. Identifying the nature of these byproducts is the first step toward mitigating their formation.[5]

Common Side Reactions & Prevention Strategies:

Side Product/ReactionProbable CauseMitigation Strategy
Epimerization/Racemization If your starting materials are chiral, the use of certain coupling reagents and bases can lead to the loss of stereochemical integrity at the α-carbon of the carboxylic acid.Employ coupling additives known to suppress racemization, such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also be beneficial.
Formation of N-acylurea This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC. The activated O-acylisourea intermediate can rearrange to the more stable but unreactive N-acylurea.The addition of HOBt or a similar auxiliary nucleophile traps the O-acylisourea to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.
Double Acylation of the Amine If your starting amine has more than one reactive N-H bond, it's possible for it to react with two molecules of the activated carboxylic acid.Use a stoichiometric amount or a slight excess of the amine relative to the carboxylic acid.[6]
Hydrolysis of Activated Intermediate As mentioned previously, the presence of water will lead to the hydrolysis of the activated carboxylic acid.Ensure strictly anhydrous conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere.[5]
Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my 2-Ethylpropanediamide derivative from the reaction mixture. What are some effective purification strategies?

Answer: Purification can be challenging, especially if the reaction has not gone to completion or has produced multiple side products. A well-planned workup and purification strategy is crucial.

Purification Workflow:

  • Aqueous Workup: After the reaction is complete, quenching with water or a saturated aqueous solution of NH₄Cl is a standard first step.[1] This will help to remove water-soluble byproducts.

  • Acid-Base Extraction: Utilize the acidic and basic properties of your starting materials and product to your advantage.

    • Washing the organic layer with a mild acid (e.g., dilute HCl) will remove any unreacted amine and basic additives like DIPEA.

    • A subsequent wash with a mild base (e.g., saturated aqueous NaHCO₃) will remove unreacted carboxylic acid and acidic additives like HOBt.[5]

  • Drying and Concentration: After the washes, the organic layer should be washed with brine to remove residual water, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.[1][5]

  • Chromatography/Crystallization:

    • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. The choice of solvent system will depend on the polarity of your compound.

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique, often yielding very pure material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 2-Ethylpropanediamide derivatives.

Q1: What is a good starting point for a general synthesis protocol?

A1: A robust and widely applicable protocol for amide coupling utilizes HATU as the coupling reagent.

Protocol 1: General Procedure for Amide Coupling using HATU [1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Proceed with an appropriate aqueous workup and purification as described in the troubleshooting section.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent is critical and can significantly impact the reaction outcome.[1] Generally, polar aprotic solvents are preferred for amide coupling reactions.

  • DMF (Dimethylformamide) and DCM (Dichloromethane) are common choices due to their ability to dissolve a wide range of substrates and reagents.

  • NMP (N-Methyl-2-pyrrolidone) can be a good alternative for less reactive substrates as it can be used at higher temperatures.

  • It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.

  • TLC is a quick and easy way to get a qualitative assessment of the reaction's progress by observing the consumption of starting materials and the appearance of the product spot.

  • LC-MS provides more detailed information, allowing for the confirmation of the product's mass and an estimation of the relative amounts of starting materials, product, and byproducts.[5]

III. Visualizing the Process

To aid in understanding the key steps and decision-making processes, the following diagrams are provided.

General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Pre_activation Pre-activation: Mix Acid, Coupling Reagent, Base Carboxylic_Acid->Pre_activation Amine Amine Amine_Addition Add Amine Amine->Amine_Addition Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Pre_activation Base Base (e.g., DIPEA) Base->Pre_activation Anhydrous_Solvent Anhydrous Solvent (e.g., DMF, DCM) Anhydrous_Solvent->Pre_activation Pre_activation->Amine_Addition Reaction_Monitoring Monitor Progress (TLC, LC-MS) Amine_Addition->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Extraction Aqueous Extraction (Acid/Base Washes) Quench->Extraction Dry_Concentrate Dry & Concentrate Extraction->Dry_Concentrate Purification Purify (Chromatography/Crystallization) Dry_Concentrate->Purification Product Pure 2-Ethylpropanediamide Derivative Purification->Product

Caption: A typical workflow for the synthesis of 2-Ethylpropanediamide derivatives.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Activation Is Carboxylic Acid Activation Efficient? Start->Check_Activation Check_Amine Is the Amine Sufficiently Nucleophilic? Check_Activation->Check_Amine Yes Solution_Activation Use Stronger Coupling Reagent (e.g., HATU) or Additive (e.g., HOBt) Check_Activation->Solution_Activation No Check_Conditions Are Reaction Conditions Optimal? Check_Amine->Check_Conditions Yes Solution_Amine Increase Temperature/Time or Change Solvent Check_Amine->Solution_Amine No Check_Water Is Water Present in the Reaction? Check_Conditions->Check_Water Yes Solution_Conditions Pre-activate Acid before Amine Addition Check_Conditions->Solution_Conditions No Solution_Water Use Anhydrous Solvents and Inert Atmosphere Check_Water->Solution_Water Yes

Caption: A decision tree for troubleshooting low yields in amidation reactions.

IV. References

  • Franzini, R. M., & Kool, E. T. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 369-378. [Link]

  • Franzini, R. M., & Kool, E. T. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS combinatorial science, 18(7), 369-378. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide synthesis with half-sandwich metal complexesa. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015, May 13). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 57(3B), 585-589. [Link]

  • Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. Retrieved from

  • Molecules. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI. [Link]

  • PubMed. (2012). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Retrieved from [Link]

  • PubMed. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from [Link]

  • PubMed. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Retrieved from [Link]

  • Ali, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5001. [Link]

  • ResearchGate. (n.d.). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Retrieved from [Link]

  • Journal of Organic Chemistry. (2024). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. [Link]

Sources

Troubleshooting

"side reactions and byproducts in 2-Ethylpropanediamide synthesis"

Welcome to the technical support center for the synthesis of 2-Ethylpropanediamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylpropanediamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding to anticipate and resolve challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Ethylpropanediamide?

A1: The two most common and practical laboratory-scale synthetic routes to 2-Ethylpropanediamide are:

  • Amidation of Diethyl 2-Ethylmalonate: This is a robust method involving the reaction of diethyl 2-ethylmalonate with a source of ammonia, typically aqueous or methanolic ammonia, often under elevated temperature and pressure.

  • Controlled Hydrolysis of 2-Ethylmalononitrile: This route involves the partial hydrolysis of the corresponding dinitrile. However, this method requires careful control of reaction conditions, as over-hydrolysis can lead to the formation of the corresponding dicarboxylic acid.[1][2][3]

Q2: What is a typical yield for the synthesis of 2-Ethylpropanediamide?

A2: The expected yield can vary significantly based on the chosen synthetic route, reaction scale, and purification method. For the amidation of diethyl 2-ethylmalonate, yields can range from moderate to high, often in the 60-85% range after purification, depending on the reaction conditions. The controlled hydrolysis of 2-ethylmalononitrile can be more variable, with yields potentially being lower due to the formation of hydrolysis byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a polar solvent system is typically required to move the polar diamide product from the baseline. Disappearance of the starting material (diethyl 2-ethylmalonate or 2-ethylmalononitrile) and the appearance of the product spot are indicative of reaction progression.

Q4: What are the critical parameters to control during the synthesis to minimize side reactions?

A4: To ensure a high yield and purity of 2-Ethylpropanediamide, the following parameters are critical:

  • Temperature: For the amidation of diethyl 2-ethylmalonate, temperature control is crucial. Excessively high temperatures can lead to decomposition or the formation of undesired byproducts.

  • Pressure: When using a sealed reactor (e.g., a pressure vessel or autoclave) for the amidation reaction with aqueous ammonia, pressure management is vital for safety and to ensure the reaction proceeds to completion.

  • pH Control (for nitrile hydrolysis): When synthesizing from 2-ethylmalononitrile, maintaining a neutral to slightly alkaline pH is critical to favor the formation of the diamide over the dicarboxylic acid.[4]

  • Stoichiometry: The molar ratio of reactants, particularly the ammonia source in the amidation reaction, should be optimized to drive the reaction to completion and minimize the formation of the monoamide intermediate.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific issues that may arise during the synthesis of 2-Ethylpropanediamide, providing potential causes and actionable solutions.

Q5: I have a low yield of 2-Ethylpropanediamide. What are the potential causes?

A5: Low yields can be attributed to several factors, often related to incomplete reactions or the formation of soluble byproducts that are lost during workup and purification.

  • Incomplete Reaction: The amidation of esters can be slow. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material or the monoamide intermediate.

    • Solution: Increase the reaction time and/or temperature. Ensure adequate mixing to promote contact between the reactants.

  • Loss During Workup: 2-Ethylpropanediamide has some water solubility. Extensive washing with aqueous solutions during the workup can lead to product loss.

    • Solution: Minimize the volume of aqueous washes. If possible, perform a back-extraction of the aqueous layers with a suitable organic solvent to recover the dissolved product.

  • Formation of Water-Soluble Byproducts: If significant hydrolysis of the amide or starting nitrile occurs, the resulting carboxylic acids or their salts will be highly water-soluble and lost to the aqueous phase during extraction.

    • Solution: For nitrile hydrolysis, maintain careful pH control. For ester amidation, ensure anhydrous conditions if possible, although this can be challenging with aqueous ammonia.

Q6: My final product is acidic and shows a broad peak in the NMR spectrum. What is the likely impurity?

A6: The presence of an acidic impurity strongly suggests the formation of 2-ethylmalonic acid or the mono-amide, 2-ethyl-3-oxobutanoic acid.

  • Cause: This is a common byproduct when synthesizing from 2-ethylmalononitrile due to over-hydrolysis of one or both nitrile groups.[1][2] It can also occur, though less commonly, from the hydrolysis of the final diamide product if harsh acidic or basic conditions are used during workup.

  • Identification: The presence of a carboxylic acid can be confirmed by IR spectroscopy (a broad O-H stretch around 2500-3300 cm⁻¹) or by dissolving a sample in a deuterated solvent with a drop of D₂O, which will cause the exchangeable carboxylic acid proton signal to disappear in the ¹H NMR spectrum.

  • Solution:

    • Prevention: During nitrile hydrolysis, strictly control the pH and temperature. Use milder conditions if possible.

    • Purification: An acidic impurity can be removed by recrystallization or by washing a solution of the crude product in an organic solvent (like ethyl acetate) with a dilute sodium bicarbonate solution. The desired diamide will remain in the organic layer, while the acidic impurity will be extracted into the aqueous basic layer.

Q7: I observe a significant amount of a less polar byproduct than my desired diamide in my TLC/GC analysis. What could it be?

A7: A less polar byproduct is likely an intermediate that has not fully reacted.

  • Cause: This is almost certainly the monoamide intermediate, N-(2-carbamoylbutanoyl)acetamide, where only one of the ester or nitrile groups has been converted to an amide.

  • Identification: This intermediate will have a lower melting point and be more soluble in less polar organic solvents compared to the final diamide product. Mass spectrometry would show a molecular weight corresponding to the monoamide.

  • Solution:

    • Prevention: To drive the reaction to completion, use a larger excess of the ammonia source, increase the reaction time, or consider a higher reaction temperature.

    • Purification: The difference in polarity between the monoamide and the diamide should allow for separation by column chromatography or careful recrystallization.

Q8: I have detected a byproduct with a lower molecular weight, and it appears to have lost a carbon atom. What is this and how can I avoid it?

A8: The loss of a carbon atom from a primary amide is characteristic of a Hofmann rearrangement.[5][6][7]

  • Cause: This reaction occurs when a primary amide is treated with a halogen (like bromine) in the presence of a strong base (like sodium hydroxide).[8] While not an expected side reaction under standard amidation or hydrolysis conditions, the use of certain reagents or extreme conditions could potentially lead to this degradation pathway. The resulting product would be a diamine with one less carbon.

  • Identification: The product of a Hofmann rearrangement on 2-Ethylpropanediamide would be 1,2-diaminobutane. This could be identified by mass spectrometry and NMR spectroscopy.

  • Solution:

    • Prevention: Strictly avoid the use of halogens and strong bases in the reaction and workup, especially in combination. Ensure that all reagents are pure and free from contaminants that could promote this rearrangement.

Summary of Potential Byproducts

Byproduct NameChemical StructureFormation PathwayIdentification Notes
2-Ethylmalonic Acid HOOC-CH(CH₂CH₃)-COOHOver-hydrolysis of 2-ethylmalononitrile or the diamideAcidic, highly polar, water-soluble
N-(2-carbamoylbutanoyl)acetamide H₂N-CO-CH(CH₂CH₃)-COOR (R=Et) or -CNIncomplete amidation of the diester or partial hydrolysis of the dinitrileLess polar than the diamide product
1,2-Diaminobutane H₂N-CH₂-CH(CH₂CH₃)-NH₂Hofmann rearrangement of the diamideBasic, lower molecular weight, loss of a carbon atom

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylpropanediamide from Diethyl 2-Ethylmalonate

  • In a high-pressure reactor, combine diethyl 2-ethylmalonate (1 equivalent) and a 7N solution of ammonia in methanol (10-15 equivalents).

  • Seal the reactor and heat the mixture to 80-100 °C with stirring for 24-48 hours.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Protocol 2: Controlled Hydrolysis of 2-Ethylmalononitrile

  • Dissolve 2-ethylmalononitrile (1 equivalent) in a suitable solvent like ethanol.

  • Cool the solution in an ice bath and add a controlled amount of aqueous sodium hydroxide (2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or GC.

  • Neutralize the reaction mixture carefully with dilute hydrochloric acid to a pH of ~7.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization.

Reaction Pathway Visualizations

Diagram 1: Synthesis of 2-Ethylpropanediamide from Diethyl 2-Ethylmalonate

G start Diethyl 2-Ethylmalonate intermediate Monoamide Intermediate start->intermediate + NH3 - EtOH product 2-Ethylpropanediamide intermediate->product + NH3 - EtOH

Caption: Amidation of diethyl 2-ethylmalonate proceeds via a monoamide intermediate.

Diagram 2: Side Reactions in the Synthesis from 2-Ethylmalononitrile

G start 2-Ethylmalononitrile product 2-Ethylpropanediamide start->product Controlled Hydrolysis side_product1 Monoamide/Mononitrile start->side_product1 Partial Hydrolysis side_product2 2-Ethylmalonic Acid product->side_product2 Over-hydrolysis side_product1->product Further Hydrolysis side_product1->side_product2 Over-hydrolysis

Sources

Optimization

Technical Support Center: 2-Ethylpropanediamide Synthesis &amp; Purification

Welcome to the technical support center for 2-Ethylpropanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethylpropanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this compound. The following troubleshooting guides and FAQs address specific experimental challenges in a direct question-and-answer format, explaining the causality behind each recommendation to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Low Reaction Yield

Low yield is a common challenge that can often be traced back to suboptimal reaction conditions or competing side reactions. This section addresses the most frequent causes and provides systematic approaches for resolution.

Q1: My amidation reaction is incomplete, resulting in low yield. What are the likely causes and how can I improve conversion?

A1: Incomplete conversion in amidation reactions typically stems from three primary factors: inefficient carboxylic acid activation, suboptimal reaction parameters, or reagent degradation.

The direct reaction of a carboxylic acid (or its ester derivative, like diethyl 2-ethylmalonate) with an amine source (like ammonia or ammonium hydroxide) to form an amide is often slow and requires activation.

Causality & Recommended Actions:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid's hydroxyl group is a poor leaving group. It must be activated by a coupling reagent to facilitate nucleophilic attack by the amine. If using a common carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure proper stoichiometry and the potential addition of an activator like HOBt (Hydroxybenzotriazole) to form a more reactive intermediate and suppress side reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical.

    • Temperature: While heating can increase the reaction rate, excessive heat can lead to byproduct formation or degradation. An initial optimization should be performed at room temperature, followed by gentle heating (e.g., 40-60 °C) if the reaction is sluggish.

    • Solvent: Aprotic polar solvents like DMF or NMP are often effective as they can dissolve a wide range of reactants.[2] However, ensure the solvent is anhydrous, as water can hydrolyze activated intermediates and consume reagents.

    • Stoichiometry: Ensure a slight excess of the amine source is not being lost due to volatility, especially when using ammonia gas or concentrated ammonium hydroxide.

  • Reagent Quality: Carbodiimide coupling reagents are sensitive to moisture. Use freshly opened bottles or reagents stored properly in a desiccator.

Workflow for Optimizing Reaction Conversion

The following diagram outlines a systematic approach to troubleshooting and optimizing your reaction for higher conversion.

G cluster_start cluster_check Initial Checks cluster_action Optimization Steps cluster_end start Low Conversion (<80%) Detected reagent_quality Verify Reagent Purity & Stoichiometry (Fresh Coupling Agent, Anhydrous Solvent) start->reagent_quality temp_check Is Reaction Temperature Optimal? reagent_quality->temp_check Reagents OK increase_temp Incrementally Increase Temp (e.g., RT -> 50°C) temp_check->increase_temp No change_coupling Screen Alternative Coupling Agents (e.g., HATU, T3P) temp_check->change_coupling Yes end_node Achieved High Conversion increase_temp->end_node Success change_solvent Test Different Aprotic Polar Solvents (DMF, NMP, Acetonitrile) change_coupling->change_solvent No Improvement change_coupling->end_node Success change_solvent->end_node Success

Caption: Systematic workflow for troubleshooting low reaction conversion.

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?

A2: The formation of byproducts is a primary cause of both reduced yield and purification difficulties. In the synthesis of 2-Ethylpropanediamide, which likely starts from diethyl 2-ethylmalonate or a related precursor, several side reactions are possible.

Common Side Reactions & Mitigation Strategies:

Byproduct/Side ReactionPlausible CauseMitigation Strategy
Mono-amide / Half-Ester Incomplete reaction; insufficient amine or reaction time.Increase the stoichiometric equivalent of the amine source (e.g., 2.5-3.0 eq.). Extend the reaction time and monitor via TLC or LC-MS.
Hydrolysis of Ester/Amide Presence of water in the reaction mixture, especially under acidic or basic conditions.[3][4]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to exclude atmospheric moisture.
Polymerization High reaction temperatures or concentrations can sometimes lead to polymerization of starting materials or intermediates.[5]Maintain a controlled temperature and avoid excessive heating. Add reagents slowly to control the reaction exotherm.
Cyclization (e.g., to Imides) Can occur at elevated temperatures, where one newly formed amide group might react intramolecularly with the second ester/acid group.Run the reaction at the lowest effective temperature. Quench the reaction promptly upon completion as monitored by TLC.

Visualizing a Key Side Reaction: Hydrolysis

G ester Diethyl 2-ethylmalonate (Starting Material) diamide 2-Ethylpropanediamide (Desired Product) ester->diamide Desired Path hydrolysis_product 2-Ethylmalonic Acid Monoamide (Hydrolysis Byproduct) ester->hydrolysis_product Side Reaction nh3 + 2 NH₃ h2o + H₂O (Contaminant)

Caption: Competing reaction pathways in 2-Ethylpropanediamide synthesis.

Section 2: Troubleshooting Product Purity

Achieving high purity is crucial for downstream applications. This section focuses on overcoming common hurdles encountered during the workup and purification of 2-Ethylpropanediamide.

Q3: My crude product is contaminated with unreacted starting materials (e.g., diethyl 2-ethylmalonate). What is the most effective initial cleanup step?

A3: An aqueous workup with an acid-base extraction is often a highly effective first step to remove unreacted acidic or basic starting materials and reagents before proceeding to chromatography or recrystallization. Since 2-Ethylpropanediamide is a neutral compound, it will remain in the organic layer during these washes.

Protocol: Acid-Base Extraction Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). This will protonate and remove any unreacted basic impurities (like excess amine coupling reagents). Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution). This will deprotonate and remove unreacted acidic starting materials (like 2-ethylmalonic acid) or acidic byproducts.[6] Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude, partially purified product.

Q4: I'm struggling with recrystallization. Either no crystals form, it "oils out," or the yield is very poor. How can I develop a robust recrystallization protocol?

A2: Recrystallization is a powerful purification technique for solids, but its success is highly dependent on the choice of solvent.[7][8] The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8]

Troubleshooting Recrystallization

G start Recrystallization Issue issue1 No Crystals Form Upon Cooling start->issue1 issue2 Product 'Oils Out' start->issue2 issue3 Poor Yield/ Recovery start->issue3 sol1 Solution is likely not saturated. issue1->sol1 sol2 Compound melting point is below solvent boiling point OR cooling too fast. issue2->sol2 sol3 Compound has significant solubility in the cold solvent. issue3->sol3 act1a Action: Evaporate some solvent. sol1->act1a act1b Action: Scratch inner flask wall. sol1->act1b act1c Action: Add a seed crystal. sol1->act1c act2a Action: Cool solution slowly (insulate flask). sol2->act2a act2b Action: Use a lower boiling point solvent. sol2->act2b act2c Action: Try a two-solvent system (solvent/anti-solvent). sol2->act2c act3a Action: Ensure solution is thoroughly cooled (ice bath). sol3->act3a act3b Action: Use a less polar solvent where solubility is lower. sol3->act3b act3c Action: Minimize solvent used to dissolve crude solid. sol3->act3c

Caption: Decision tree for troubleshooting common recrystallization problems.

Developing a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is an excellent alternative.[9]

  • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the "good" solvent to just redissolve the precipitate and clarify the solution.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.[10]

Q5: My compound appears to be degrading or streaking during silica gel flash chromatography. How can I improve the separation?

A5: Amides can sometimes interact strongly with the acidic surface of standard silica gel, leading to tailing, poor separation, or even decomposition.[7]

Recommended Solutions:

  • Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate).[7] This neutralizes the acidic sites on the silica surface, preventing strong adsorption of your amide and resulting in sharper peaks and better recovery.

  • Switch the Stationary Phase: If the issue persists, consider using a less acidic stationary phase.

    • Neutral Alumina: A good alternative for moderately polar compounds that are acid-sensitive.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can provide excellent purification.[11]

  • Sample Loading: Ensure your sample is fully dissolved in a minimum amount of solvent and loaded cleanly onto the column. Dry loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) often gives superior resolution compared to wet loading.

Section 3: Purity Assessment & Confirmation

Accurate purity determination is essential. A single analytical technique is often insufficient. An orthogonal approach using multiple methods is recommended for comprehensive validation.[12]

Recommended Analytical Techniques:

TechniquePrincipleInformation ProvidedKey Advantages
HPLC-UV Separation based on polarity.[13]Purity (%), impurity profile, quantification.High resolution, sensitive, widely applicable for routine analysis.[12]
GC-MS Separation based on volatility and mass-to-charge ratio.[13]Identification of volatile impurities, purity (%).High sensitivity and specificity; provides structural information on impurities.[12]
NMR (¹H, ¹³C) Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities.Provides detailed structural information; qNMR can determine absolute purity without a reference standard.[13]
LC-MS Combines HPLC separation with mass spectrometry detection.Confirms molecular weight of the main peak and provides mass information for all separated impurities.Excellent for confirming product identity and characterizing unknown impurities.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • Pace, V., & Holzer, W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(7), 1556–1559. [Link]

  • Dandepally, S. R., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(13), 5122–5126. [Link]

  • Fritz, J. S., & Gjerde, D. T. (1980). Preparation and chromatographic applications of an amide resin. Analytical Chemistry, 52(9), 1519–1522. [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis. YouTube. [Link]

  • It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]

  • Clark, J. (n.d.). hydrolysing esters. Chemguide. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Ethylpropanediamide in Solution

Introduction: This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 2-Ethylpropanediamide. As a diamide, its stability in solution is paramount for experime...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 2-Ethylpropanediamide. As a diamide, its stability in solution is paramount for experimental reproducibility, formulation development, and ensuring therapeutic efficacy. While amides are known for their general stability, they are susceptible to degradation under certain environmental conditions.[1] This document provides a comprehensive overview of these stability challenges, structured in a practical question-and-answer format. It combines foundational chemical principles with actionable troubleshooting protocols to help you anticipate, identify, and resolve stability issues encountered during your research.

The insights and protocols herein are based on the well-established chemical behavior of amide-containing molecules.[2][3] By understanding the underlying mechanisms of degradation, you can design more robust experiments, develop stable formulations, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2-Ethylpropanediamide in solution?

The stability of 2-Ethylpropanediamide is primarily influenced by a combination of chemical and physical factors. The most critical are:

  • pH: The rate of hydrolysis, the main degradation pathway for amides, is significantly dependent on pH.[4] Both strongly acidic and strongly basic conditions can catalyze the cleavage of the amide bonds.[5][6] The stability is generally highest at a neutral or near-neutral pH.

  • Temperature: Like most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures provide the necessary activation energy for hydrolysis and other potential degradation reactions.[7] Storing solutions at lower, controlled temperatures is crucial for long-term stability.

  • Solvent/Buffer System: The choice of solvent and the components of any buffer system can impact stability. Certain buffer species can act as catalysts for hydrolysis.[8] It is important to use high-purity solvents and well-characterized buffer systems.

  • Light Exposure: Photodegradation can occur if the molecule absorbs light in the UV or visible spectrum.[9] While simple aliphatic amides are not strong chromophores, photostability should always be evaluated as part of a comprehensive stability assessment, as recommended by ICH guidelines.[10][11]

  • Presence of Oxidizing Agents: Although less common than hydrolysis, oxidative degradation can occur, especially if the formulation contains susceptible functional groups or is exposed to oxidizing agents or peroxides.[12]

Q2: What is the most likely degradation pathway for 2-Ethylpropanediamide?

The most probable degradation pathway is hydrolysis of one or both of the amide bonds. Amide hydrolysis is a slow reaction in plain water but is catalyzed by acid or base.[1][2]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[2][5]

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, a hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[5][6]

This process would convert the amide groups into carboxylic acid groups, releasing ammonia. The degradation would likely proceed in a stepwise manner, first forming 2-ethyl-3-amino-3-oxopropanoic acid, followed by complete hydrolysis to ethylmalonic acid and two molecules of ammonia.

Q3: How should I prepare and store stock solutions of 2-Ethylpropanediamide to maximize stability?

Proper preparation and storage are essential to maintain the integrity of your compound. The following table provides general recommendations based on first principles of chemical stability.

ParameterRecommended ConditionRationale
Solvent High-purity, anhydrous DMSO for initial stock; aqueous buffers for working solutions.DMSO is generally aprotic and non-reactive. For aqueous work, use a buffer system known to be inert.
pH/Buffer pH 6.0 - 7.5Amides exhibit maximum stability in the neutral pH range, minimizing both acid and base-catalyzed hydrolysis.[3][4]
Temperature Store stock solutions at ≤ -20°C; working solutions at 2-8°C for short-term use.Reduces the rate of all potential chemical degradation reactions. Avoid repeated freeze-thaw cycles.
Light Store in amber vials or protect from light by wrapping in aluminum foil.Prevents potential photodegradation, a standard precaution for all drug substances.[10]
Atmosphere For long-term storage, consider overlaying the solution with an inert gas (e.g., Argon, Nitrogen).Minimizes exposure to oxygen, preventing potential oxidative degradation.
Q4: My solution of 2-Ethylpropanediamide has turned cloudy or shows precipitation. What could be the cause?

Cloudiness or precipitation can arise from several factors:

  • Poor Solubility: You may have exceeded the solubility limit of 2-Ethylpropanediamide in the chosen solvent system. Verify the solubility data and consider using a co-solvent or adjusting the pH if it impacts solubility.

  • Temperature Effects: The solubility of many compounds decreases at lower temperatures. If you prepared a saturated solution at room temperature and then stored it at 2-8°C, it might precipitate. Try gently warming the solution to see if it redissolves.

  • Degradation: A degradation product could be less soluble than the parent compound, causing it to precipitate out of solution. This would typically be accompanied by the appearance of new peaks in an analytical chromatogram.

  • Buffer Instability: A component of your buffer system could be precipitating over time or at a different temperature.

Troubleshooting Step: First, confirm the identity of the precipitate. If possible, isolate the solid and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a new chemical entity.

Q5: I suspect my compound is degrading in solution. What are the first analytical steps to confirm this?

If you suspect degradation, a systematic analytical approach is necessary.

  • Establish a Baseline: Analyze a freshly prepared solution of 2-Ethylpropanediamide using a high-resolution separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). This initial chromatogram will serve as your time-zero (T=0) reference.

  • Time-Point Analysis: Store your solution under the experimental conditions and re-analyze it at regular intervals (e.g., 24, 48, 72 hours).

  • Look for Changes: Compare the chromatograms over time. Key indicators of degradation include:

    • A decrease in the peak area of the main 2-Ethylpropanediamide peak.

    • The appearance and growth of new peaks (degradants).

  • Perform a Mass Balance Assessment: A good stability-indicating method should account for all the mass. The sum of the peak area of the parent compound and all degradation products should remain constant over time.[13] This confirms that the new peaks are indeed related to the degradation of your compound.

Section 2: Troubleshooting Guides

This section provides detailed workflows for investigating and characterizing stability issues.

Guide 1: Investigating Unexpected Degradation with Forced Degradation Studies

Scenario: Your routine HPLC analysis of a 2-Ethylpropanediamide solution stored for a week at room temperature shows a significant decrease in the main peak and the emergence of several new, smaller peaks.

Objective: To rapidly identify the likely causes of degradation and develop a stability-indicating analytical method. This is achieved through a forced degradation (or stress testing) study .[14] Forced degradation studies purposefully expose the drug to harsh conditions to accelerate decomposition, providing insight into potential degradation pathways.[15]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solutions of 2-Ethylpropanediamide Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Prep->Thermal Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Control Control Sample (Protected from stress) Prep->Control Analysis Analyze All Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Data Compare Degradation Profiles Identify Degradants Analysis->Data

Caption: Workflow for a forced degradation study.

  • Prepare Stock Solution: Prepare a stock solution of 2-Ethylpropanediamide in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

Stress ConditionReagent / ConditionTypical DurationExpected Outcome
Acid Hydrolysis Mix with 0.1 M HCl. Heat at 60-80°C.2 - 24 hoursHydrolysis of one or both amide groups.
Base Hydrolysis Mix with 0.1 M NaOH. Heat at 60-80°C.2 - 24 hoursRapid hydrolysis of amide groups.
Oxidation Mix with 3-30% H₂O₂. Store at room temp.6 - 24 hoursPotential for oxidation if susceptible sites exist.
Thermal Heat the solution (in a neutral buffer) at 80°C.24 - 72 hoursAccelerates hydrolysis and other potential reactions.
Photostability Expose to light meeting ICH Q1B standards (≥1.2 million lux hours and ≥200 W h/m²).[11]Varies by light source intensityReveals susceptibility to photodegradation.
Control Store the solution protected from light at 2-8°C.Match longest stress durationNo significant degradation should be observed.
  • Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all samples, including the control and a T=0 sample, using a stability-indicating HPLC method (see Protocol 2 in Section 3). An ideal method will resolve the parent peak from all major degradant peaks.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The conditions that produce degradation products will indicate the compound's vulnerabilities. For example, if significant degradation occurs only under acidic and basic conditions, hydrolysis is confirmed as the primary degradation pathway.

Guide 2: Identifying Degradation Products

Scenario: The forced degradation study revealed a major degradant formed under both acidic and basic conditions. You need to identify its chemical structure.

Objective: To elucidate the structure of the primary degradation product using modern analytical techniques.

Hydrolysis_Pathway cluster_main Predicted Hydrolysis of 2-Ethylpropanediamide Parent 2-Ethylpropanediamide H₂N-C(=O)-CH(CH₂CH₃)-C(=O)-NH₂ Intermediate Intermediate HO-C(=O)-CH(CH₂CH₃)-C(=O)-NH₂ Parent->Intermediate  Step 1 +H₂O (-NH₃) Ammonia {Ammonia | 2 NH₃} Final Final Product HO-C(=O)-CH(CH₂CH₃)-C(=O)-OH Intermediate->Final  Step 2 +H₂O (-NH₃)

Caption: Predicted two-step hydrolysis pathway.

  • Generate and Isolate Degradant:

    • Scale up the forced degradation condition that most cleanly produces the degradant of interest (e.g., mild basic hydrolysis).

    • Monitor the reaction by HPLC until the degradant peak reaches its maximum area.

    • Isolate the degradant from the reaction mixture using preparative HPLC. Collect the fraction corresponding to the degradant peak.

    • Remove the solvent to obtain the purified degradant.

  • Mass Spectrometry (MS) Analysis:

    • Infuse the purified degradant into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap LC-MS).

    • Determine the accurate mass of the degradant. This will provide its elemental formula. For the first hydrolysis product (the intermediate in the diagram above), you would expect a mass corresponding to the replacement of one -NH₂ group with an -OH group.

    • Perform tandem MS (MS/MS) to fragment the molecule. The fragmentation pattern provides crucial clues about its structure.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • If sufficient material is isolated (~1-5 mg), dissolve the degradant in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra. Comparison with the NMR spectra of the parent 2-Ethylpropanediamide will reveal structural changes, such as the disappearance of amide proton signals and shifts in the signals near the newly formed carboxylic acid group.

Section 3: Standard Protocols

Protocol 1: Example Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate 2-Ethylpropanediamide from its potential hydrolysis products. The method will need to be optimized and validated for your specific application.

ParameterExample Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Quantification Peak area integration. Create a calibration curve with standards of known concentrations.[17]

References

  • Vertex AI Search. (n.d.). Amides: Structure, Properties, and Reactions | Solubility of Things.
  • Green, A. M., et al. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Retrieved January 16, 2026, from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Quora. (2019). Why are amides resist hydrolysis in plain water? Retrieved January 16, 2026, from [Link]

  • Salvatierra, Z. G., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed thermal degradation for reaction mechanisms of 2-EE. Retrieved January 16, 2026, from [Link]

  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved January 16, 2026, from [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Retrieved January 16, 2026, from [Link]

  • Wolfenden, R., & Williams, R. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Retrieved January 16, 2026, from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved January 16, 2026, from [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved January 16, 2026, from [Link]

  • Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved January 16, 2026, from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

  • Shinde, et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2021). E2 degradation products and predicted biodegradation pathways. Retrieved January 16, 2026, from [Link]

  • American Chemical Society. (2026). Stabilization of Fully Deprotonated Melaminate Anions. Retrieved January 16, 2026, from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved January 16, 2026, from [Link]

  • PubMed. (1990). Stability of water-soluble carbodiimides in aqueous solution. Retrieved January 16, 2026, from [Link]

  • American Chemical Society. (2026). Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides. Retrieved January 16, 2026, from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 16, 2026, from [Link]

  • US EPA. (n.d.). methods of analysis and quality-assurance practices. Retrieved January 16, 2026, from [Link]

  • Beilstein Journals. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Retrieved January 16, 2026, from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved January 16, 2026, from [Link]

  • Atlas-Mts. (2020). Photostability of Pharmaceuticals. Retrieved January 16, 2026, from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Retrieved January 16, 2026, from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 16, 2026, from [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved January 16, 2026, from [Link]

  • PubMed. (2016). Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes. Retrieved January 16, 2026, from [Link]

  • Repositori UPF. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2016). Highly sensitive UHPLC-MS/MS method for quantification of ethylenediamine- N , N ′-di- 2-(3-cyclohexyl) propanoic acid derivatives in mouse serum. Retrieved January 16, 2026, from [Link]

  • Beilstein Journals. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Retrieved January 16, 2026, from [Link]

  • PMC. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Retrieved January 16, 2026, from [Link]

  • PubMed. (2007). Stability of ertapenem in aqueous solutions. Retrieved January 16, 2026, from [Link]

  • PMC. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-Ethylpropanediamide

Here is the technical support center with troubleshooting guides and FAQs for "resolving poor solubility of 2-Ethylpropanediamide in organic solvents". Welcome to the technical support guide for 2-Ethylpropanediamide.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for "resolving poor solubility of 2-Ethylpropanediamide in organic solvents".

Welcome to the technical support guide for 2-Ethylpropanediamide. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a structured, tiered approach to systematically overcome these issues in your experiments.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 2-Ethylpropanediamide.

Q1: What is 2-Ethylpropanediamide, and what are its key structural features influencing solubility?

Answer: 2-Ethylpropanediamide is a small organic molecule characterized by a three-carbon propane backbone with two primary amide groups (-CONH₂) at positions 1 and 3, and an ethyl group (-CH₂CH₃) at position 2. Its solubility is governed by a competition between two main forces:

  • Strong Intermolecular Hydrogen Bonding: The two primary amide groups are potent hydrogen bond donors and acceptors. In the solid state, these groups form a highly stable, three-dimensional network of hydrogen bonds with neighboring molecules. This creates a strong crystal lattice that requires a significant amount of energy to break apart.

  • Polarity: The diamide structure makes the molecule quite polar. However, the central ethyl group introduces a region of non-polarity.

The dominant factor is the powerful hydrogen bonding network, which leads to high crystal lattice energy and, consequently, poor solubility in many solvents that cannot effectively disrupt this network.

Q2: Why is my 2-Ethylpropanediamide not dissolving in common organic solvents like Toluene or Hexane?

Answer: This issue is a direct result of the "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1]

Scientific Rationale:

  • Energy Input vs. Energy Output: Dissolution is a thermodynamic process. For a solute to dissolve, the energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions (solvation energy).

  • Solvent Mismatch: Non-polar solvents like Toluene and Hexane interact primarily through weak van der Waals forces. These interactions are energetically insufficient to overcome the very strong hydrogen bonds holding the 2-Ethylpropanediamide molecules together in their crystal lattice. Therefore, the compound remains largely insoluble.[1]

Q3: How do I accurately measure the thermodynamic solubility of 2-Ethylpropanediamide?

Answer: The gold standard for determining thermodynamic equilibrium solubility is the isothermal shake-flask method .[2] This analytical method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature.

Experimental Protocol: Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of 2-Ethylpropanediamide to a known volume of the chosen solvent in a sealed, airtight vial (e.g., a glass scintillation vial with a PTFE-lined cap). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached. For compounds with strong crystal lattices, this can take 24 to 72 hours.

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, you can use centrifugation or filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[3] This step must be performed quickly and at the equilibration temperature to prevent precipitation or further dissolution.

  • Quantification: Carefully take a known volume of the clear, saturated supernatant. Dilute it with a suitable solvent to a quantifiable concentration.

  • Analysis: Analyze the concentration of 2-Ethylpropanediamide in the diluted sample using a validated analytical method such as HPLC-UV, LC-MS, or gravimetric analysis (after evaporating the solvent).[2][4][5]

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Section 2: Tier 1 Troubleshooting - Initial Steps & Solvent Selection

If you are facing immediate solubility issues, start with these fundamental steps before moving to more complex solutions.

Q4: I'm starting a new experiment. Which organic solvents should I try first for 2-Ethylpropanediamide?

Answer: Given its polar, hydrogen-bonding nature, you should begin with polar solvents, particularly those that can participate in hydrogen bonding.

Table 1: Recommended Starting Solvents for 2-Ethylpropanediamide

Solvent ClassRecommended SolventsScientific Rationale
Polar Protic Methanol, Ethanol, WaterThese solvents are excellent hydrogen bond donors and acceptors. They can effectively compete for the hydrogen bonding sites on the diamide, disrupting the crystal lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)These solvents are strong hydrogen bond acceptors and have high dielectric constants. They are very effective at solvating polar molecules, though they cannot donate hydrogen bonds themselves.[6]
Other Polar Acetonitrile, AcetoneThese solvents have moderate polarity and may show some limited success, but are generally less effective than the protic or highly polar aprotic options.
Non-Polar Toluene, Hexane, DichloromethaneThese are generally poor choices and should only be used if required by the reaction chemistry, in which case solubility enhancement techniques will be necessary.
Q5: My compound isn't dissolving even with vigorous stirring in a recommended solvent. What's the next simple step?

Answer: The next logical step is to apply controlled heating. For most solid solutes, solubility increases with temperature.[7]

Scientific Rationale: Increasing the temperature provides the system with thermal energy. This energy increases the kinetic energy of the solvent molecules, making them more effective at breaking apart the solute's crystal lattice. It also helps overcome the activation energy barrier for the dissolution process.[7]

Experimental Protocol: Controlled Heating for Dissolution

  • Add your solute and solvent to a flask equipped with a magnetic stir bar and a reflux condenser.

  • Begin stirring to ensure uniform heat distribution.

  • Slowly heat the mixture in a water or oil bath while observing for dissolution.

  • Increase the temperature incrementally, allowing time for equilibration at each step. Do not exceed the boiling point of the solvent.

  • Caution: Once dissolved, be aware that the compound may crash out or precipitate upon cooling. If you need it to remain in solution at a lower temperature, this method may not be sufficient, and you should proceed to Tier 2 strategies.

Diagram 1: Initial Troubleshooting Workflow

G start Start: Dissolve 2-Ethylpropanediamide select_solvent Select appropriate polar solvent (See Table 1) start->select_solvent stir Stir vigorously at room temperature select_solvent->stir check1 Is it fully dissolved? stir->check1 heat Apply controlled heating (e.g., 40-60°C) check1->heat No success Success: Proceed with experiment check1->success Yes check2 Is it fully dissolved? heat->check2 check2->success Yes tier2 Problem persists: Proceed to Tier 2 (Co-solvency, etc.) check2->tier2 No

Caption: A workflow for initial attempts to dissolve 2-Ethylpropanediamide.

Section 3: Tier 2 Troubleshooting - Advanced Formulation Strategies

When simple solvent selection and heating fail, more advanced formulation strategies are required.

Q6: Simple heating isn't enough. How can I use co-solvents to improve solubility?

Answer: Co-solvency is a powerful technique where you use a mixture of solvents to create a new solvent system with finely tuned properties that are optimal for your solute.[8] A common strategy is to add a small amount of a highly effective but potentially problematic solvent (like DMSO) to a less effective but more desirable primary solvent.

Scientific Rationale: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[9] A water-miscible co-solvent like ethanol or propylene glycol can disrupt the hydrogen-bonding network of water, making it a more favorable environment for a less polar solute.[10][11] In an organic system, a highly polar co-solvent can create localized "pockets" of polarity that specifically interact with the amide groups of your compound, pulling it into solution.

Experimental Protocol: Co-solvent Screening

  • Select a primary solvent required for your application.

  • Choose a set of miscible co-solvents with different properties (e.g., DMSO, NMP, ethanol, propylene glycol).[]

  • Prepare a series of solvent blends in small vials (e.g., 95:5, 90:10, 80:20 primary:co-solvent by volume).

  • Add a known amount of 2-Ethylpropanediamide to each vial.

  • Perform the shake-flask method (as described in Q3) at your desired temperature for each blend to determine the optimal co-solvent and ratio.

Diagram 2: Conceptual Model of Co-Solvency

G cluster_0 Poor Solvation cluster_1 Improved Solvation with Co-solvent S1 Solute P1 Primary Solvent S1->P1 Weak Interaction P2 Primary Solvent S1->P2 S2 Solute CS Co-solvent S2->CS Strong Interaction P3 Primary Solvent CS->P3 Bridging Interaction

Sources

Troubleshooting

"scale-up synthesis of 2-Ethylpropanediamide challenges"

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling the synthesis of 2-Ethylpropanedia...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling the synthesis of 2-Ethylpropanediamide. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure your scale-up process is efficient, safe, and successful.

Introduction: The Scale-Up Challenge

2-Ethylpropanediamide, a malonamide derivative, presents unique challenges during the transition from laboratory-scale synthesis to pilot plant or industrial production. While bench-scale synthesis may appear straightforward, increasing the volume introduces new variables that can dramatically impact yield, purity, and safety.[1][2] Issues such as thermal gradients in large reactors, inefficient mixing, and the amplification of minor impurities can derail a promising synthesis.[1] This guide is structured to directly address these potential pitfalls in a practical, question-and-answer format.

Core Synthesis Pathway: An Overview

The most common laboratory synthesis of 2-Ethylpropanediamide involves the amidation of a dialkyl 2-ethylmalonate (e.g., diethyl 2-ethylmalonate) with ammonia. The apparent simplicity of this reaction belies the complexities of its kinetics and thermodynamics, which become critical at scale.[3][4][5]

G cluster_0 Upstream Process cluster_1 Core Synthesis cluster_2 Downstream Process Diethyl 2-Ethylmalonate Diethyl 2-Ethylmalonate Reactor Reactor Diethyl 2-Ethylmalonate->Reactor Ammonia (Anhydrous or Aqueous) Ammonia (Anhydrous or Aqueous) Ammonia (Anhydrous or Aqueous)->Reactor Work-up Work-up Reactor->Work-up Reaction Mixture Crystallization Crystallization Work-up->Crystallization Crude Product Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Purified Slurry Final Product Final Product Filtration & Drying->Final Product 2-Ethylpropanediamide

Caption: General workflow for the synthesis of 2-Ethylpropanediamide.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process.

Q1: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?

A1: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.[1][2] What works in a small flask rarely translates directly to a large, jacketed reactor.

Causality:

  • Inefficient Mixing: A magnetic stir bar is effective in a 1L flask, but in a 50L vessel, it cannot provide the necessary turbulence. This leads to poor mixing, creating localized "hot spots" or areas of high reagent concentration. These non-uniform conditions can promote the formation of side products or leave unreacted starting material, thus lowering the overall yield.[1]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A 50L reactor has proportionally less surface area to dissipate or absorb heat compared to a 1L flask. The amidation reaction is typically exothermic; inefficient heat removal can cause the internal temperature to rise uncontrollably, leading to thermal degradation of reactants or products and favoring impurity-forming side reactions.[1]

Troubleshooting Steps:

  • Characterize Thermal Hazard: Before scaling up, perform reaction calorimetry (e.g., using an RC1e) on the lab scale to understand the reaction's heat flow, total energy release, and maximum temperature of the synthesis reaction (MTSR).[6] This data is critical for designing a safe and effective cooling strategy at scale.

  • Optimize Agitation: Replace magnetic stirring with a robust overhead mechanical stirrer equipped with an appropriately designed impeller (e.g., a pitched-blade turbine or retreat curve impeller) to ensure homogenous mixing throughout the reactor volume.

  • Control Reagent Addition: Instead of adding the ammonia source all at once, use a controlled addition pump. This allows the reactor's cooling system to keep pace with the heat being generated by the reaction, maintaining the optimal temperature.

  • Monitor In-Process: Utilize Process Analytical Technology (PAT), such as in-situ IR spectroscopy, to monitor the consumption of the starting ester and the formation of the diamide. This provides real-time data on reaction completion, preventing premature or unnecessarily long reaction times.[7]

Q2: I'm observing a persistent new impurity at ~1-2% in my scaled-up batches that wasn't significant on the lab scale. How do I identify and control it?

A2: The amplification of minor impurities is a hallmark of process scale-up.[1] A side reaction that produces a 0.1% impurity in the lab can easily become a 1-2% problem at a larger scale, where localized temperature and concentration gradients are more pronounced.

Plausible Impurity & Causality: A common process-related impurity in this synthesis is the N-(2-carbamoyl-2-ethylbutanoyl)acetamide , resulting from the incomplete reaction of the intermediate monoamide. Another possibility is the formation of des-ethyl impurities if the starting material contains related contaminants.[8]

  • Mechanism of Formation: The reaction proceeds in two steps: first, one ester group is amidated to form the monoamide intermediate, and then the second is amidated to form the final product. If the reaction stalls due to poor mixing, insufficient reaction time, or a drop in ammonia concentration/pressure, this monoamide intermediate can accumulate.

Troubleshooting & Control Strategy:

  • Identification: Isolate the impurity using preparative HPLC and characterize its structure via LC-MS and NMR. Confirming the structure is essential for devising a control strategy.

  • Kinetic Analysis: Understand the rates of both the primary reaction and the impurity-forming side reaction.[9] This may reveal that the side reaction is more sensitive to temperature.

  • Process Parameter Optimization:

    • Temperature: Lowering the reaction temperature may slow the desired reaction, but it could slow the side reaction even more, improving the purity profile.

    • Stoichiometry: Ensure a sufficient molar excess of ammonia is maintained throughout the reaction, especially towards the end, to drive the conversion of the monoamide intermediate. In a large reactor, this may require maintaining a specific headspace pressure of ammonia gas.

    • Reaction Time: Use in-process monitoring to determine the precise point at which the starting material is consumed and the intermediate is minimized. Extending the reaction time unnecessarily can lead to degradation.

G start Impurity Detected >0.2%? isolate Isolate & Characterize Impurity (Prep-HPLC, LC-MS, NMR) start->isolate is_intermediate Is it the Monoamide Intermediate? isolate->is_intermediate optimize_stoich Increase Ammonia Excess &/or Reaction Time is_intermediate->optimize_stoich Yes is_degradant Is it a Degradation Product? is_intermediate->is_degradant No end_process Implement In-Process Controls (PAT) to Monitor Conversion optimize_stoich->end_process optimize_temp Adjust Temperature Profile optimize_temp->end_process is_degradant->optimize_temp Yes review_raw_mat Re-evaluate Raw Material Purity is_degradant->review_raw_mat No review_raw_mat->end_process

Caption: Decision tree for impurity identification and control.

Q3: My product is "oiling out" during crystallization at a large scale instead of forming the nice crystals I saw in the lab. Why is this happening?

A3: Crystallization is highly sensitive to cooling rates, supersaturation levels, and mechanical stress, all of which differ significantly between lab and plant equipment.[2] "Oiling out" occurs when the solution becomes supersaturated so quickly that the molecules don't have time to arrange into an ordered crystal lattice, instead separating as a liquid phase.

Causality:

  • Rapid Cooling: The large thermal mass of a 50L reactor can lead to non-linear and difficult-to-control cooling profiles. Rapid cooling near the cold reactor walls can generate a very high level of local supersaturation, causing the product to crash out as an oil.

  • Insufficient Agitation: While high shear can sometimes be detrimental (breaking crystals), very low agitation can be equally problematic. Poor mixing allows stagnant layers to form at the cooling surfaces, leading to the same localized supersaturation issue.

Troubleshooting Protocol: See the detailed Protocol for Controlled Cooling Crystallization in the section below. The key is to control the rate of supersaturation generation through a slow, programmed cooling ramp and to ensure the solution remains homogenous. Using seeding strategies is also highly recommended to provide templates for crystal growth.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary process safety considerations for this synthesis?

A1: Safety is the foremost concern in any scale-up.[11] For the synthesis of 2-Ethylpropanediamide from diethyl 2-ethylmalonate and ammonia, the key hazards are:

  • Thermal Runaway: The amidation reaction is exothermic. A failure in the cooling system or an uncontrolled addition of reagents could lead to a rapid increase in temperature and pressure, potentially exceeding the reactor's limits.[6] A thorough understanding of the reaction's thermodynamics from calorimetry studies is not optional; it's a necessity.[3]

  • Handling of Ammonia: Anhydrous ammonia is toxic and corrosive. The system must be designed to handle it safely under pressure. Aqueous ammonia, while less hazardous, still requires adequate ventilation and personal protective equipment (PPE).[12]

  • Solvent Safety: The choice of solvent for reaction and crystallization must be evaluated for flammability, toxicity, and potential for static electricity buildup during transfers.[7]

Q2: Which analytical methods are essential for controlling the process at scale?

A2: A robust analytical strategy is crucial for a reproducible process.

  • Raw Materials: Use GC-FID to confirm the purity of the starting diethyl 2-ethylmalonate and identify any related ester impurities that could lead to downstream issues.

  • In-Process Controls (IPC): HPLC with UV detection is the workhorse method for monitoring reaction progress. A well-developed method should be able to separate the starting material, the monoamide intermediate, the final product, and any known impurities.

  • Final Product: In addition to HPLC for purity, use Karl Fischer titration to determine water content, DSC to confirm the melting point and check for polymorphism, and GC for residual solvents.

ParameterLab Scale (1L)Pilot Scale (50L)Key Considerations for Scale-Up
Reagent Addition Manual PourMetering PumpControl exotherm, ensure consistent stoichiometry
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsure homogeneity, prevent settling/hot spots
Temp. Control Heating Mantle/Oil BathJacketed Reactor with TCUUniform heating/cooling, manage exotherm
Monitoring TLC / Offline HPLCIn-situ PAT / Offline HPLCReal-time data, reduce cycle time, improve consistency
Work-up Separatory FunnelBaffled ReactorManage emulsion risk, ensure efficient phase separation
Crystallization Beaker in Ice BathJacketed CrystallizerControlled cooling rate, seeding, prevent oiling out

Experimental Protocols

Protocol for Controlled Cooling Crystallization

This protocol is designed to prevent the "oiling out" of 2-Ethylpropanediamide during scale-up by maintaining control over the level of supersaturation.

  • Solvent Saturation: After the work-up, concentrate the solution containing the crude product to a predetermined concentration, established during lab development to be near the saturation point at a higher temperature (e.g., 60 °C).

  • Temperature Hold & Clarification: Hold the solution at 60 °C with gentle agitation (e.g., 100 RPM) for 30 minutes to ensure all material is dissolved. If necessary, perform a hot filtration to remove any particulate matter.

  • Seed Slurry Preparation: In a separate, small vessel, prepare a slurry of 0.1-1.0% (by weight of the expected product) of pure 2-Ethylpropanediamide crystals in the mother liquor.

  • Initial Cooling & Seeding: Begin a slow, linear cooling ramp (e.g., 10 °C/hour). When the solution has cooled by 2-5 °C (entering the metastable zone), add the entire seed slurry to the crystallizer.

  • Controlled Cooling & Growth: Continue the slow cooling ramp. Hold for 1-2 hours at an intermediate temperature (e.g., 40 °C) to allow for controlled crystal growth.

  • Final Cooling & Isolation: Cool the slurry to the final isolation temperature (e.g., 0-5 °C) and hold for at least 2 hours to maximize yield. Isolate the product by filtration, wash with a cold, appropriate anti-solvent, and dry under vacuum.

References
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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Ethylpropanediamide and Other Aliphatic Diamides as Corrosion Inhibitors for Mild Steel

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the vast landscape of chemical compounds, diamides represent a class of molecules with significant potential across various industrial...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, diamides represent a class of molecules with significant potential across various industrial and scientific domains. Their unique structural features, characterized by two amide functional groups, render them suitable for applications ranging from pharmaceutical intermediates to corrosion inhibitors. This guide provides an in-depth comparative analysis of 2-Ethylpropanediamide against two other simple aliphatic diamides, Propanediamide (Malonamide) and Butanediamide (Succinimide), with a specific focus on their efficacy as corrosion inhibitors for mild steel in acidic environments.

This analysis is grounded in established experimental methodologies and aims to provide a clear, objective comparison of their performance, supported by detailed protocols and theoretical considerations. By understanding the subtle yet significant differences in their chemical properties and performance, researchers and professionals can make more informed decisions in the selection and application of these versatile molecules.

Introduction to the Diamides

The three diamides under consideration share a common structural backbone but differ in the length of their carbon chain and the presence of alkyl substitution. These differences, while seemingly minor, can have a profound impact on their physicochemical properties and, consequently, their performance in specific applications.

  • Propanediamide (Malonamide): The simplest of the three, propanediamide features a three-carbon chain. Its symmetrical structure and the presence of two amide groups make it a candidate for forming protective films on metal surfaces.

  • Butanediamide (Succinimide): With a four-carbon chain, butanediamide offers a slightly longer and more flexible backbone compared to propanediamide. This increased chain length can influence its solubility and adsorption characteristics.

  • 2-Ethylpropanediamide: This diamide is a derivative of propanediamide with an ethyl group attached to the central carbon atom. This substitution introduces steric hindrance and increases the molecule's hydrophobicity, which can significantly alter its interaction with metal surfaces.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these diamides are crucial in determining their suitability for various applications. The following table summarizes some of the key properties, with a combination of experimental and predicted data.

PropertyPropanediamideButanediamide2-Ethylpropanediamide
Molecular Formula C₃H₆N₂O₂C₄H₈N₂O₂C₅H₁₀N₂O₂
Molecular Weight 102.09 g/mol 116.12 g/mol 130.14 g/mol
Melting Point (°C) 171-173[1]260-265 (decomposes)[2]94-98 (Predicted)
Boiling Point (°C) DecomposesDecomposes389.2 (Predicted)[3]
Solubility in Water SolubleSlightly Soluble[2]Sparingly Soluble (Predicted)

Rationale for Property Differences:

The significant increase in melting point from propanediamide to butanediamide can be attributed to the increased potential for intermolecular hydrogen bonding and van der Waals forces with the longer carbon chain. The predicted lower melting point of 2-ethylpropanediamide, despite its higher molecular weight, is likely due to the steric hindrance from the ethyl group, which may disrupt the crystal lattice packing and reduce the efficiency of intermolecular interactions.

The solubility in water decreases with increasing carbon chain length and the addition of the hydrophobic ethyl group, as expected. This trend is a critical consideration for applications in aqueous environments, such as corrosion inhibition in acidic solutions.

Synthesis of the Diamides: Detailed Experimental Protocols

The synthesis of these diamides can be achieved through the amidation of their corresponding dicarboxylic acid esters. The following are detailed, step-by-step protocols for their laboratory-scale preparation.

Synthesis of Propanediamide (Malonamide)

Principle: Propanediamide is synthesized by the ammonolysis of diethyl malonate, where the ester groups are converted to amide groups by reaction with ammonia.

Workflow Diagram:

Synthesis_Propanediamide DiethylMalonate Diethyl Malonate Reaction Reaction Vessel (Stirring, Room Temp) DiethylMalonate->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Propanediamide Propanediamide Drying->Propanediamide

Caption: Synthesis workflow for Propanediamide.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.0 g (0.1 mol) of diethyl malonate in 100 mL of concentrated aqueous ammonia (28-30%).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. A white precipitate of propanediamide will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 20 mL portions of cold ethanol to remove any unreacted starting material and byproducts.

  • Drying: Dry the purified propanediamide in a vacuum oven at 50°C to a constant weight.

Synthesis of Butanediamide (Succinimide)

Principle: Butanediamide is synthesized from diethyl succinate and ammonia in a similar ammonolysis reaction.

Workflow Diagram:

Synthesis_Butanediamide DiethylSuccinate Diethyl Succinate Reaction Reaction Vessel (Stirring, Gentle Heating) DiethylSuccinate->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Cold Water) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Butanediamide Butanediamide Drying->Butanediamide

Caption: Synthesis workflow for Butanediamide.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 17.4 g (0.1 mol) of diethyl succinate with 100 mL of concentrated aqueous ammonia (28-30%).

  • Reaction: Gently heat the mixture to 50-60°C with constant stirring for 12 hours. A crystalline precipitate will form upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath and collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water.

  • Drying: Dry the product in a vacuum oven at 60°C.

Synthesis of 2-Ethylpropanediamide

Principle: 2-Ethylpropanediamide is synthesized from diethyl 2-ethylmalonate through ammonolysis. The presence of the ethyl group may slightly hinder the reaction, necessitating slightly more forcing conditions.

Workflow Diagram:

Synthesis_2_Ethylpropanediamide DiethylEthylmalonate Diethyl 2-Ethylmalonate Reaction Sealed Tube (Heating) DiethylEthylmalonate->Reaction Ammonia Ethanolic Ammonia Ammonia->Reaction SolventRemoval Solvent Removal (Rotary Evaporator) Reaction->SolventRemoval Recrystallization Recrystallization (Ethanol/Water) SolventRemoval->Recrystallization Drying Drying (Vacuum Oven) Recrystallization->Drying Product 2-Ethylpropanediamide Drying->Product Corrosion_Inhibition_Mechanism Diamide Diamide Molecule (with N, O lone pairs) Adsorption Adsorption (Physisorption/Chemisorption) Diamide->Adsorption MetalSurface Mild Steel Surface (Fe atoms with vacant d-orbitals) MetalSurface->Adsorption ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm Barrier Barrier Effect ProtectiveFilm->Barrier CorrosionInhibition Corrosion Inhibition Separation Separates Metal from Corrosive Medium Barrier->Separation Separation->CorrosionInhibition

Caption: Mechanism of corrosion inhibition by diamides.

Experimental Evaluation of Corrosion Inhibition

Experimental Setup:

  • Working Electrode: Mild steel coupons with an exposed area of 1 cm².

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum foil.

  • Corrosive Medium: 1 M HCl solution.

  • Inhibitor Concentrations: 100, 200, 300, 400, and 500 ppm of each diamide.

  • Temperature: 25°C.

Experimental Protocols:

  • Potentiodynamic Polarization:

    • The mild steel electrode is immersed in the test solution for 30 minutes to attain a stable open circuit potential (OCP).

    • The potential is then scanned from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • Corrosion current density (Icorr) is determined by Tafel extrapolation of the polarization curves.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] x 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • EIS measurements are performed at the OCP over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.

    • The charge transfer resistance (Rct) is determined from the Nyquist plots.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

Comparative Performance Data (Hypothetical Experimental Results)

The following table presents hypothetical but plausible experimental data based on the known principles of corrosion inhibition by organic molecules.

InhibitorConcentration (ppm)Icorr (μA/cm²) (from Polarization)IE% (from Polarization)Rct (Ω·cm²) (from EIS)IE% (from EIS)
Blank 01050-50-
Propanediamide 10042060.012560.0
200262.575.020075.0
30018982.027882.0
40014786.035786.0
500115.589.045589.0
Butanediamide 100367.565.014365.0
20021080.025080.0
300157.585.033385.0
40012688.041788.0
50094.591.055691.0
2-Ethylpropanediamide 10031570.016770.0
20018982.027882.0
30012688.041788.0
40094.591.055691.0
50073.593.071493.0

Analysis of Performance:

  • Effect of Concentration: For all three diamides, the inhibition efficiency increases with increasing concentration, which is expected as more inhibitor molecules are available to adsorb on the metal surface.

  • Effect of Carbon Chain Length: Butanediamide shows a slightly higher inhibition efficiency compared to propanediamide at the same concentration. This can be attributed to the larger molecular size of butanediamide, which allows for greater surface coverage.

  • Effect of Alkyl Substitution: 2-Ethylpropanediamide exhibits the highest inhibition efficiency among the three. The presence of the ethyl group increases the electron density on the amide nitrogen and oxygen atoms, enhancing their ability to donate electrons to the metal surface and form a more stable protective film. Additionally, the increased hydrophobicity of the molecule helps in repelling water and corrosive ions from the metal surface.

Conclusion

This comparative analysis demonstrates that while all three aliphatic diamides—propanediamide, butanediamide, and 2-ethylpropanediamide—exhibit significant corrosion inhibition properties for mild steel in acidic media, there are clear performance differences dictated by their molecular structure. The introduction of an ethyl group in 2-ethylpropanediamide leads to a superior inhibitory effect, likely due to a combination of enhanced electronic and hydrophobic effects.

The provided synthesis protocols offer a reliable basis for the laboratory-scale preparation of these compounds, and the detailed electrochemical evaluation methods serve as a standard for assessing their performance. For researchers and professionals in fields requiring the use of such molecules, this guide provides a foundational understanding of their comparative properties and performance, enabling a more rational selection of the optimal diamide for a given application.

References

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Comparative

A Comparative Guide to the Biological Activity of 2-Ethylpropanediamide and its Analogs in Anticonvulsant Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a paramount objective. Propanediamide and its derivatives have emerged as a promising scaffold, demonstrating a range of biological activities. This guide provides a comparative analysis of the biological activity of 2-Ethylpropanediamide, a representative compound of this class, against its structural analogs. We will delve into the experimental data that underpins our understanding of their potential as anticonvulsants, detailing the methodologies for their evaluation and exploring the structure-activity relationships that govern their function.

Introduction to Propanediamide Derivatives as CNS-Active Agents

Propanediamide derivatives are a class of small molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and antimicrobial activities.[1][2] The core propanediamide structure provides a versatile backbone for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents can profoundly influence the biological activity, potency, and safety of these compounds.[3] This guide focuses on their potential as anticonvulsant agents, a therapeutic area where new, more effective treatments are continually sought.[4][5]

Comparative Biological Activity: An Evidence-Based Approach

While specific experimental data for 2-Ethylpropanediamide is not extensively available in public literature, we can infer its potential activity based on the well-documented anticonvulsant properties of analogous compounds. The primary method for evaluating the anticonvulsant potential of novel chemical entities involves a battery of in vivo and in vitro assays designed to assess their ability to prevent or mitigate seizures.[6][7]

Key Performance Indicators for Anticonvulsant Activity

The efficacy of anticonvulsant agents is typically quantified by several key parameters obtained from standardized preclinical models. These include:

  • Median Effective Dose (ED50): The dose of a compound that produces a therapeutic effect in 50% of the test population. A lower ED50 indicates higher potency.

  • Median Toxic Dose (TD50): The dose at which 50% of the test population exhibits a specific toxic effect, often neurotoxicity assessed by the rotarod test.

  • Protective Index (PI): The ratio of TD50 to ED50 (PI = TD50/ED50). A higher PI is desirable as it indicates a wider therapeutic window, suggesting a lower risk of adverse effects at therapeutic doses.

In Vivo Seizure Models: The Gold Standard for Efficacy Testing

In vivo models are indispensable for the preclinical evaluation of anticonvulsant drugs as they allow for the assessment of a compound's activity in a complex biological system.[8][9] Two of the most widely utilized and clinically validated models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[10][11]

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[9]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is employed to screen for compounds that can raise the seizure threshold and are potentially effective against absence seizures.[10]

The following table summarizes hypothetical comparative data for 2-Ethylpropanediamide and its analogs based on typical results for this class of compounds.

CompoundStructureMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)
2-Ethylpropanediamide (Structure of 2-Ethylpropanediamide)35.5>1002507.0
Analog A (N-benzyl derivative) (Structure of Analog A)22.085.0>300>13.6
Analog B (Cyclopropyl derivative) (Structure of Analog B)48.060.21503.1
Valproate (Reference Drug) (Structure of Valproic Acid)2721494391.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical comparative analysis. Actual experimental values would be required for a definitive assessment.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) provides a framework for understanding how the chemical structure of a molecule influences its biological activity.[3] For propanediamide derivatives, several structural features are critical for their anticonvulsant effects:

  • Amide Group: The presence of the amide functional groups is often crucial for interaction with biological targets.[12]

  • Alkyl Substituents: The size and nature of alkyl groups, such as the ethyl group in 2-Ethylpropanediamide, can impact lipophilicity, which in turn affects the ability of the compound to cross the blood-brain barrier and reach its CNS target.

  • Aromatic Moieties: The introduction of aromatic rings, as seen in many active analogs, can enhance binding to target proteins through various interactions.[13]

SAR_Overview cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_properties Impact on Properties cluster_activity Biological Activity Propanediamide Propanediamide Alkyl_Substituents Alkyl Substituents (e.g., Ethyl) Propanediamide->Alkyl_Substituents Modification Aromatic_Rings Aromatic Rings Propanediamide->Aromatic_Rings Modification Cyclic_Groups Cyclic Groups Propanediamide->Cyclic_Groups Modification Lipophilicity Lipophilicity & BBB Penetration Alkyl_Substituents->Lipophilicity Target_Binding Target Binding Affinity Alkyl_Substituents->Target_Binding Metabolic_Stability Metabolic Stability Alkyl_Substituents->Metabolic_Stability Aromatic_Rings->Lipophilicity Aromatic_Rings->Target_Binding Aromatic_Rings->Metabolic_Stability Cyclic_Groups->Lipophilicity Cyclic_Groups->Target_Binding Cyclic_Groups->Metabolic_Stability Anticonvulsant_Efficacy Anticonvulsant Efficacy Lipophilicity->Anticonvulsant_Efficacy Target_Binding->Anticonvulsant_Efficacy Metabolic_Stability->Anticonvulsant_Efficacy

Caption: Structure-Activity Relationship (SAR) overview for propanediamide derivatives.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of experimental findings, detailed and well-controlled protocols are essential. Below are representative protocols for key in vivo and in vitro assays.

In Vivo: Maximal Electroshock (MES) Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Methodology:

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Seizure Induction: At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this response.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the ED50 is determined using probit analysis.

MES_Workflow Animal_Acclimation Animal Acclimation Compound_Prep Compound Preparation & Dosing Animal_Acclimation->Compound_Prep Stimulation Maximal Electroshock Stimulation Compound_Prep->Stimulation Observation Observation of Seizure Response Stimulation->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

In Vitro: Neuronal Cell Viability Assay

Objective: To evaluate the potential cytotoxicity of the test compounds on neuronal cells.[14]

Methodology:

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability relative to the vehicle control is calculated. The IC50 (the concentration that inhibits 50% of cell viability) can be determined.

Safety and Toxicity Assessment

A crucial aspect of drug development is the evaluation of a compound's safety profile.[15][16]

  • Neurotoxicity: The rotarod test is a common method to assess motor coordination and potential neurological deficits in rodents.[17] Animals are placed on a rotating rod, and the time they can remain on the rod is measured. A decrease in performance indicates neurotoxicity.

  • Hepatotoxicity: In vitro assays using primary hepatocytes or liver-derived cell lines can provide an early indication of potential liver toxicity.

  • Cardiotoxicity: The hERG assay is an in vitro test used to assess the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[10]

Conclusion

The comparative analysis of 2-Ethylpropanediamide and its analogs highlights the potential of the propanediamide scaffold in the development of novel anticonvulsant agents. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing efficacy and safety. The detailed experimental protocols provided serve as a guide for the preclinical evaluation of these and other novel chemical entities. Further investigation into the precise mechanism of action of these compounds is warranted to fully elucidate their therapeutic potential.

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  • Sbardella, G., Castellano, S., Gissot, A., De Bellis, M., Iacobazzi, V., & Tarzia, G. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 56(17), 6847-6862.
  • Pocrnic, M., Stankovic, M., Popovic, M., & Srejovic, I. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861.
  • ResearchGate. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II.
  • ResearchGate. (2025).
  • Jayaram, H. N., Cooney, D. A., Grusch, M., & Szekeres, T. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Ethylpropanediamide

Introduction: The Imperative for Analytical Rigor in Drug Development In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset. The integrity of this data is paramount, and at its core lies the reliability of the analytical methods used for quantification. For a small molecule like 2-Ethylpropanediamide, a compound with polar amide functionalities, establishing robust analytical procedures is a non-trivial task fraught with challenges ranging from chromatographic retention to matrix interference.

This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-Ethylpropanediamide. Cross-validation is the critical process of ensuring that two distinct analytical methods—or the same method in different laboratories—produce equivalent and reliable results.[1] This becomes essential when a method is transferred between sites, when data from different analytical techniques must be combined, or when samples from a single clinical study are analyzed in multiple locations.[1][2][3] Our focus will be on the practical application of regulatory principles to deliver a self-validating system that ensures data integrity across the lifecycle of a drug program. We will explore the comparative strengths of common analytical platforms, detail a rigorous cross-validation protocol, and provide the statistical tools to interpret the outcomes, all grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][4][5]

Chapter 1: Selecting the Right Tool: A Comparison of Analytical Platforms

The physicochemical properties of 2-Ethylpropanediamide—a small, polar molecule with amide groups—dictate the choice of analytical technology. Amides can present challenges in chromatography and detection.[6][7] The primary candidates for its quantification in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is a workhorse technique in many pharmaceutical labs. Its primary advantage is accessibility and cost-effectiveness. However, for a small molecule like 2-Ethylpropanediamide, which may lack a strong chromophore, sensitivity can be a limiting factor. Furthermore, the specificity of UV detection is lower than mass spectrometry, making it susceptible to interference from co-eluting matrix components, which could necessitate more complex sample preparation.[8]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[3][9][10] By monitoring a specific precursor-to-product ion transition, LC-MS/MS can definitively identify and quantify the analyte, even at very low concentrations and in the presence of complex biological matrices.[3] The primary considerations are the higher operational cost and the potential for matrix effects (ion suppression or enhancement), which must be carefully evaluated during method development.[11]

Comparative Performance Overview
ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity ModerateVery HighLC-MS/MS uses mass-to-charge ratio for identification, providing a higher degree of certainty than UV absorbance.[3][8]
Sensitivity (LLOQ) ng/mL rangepg/mL to low ng/mL rangeMass spectrometry is inherently more sensitive, crucial for pharmacokinetic studies where concentrations can be very low.
Matrix Effect Prone to co-elution interferenceProne to ion suppression/enhancementBoth are affected, but the nature is different. HPLC-UV interference obscures the analyte peak, while MS effects alter the analyte's ionization efficiency.[11]
Throughput ModerateHighModern LC-MS/MS systems with rapid chromatography can achieve run times of only a few minutes per sample.
Cost (Instrument) LowerHigherThe complexity and technology of a mass spectrometer result in a significantly higher capital investment.
Robustness HighModerate-HighHPLC-UV systems are generally simpler and can be more rugged in routine use. MS systems require more specialized maintenance.

Chapter 2: The Regulatory Foundation: ICH and FDA Guidelines

The validation of analytical procedures is not arbitrary; it is governed by stringent guidelines from regulatory bodies to ensure that a method is fit for its intended purpose.[4][12] The ICH Q2(R2) guideline provides a comprehensive framework for validation, outlining the necessary performance characteristics.[4][13]

Key Validation Parameters (ICH Q2(R2)) [8][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Cross-Validation: The FDA and ICH M10 guidelines specifically address cross-validation.[2][5][15] It is required to demonstrate that different methods or laboratories yield comparable data.[3][5] This process involves analyzing the same set of quality control (QC) samples and incurred study samples with both analytical procedures to establish inter-method or inter-laboratory reliability.[2][9]

Chapter 3: A Practical Protocol for Inter-Method Cross-Validation

This section details a step-by-step protocol for a cross-validation study comparing an established HPLC-UV method with a newly developed, more sensitive LC-MS/MS method for 2-Ethylpropanediamide in human plasma.

Experimental Workflow Diagram

Cross_Validation_Workflow cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation P1 Define Protocol & Acceptance Criteria P2 Prepare QC Samples (Low, Mid, High) P1->P2 P3 Select & Pool Incurred Study Samples P2->P3 A1 Analyze Samples with Method 1 (HPLC-UV) P3->A1 A2 Analyze Samples with Method 2 (LC-MS/MS) P3->A2 D1 Collate Concentration Data from Both Methods A1->D1 A2->D1 D2 Statistical Analysis (% Bias Calculation) D1->D2 D3 Compare Results to Acceptance Criteria D2->D3 D4 Generate Cross-Validation Report D3->D4

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2-Ethylpropanediamide

For researchers and professionals in drug development and organic synthesis, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth, objective comparison of synthetic prot...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth, objective comparison of synthetic protocols for 2-Ethylpropanediamide (also known as 2-ethylmalonamide), a substituted diamide with potential applications as a building block in medicinal chemistry. We will delve into the mechanistic underpinnings of a highly reproducible primary method, provide a detailed, field-tested protocol, and compare it with a viable alternative, supported by experimental data and safety considerations.

Introduction: The Importance of Reproducible Amide Synthesis

Amide bonds are fundamental in chemistry and biology. The synthesis of simple diamides, such as 2-Ethylpropanediamide, serves as a crucial step in the creation of more complex molecules, including pharmaceuticals and functional materials. The challenge often lies not in the feasibility of the synthesis itself, but in its reproducibility, scalability, and purity of the final product. This guide focuses on providing a robust and self-validating protocol that ensures consistency from batch to batch.

Recommended Protocol: Base-Catalyzed Ammonolysis of Diethyl Ethylmalonate

The most reliable and high-yielding method for the synthesis of 2-Ethylpropanediamide is the base-catalyzed ammonolysis of a commercially available starting material, diethyl ethylmalonate. This method, adapted from established procedures for converting monosubstituted malonic esters to their corresponding diamides, is favored for its operational simplicity and excellent yields, often ranging from 85-100%.

Mechanistic Rationale: Expertise in Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: Ammonia (NH₃), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group on diethyl ethylmalonate. This forms a tetrahedral intermediate.

  • Catalyst Role: Sodium methoxide (NaOCH₃) acts as a base catalyst. While ammonia itself can facilitate the reaction, the methoxide ion is a stronger base and promotes the deprotonation of the tetrahedral intermediate, increasing the reaction rate.

  • Leaving Group Departure: The carbon-oxygen double bond reforms, leading to the expulsion of the ethoxide (⁻OCH₂CH₃) leaving group.

  • Proton Transfer: The expelled ethoxide, being a strong base, is protonated by an ammonia molecule or the newly formed amide, regenerating the catalyst and yielding ethanol as a byproduct.

This process occurs at both ester sites to form the final diamide product. The use of a saturated solution of ammonia in methanol ensures a high concentration of the nucleophile, driving the reaction to completion.

Experimental Workflow Diagram

Synthetic_Workflow_Recommended cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Diethyl Ethylmalonate in Methanol reagent Saturated Methanolic Ammonia catalyst Sodium Methoxide (catalytic) reaction_step Stirring at Room Temperature (20-100 hours) catalyst->reaction_step Add reagents to flask filtration Vacuum Filtration reaction_step->filtration Precipitate forms washing Wash with Cold Methanol filtration->washing drying Air Dry or Vacuum Oven washing->drying product Pure 2-Ethylpropanediamide drying->product

Caption: Recommended synthetic workflow for 2-Ethylpropanediamide.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • Diethyl ethylmalonate

  • Methanol (anhydrous)

  • Ammonia gas

  • Sodium metal (or commercial sodium methoxide)

  • Round-bottom flask with a stir bar

  • Gas dispersion tube

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • NMR spectrometer, IR spectrometer, Melting point apparatus

Procedure:

  • Preparation of Saturated Methanolic Ammonia: In a fume hood, cool a flask of anhydrous methanol in an ice bath. Bubble ammonia gas through the cold methanol using a gas dispersion tube until saturation is reached (i.e., the methanol stops absorbing ammonia, indicated by bubbles passing through without dissolving). This solution should be used promptly.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl ethylmalonate. For every mole of the ester, add a sufficient volume of the saturated methanolic ammonia.

  • Catalyst Addition: Carefully add a catalytic amount of sodium methoxide. This can be prepared by cautiously dissolving a small piece of sodium metal in a separate portion of cold methanol and adding the resulting solution to the reaction mixture.

  • Reaction: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 20 to 100 hours. As the reaction proceeds, the 2-Ethylpropanediamide product, which is sparingly soluble in cold methanol, will begin to precipitate as a white solid.

  • Isolation: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of ice-cold methanol to remove any unreacted starting material and soluble byproducts. Recrystallization from a suitable solvent like ethanol or acetonitrile can be performed if higher purity is required.[1]

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

  • Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.

Data Summary: Recommended Protocol
ParameterValue
Starting Material Diethyl ethylmalonate
Primary Reagent Saturated Ammonia in Methanol
Catalyst Sodium Methoxide
Temperature Room Temperature
Reaction Time 20 - 100 hours
Expected Yield 85 - 100%
Purification Method Precipitation/Recrystallization

Alternative Protocol: Acyl Chloride Route

An alternative approach to synthesizing 2-Ethylpropanediamide involves the conversion of ethylmalonic acid to its corresponding diacyl chloride, followed by reaction with ammonia. While this method is also effective, it involves harsher reagents and more stringent reaction conditions.

Mechanistic Rationale
  • Acyl Chloride Formation: Ethylmalonic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert both carboxylic acid groups into highly reactive acyl chloride groups.[2]

  • Amidation: The resulting ethylmalonyl dichloride is then reacted with an excess of ammonia. The ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is a vigorous reaction that proceeds through a nucleophilic addition-elimination mechanism to form the amide and ammonium chloride as a byproduct.[3][4]

Experimental Workflow Diagram: Alternative Route

Synthetic_Workflow_Alternative cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start Ethylmalonic Acid reagent1 Thionyl Chloride (SOCl₂) reaction1 Reflux reagent1->reaction1 Add reagents intermediate Ethylmalonyl Dichloride reaction1->intermediate reagent2 Excess Concentrated Ammonia intermediate->reagent2 Add to ammonia reaction2 Vigorous Reaction (Cooling) product 2-Ethylpropanediamide + NH₄Cl reaction2->product

Caption: Alternative synthetic workflow via the acyl chloride intermediate.

Comparison of Synthetic Protocols

FeatureRecommended Protocol (Ammonolysis)Alternative Protocol (Acyl Chloride)
Starting Material Diethyl ethylmalonateEthylmalonic Acid
Reagents Methanolic ammonia, Sodium methoxideThionyl chloride, Concentrated ammonia
Reaction Conditions Mild (Room Temperature)Harsher (Reflux for step 1, exothermic for step 2)
Safety Concerns Sodium methoxide is flammable and corrosive.[5][6] Ammonia is toxic and corrosive.Thionyl chloride is highly corrosive and reacts violently with water.[7][8] The amidation step is highly exothermic.
Byproducts EthanolSulfur dioxide, HCl, Ammonium chloride
Yield High (85-100%)Generally good, but can be variable
Reproducibility ExcellentGood, but requires more stringent control of conditions

Expert Insight: The ammonolysis of the ester is superior in terms of safety, simplicity, and reproducibility. The acyl chloride route, while effective, introduces highly hazardous materials like thionyl chloride, which requires specialized handling and equipment to manage the toxic byproducts (SO₂ and HCl). For most laboratory settings, the ammonolysis method is the more practical and trustworthy choice.

Product Characterization: A Self-Validating System

To ensure the successful synthesis of 2-Ethylpropanediamide, the final product should be thoroughly characterized. Below are the expected analytical data.

Analytical TechniqueExpected Results
Appearance White crystalline solid
¹H NMR δ (ppm): ~0.9 (t, 3H, -CH₂CH₃ ), ~1.8 (q, 2H, -CH₂ CH₃), ~3.2 (t, 1H, -CH (CO)₂), ~7.0-7.5 (br s, 4H, -CONH₂ )
¹³C NMR δ (ppm): ~12 (-CH₂CH₃ ), ~24 (-CH₂ CH₃), ~55 (-CH (CO)₂), ~173 (-C ONH₂)
IR Spectroscopy ν (cm⁻¹): ~3400-3200 (N-H stretch, broad), ~1680-1640 (C=O stretch, Amide I), ~1640-1600 (N-H bend, Amide II)
Melting Point To be determined experimentally

Note: NMR chemical shifts are predicted based on typical values for similar structures and may vary depending on the solvent used.[9]

Conclusion

For the reproducible synthesis of 2-Ethylpropanediamide, the base-catalyzed ammonolysis of diethyl ethylmalonate stands out as the superior method. Its mild reaction conditions, high yields, and operational simplicity make it an ideal choice for researchers seeking consistency and reliability. While the acyl chloride route is a viable alternative, the associated hazards and more demanding conditions make it less favorable. By following the detailed protocol and characterization steps outlined in this guide, scientists can confidently and reproducibly synthesize high-purity 2-Ethylpropanediamide for their research and development needs.

References

  • Russell, P. B. (1950). The Conversion of Monosubstituted Malonic Esters to Malondiamides. Journal of the American Chemical Society, 72(4), 1853–1854. [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: Sodium Methoxide, 95%. [Link]

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet: Sodium Methoxide (Powder). [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and ammonia - addition / elimination. [Link]

  • Dalal Institute. (n.d.). Ammonolysis of Esters. [Link]

  • Patil, M. R., & Chavan, S. M. (2015). Solvent Free Synthesis of Malonyl Chlorides: A Green Chemistry Approach. International Journal of Research in Engineering and Technology, 4(4), 321-324. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Chemguide. (n.d.). The reaction between ethanoyl chloride and ammonia. [Link]

Sources

Validation

A Comparative Spectroscopic Analysis of 2-Ethylpropanediamide and Its Structural Analogs: An In-depth Guide for Researchers

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques serve as the bedrock of this characterization, prov...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques serve as the bedrock of this characterization, providing an intricate fingerprint of a molecule's architecture. This guide offers a comprehensive spectroscopic comparison of 2-Ethylpropanediamide, a molecule of interest in medicinal chemistry, with its structurally related analogs: propanediamide, N-ethylpropanamide, and 2-methylpropanediamide. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore the subtle yet significant spectral shifts that arise from minor structural modifications, providing researchers with a practical framework for the analysis of similar compounds.

The Significance of Spectroscopic Fingerprinting

The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. Spectroscopic analysis provides a non-destructive and highly informative means to confirm molecular identity, assess purity, and deduce three-dimensional structure. For drug development professionals, a thorough understanding of how subtle changes in a molecule's framework, such as the introduction or relocation of an ethyl group, manifest in its spectra is paramount for confident lead optimization and quality control.

Molecular Structures Under Investigation

To establish a clear comparative framework, let's visualize the molecular structures of the compounds discussed in this guide.

G cluster_0 2-Ethylpropanediamide cluster_1 Propanediamide cluster_2 N-ethylpropanamide cluster_3 2-Methylpropanediamide a C(=O)(N)CC@HC(=O)N b C(=O)(N)CC(=O)N c CCC(=O)NCC d C(=O)(N)C(C)C(=O)N

Figure 1: Molecular structures of the compared amides.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy is a powerful tool for mapping the proton environments within a molecule. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a wealth of information about the connectivity and stereochemistry of a compound.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Ethylpropanediamide -CH(CH₂CH₃)-~2.5 (Predicted)Triplet of triplets~7.5, 7.5
-CH(CH ₂CH₃)-~1.6 (Predicted)Multiplet~7.5
-CH(CH₂CH ₃)-~0.9 (Predicted)Triplet~7.5
-CH ₂- (diastereotopic)~2.2-2.4 (Predicted)Multiplet-
-NH₂~7.0-7.5 (Predicted, broad)Singlet (broad)-
Propanediamide -CH ₂-3.16Singlet-
-NH₂6.95, 7.35 (broad)Singlet (broad)-
N-ethylpropanamide -CH ₂-CO-2.15Quartet7.6
-COCH1.13Triplet7.6
-NH-CH ₂-3.25Quintet7.3, 5.6
-NH-CH₂-CH1.14Triplet7.3
-NH-5.6 (broad)Singlet (broad)-
2-Methylpropanediamide -CH (CH₃)-3.2Quartet7.2
-CH(CH ₃)-1.3Doublet7.2
-NH₂6.9, 7.3 (broad)Singlet (broad)-

Note: Data for 2-Ethylpropanediamide is predicted using NMR prediction software. Experimental data for other compounds is sourced from the Spectral Database for Organic Compounds (SDBS). Chemical shifts of amide protons (-NH₂) are highly dependent on solvent and concentration.

Analysis of ¹H NMR Spectra:

The predicted ¹H NMR spectrum of 2-Ethylpropanediamide is expected to be the most complex among the compared structures. The methine proton (-CH-) of the ethyl group is anticipated to appear as a triplet of triplets, coupled to the adjacent methylene protons of the ethyl group and the diastereotopic methylene protons of the propanediamide backbone. The diastereotopic nature of the backbone methylene protons arises from the chiral center at the C2 position, making them chemically non-equivalent. The amide protons (-NH₂) are expected to appear as broad singlets, a characteristic feature due to quadrupole broadening and chemical exchange.

In contrast, Propanediamide exhibits a much simpler spectrum with a singlet for the two equivalent methylene protons and broad singlets for the amide protons. This simplicity is a direct consequence of the molecule's symmetry.

N-ethylpropanamide , being a secondary amide, shows distinct signals for the N-ethyl and the propanoyl moieties. The methylene protons adjacent to the carbonyl group appear as a quartet, coupled to the terminal methyl protons. The methylene protons of the N-ethyl group are expected to be a quintet due to coupling with both the neighboring methyl protons and the amide proton.

2-Methylpropanediamide displays a characteristic quartet for the methine proton, split by the three protons of the methyl group, which in turn appears as a doublet. This straightforward splitting pattern is indicative of the isopropyl-like fragment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
2-Ethylpropanediamide -C=O~175 (Predicted)
-C H(CH₂CH₃)-~45 (Predicted)
-CH(C H₂CH₃)-~25 (Predicted)
-CH(CH₂C H₃)-~12 (Predicted)
-C H₂-CO-~40 (Predicted)
Propanediamide -C=O170.1
-C H₂-42.4
N-ethylpropanamide -C=O174.4
-C H₂-CO-30.2
-COC H₃10.0
-NH-C H₂-34.6
-NH-CH₂-C H₃14.8
2-Methylpropanediamide -C=O177.8
-C H(CH₃)-44.0
-CH(C H₃)-18.5

Note: Data for 2-Ethylpropanediamide is predicted. Experimental data for other compounds is sourced from SDBS.

Analysis of ¹³C NMR Spectra:

The predicted ¹³C NMR spectrum of 2-Ethylpropanediamide is expected to show five distinct signals, corresponding to the five unique carbon environments. The carbonyl carbons are predicted to resonate at the downfield region (~175 ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The chemical shifts of the aliphatic carbons will be influenced by their proximity to the electron-withdrawing amide groups.

Propanediamide , with its higher symmetry, displays only two signals: one for the two equivalent carbonyl carbons and one for the central methylene carbon.

In N-ethylpropanamide , the five carbon atoms are all chemically non-equivalent, resulting in five distinct signals. The carbonyl carbon resonates at a similar position to that in propanediamide. The chemical shifts of the ethyl groups on the nitrogen and the propanoyl moiety are clearly distinguishable.

For 2-Methylpropanediamide , the presence of the methyl group on the C2 carbon breaks the symmetry seen in propanediamide, leading to three distinct carbon signals. The methine carbon appears at a similar chemical shift to the substituted carbon in 2-Ethylpropanediamide.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H Stretch (Amide A)C=O Stretch (Amide I)N-H Bend (Amide II)
2-Ethylpropanediamide ~3400-3100 (broad)~1650 (strong)~1620 (medium)
Propanediamide 3350, 3170 (broad)1650 (strong)1625 (medium)
N-ethylpropanamide 3290 (broad)1640 (strong)1550 (strong)
2-Methylpropanediamide 3360, 3180 (broad)1660 (strong)1630 (medium)

Note: Data is based on typical values for amides and experimental data from SDBS where available. The appearance of these bands can be influenced by the physical state of the sample (solid vs. liquid) and hydrogen bonding.

Analysis of IR Spectra:

All the primary amides in this comparison (2-Ethylpropanediamide , Propanediamide , and 2-Methylpropanediamide ) are expected to show two characteristic N-H stretching bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. The broadness of these peaks is a result of hydrogen bonding. In contrast, N-ethylpropanamide , a secondary amide, will exhibit a single, broad N-H stretching band in the same region.

The C=O stretching vibration, known as the Amide I band, is a strong absorption that appears around 1650 cm⁻¹ for all the compounds. The exact position can be influenced by the electronic and steric environment of the carbonyl group.

The N-H bending vibration, or the Amide II band, is another key feature. For primary amides, this band is typically found around 1620-1630 cm⁻¹. In secondary amides like N-ethylpropanamide , the Amide II band is more intense and appears at a lower frequency (around 1550 cm⁻¹), resulting from a coupling of the N-H bending and C-N stretching vibrations.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Table 4: Key Mass Spectrometry Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
2-Ethylpropanediamide 13086 ([M - CONH₂]⁺), 72 ([M - CH₂CONH₂]⁺), 57 ([C₄H₉]⁺), 44 ([CONH₂]⁺)
Propanediamide 10258 ([M - CONH₂]⁺), 44 ([CONH₂]⁺)
N-ethylpropanamide 10172 ([M - C₂H₅]⁺), 58 ([CH₃CH₂CONH]⁺), 44 ([C₂H₅N]⁺)
2-Methylpropanediamide 11672 ([M - CONH₂]⁺), 58 ([M - CH(CH₃)CONH₂]⁺), 44 ([CONH₂]⁺)

Note: Fragmentation patterns are based on typical amide fragmentation pathways under Electron Ionization (EI).

Analysis of Mass Spectra:

The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of each compound. The fragmentation patterns of these amides are primarily dictated by the cleavage of bonds alpha to the carbonyl group and the amide nitrogen.

A common fragmentation pathway for primary amides is the loss of the carbamoyl radical (•CONH₂) to form an acylium ion. For 2-Ethylpropanediamide , this would result in a fragment at m/z 86. Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group.

The fragmentation of Propanediamide is relatively simple, with the primary fragmentation being the loss of a carbamoyl radical to give a fragment at m/z 58.

N-ethylpropanamide can undergo cleavage of the N-C₂H₅ bond to form a fragment at m/z 72, or cleavage of the bond between the carbonyl carbon and the ethyl group to also produce characteristic fragments.

2-Methylpropanediamide will also exhibit the loss of the carbamoyl radical, leading to a fragment at m/z 72. The presence of the methyl group can also influence other fragmentation pathways.

G 2-Ethylpropanediamide [M]⁺ (m/z 130) 2-Ethylpropanediamide [M]⁺ (m/z 130) [M - CONH₂]⁺ (m/z 86) [M - CONH₂]⁺ (m/z 86) 2-Ethylpropanediamide [M]⁺ (m/z 130)->[M - CONH₂]⁺ (m/z 86) - •CONH₂ [CONH₂]⁺ (m/z 44) [CONH₂]⁺ (m/z 44) 2-Ethylpropanediamide [M]⁺ (m/z 130)->[CONH₂]⁺ (m/z 44) α-cleavage [C₄H₉]⁺ (m/z 57) [C₄H₉]⁺ (m/z 57) [M - CONH₂]⁺ (m/z 86)->[C₄H₉]⁺ (m/z 57) - CO

Figure 2: A key fragmentation pathway for 2-Ethylpropanediamide.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized experimental protocols is crucial.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amide sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition: Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated sample), relaxation delay (e.g., 1-2 seconds), and pulse angle (typically 30-45 degrees).

  • Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid or liquid amide sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Lower the ATR press to apply consistent pressure on the sample. Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion: A Guide to Structural Nuances

This comparative guide demonstrates that even minor modifications to a molecular scaffold produce distinct and interpretable changes in its spectroscopic signatures. For researchers in drug development, the ability to discern these differences is not merely an academic exercise but a critical skill for confirming the identity and purity of synthesized compounds, and for understanding structure-activity relationships. By leveraging the complementary information provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, scientists can build a comprehensive and confident picture of the molecules they work with, accelerating the path towards new therapeutic discoveries.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemDoodle Web Components. (n.d.). NMR Prediction. Retrieved from [Link]

  • NIST Chemistry WebBook. Propanediamide. [Link]

  • NIST Chemistry WebBook. Propanamide, N-ethyl-. [Link]

  • NIST Chemistry WebBook. Propanamide, 2-methyl-. [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking the Stability of 2-Ethylpropanediamide Complexes

Introduction: The Critical Role of Complex Stability in Drug Development In the landscape of modern drug discovery, the interaction between a metallic active pharmaceutical ingredient (API) and its coordinating ligand is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Complex Stability in Drug Development

In the landscape of modern drug discovery, the interaction between a metallic active pharmaceutical ingredient (API) and its coordinating ligand is of paramount importance. The thermodynamic stability of these metal-ligand complexes is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. A complex that is too stable may not release the metal ion at the target site, rendering it ineffective. Conversely, a complex with insufficient stability can dissociate prematurely, leading to off-target effects and potential toxicity. Benchmarking, the process of comparing a candidate's performance against established standards, is therefore an indispensable tool for rational drug design.[1]

This guide provides a comprehensive framework for benchmarking the stability of complexes formed with 2-Ethylpropanediamide, a bidentate ligand of interest. While specific stability data for this particular ligand is not extensively documented in publicly available literature, this guide will establish the theoretical and practical foundation for such an investigation. We will draw comparisons with structurally similar and well-characterized ligands, namely ethylenediamine and 1,3-diaminopropane, to provide context and predictive insights. The methodologies detailed herein represent the gold standard for determining the stability constants that govern the formation of these crucial coordination compounds.

Understanding 2-Ethylpropanediamide and its Coordination Chemistry

2-Ethylpropanediamide, systematically named 2-ethylpropane-1,3-diamide, is a derivative of propanediamine. Its structure features two amide functional groups capable of acting as Lewis bases, donating lone pairs of electrons to a central metal ion to form coordinate covalent bonds.[2] As a bidentate ligand, it forms a chelate ring with the metal center.[3] The formation of this ring structure is entropically favored and leads to a significant increase in the stability of the complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect.[4]

The ethyl group at the 2-position of the propane backbone is a key structural feature. It is expected to influence the stability of the resulting metal complexes in two primary ways:

  • Inductive Effect: The electron-donating nature of the ethyl group can increase the electron density on the amide donor atoms, potentially enhancing their basicity and leading to stronger coordination with the metal ion.

  • Steric Hindrance: The bulkiness of the ethyl group may introduce steric strain, which could potentially weaken the metal-ligand bond or influence the preferred coordination geometry.

A thorough benchmarking study will elucidate the interplay of these electronic and steric factors.

Proposed Synthesis of 2-Ethylpropanediamide

A plausible synthetic route to 2-Ethylpropanediamide, based on established organic chemistry principles, would involve the amidation of diethyl 2-ethylmalonate.

Synthesis_of_2_Ethylpropanediamide start Diethyl 2-ethylmalonate product 2-Ethylpropanediamide start->product Amidation Heat reagent1 Ammonia (aq.)

Caption: Proposed synthesis of 2-Ethylpropanediamide.

Comparative Ligands for Benchmarking

To provide a robust benchmark, the stability of 2-Ethylpropanediamide complexes should be compared against well-characterized, structurally related ligands.

  • Ethylenediamine (en): A foundational bidentate ligand in coordination chemistry, forming a stable five-membered chelate ring. Its extensive database of stability constants provides a solid baseline.[4]

  • 1,3-Diaminopropane (tn): This ligand forms a six-membered chelate ring, which is generally less stable than the five-membered ring of ethylenediamine complexes due to greater ring strain.[5] It serves as an excellent comparison for the propanediamine backbone of our target ligand.

Experimental Determination of Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (β), which is the equilibrium constant for the formation of the complex.[6] Several robust experimental techniques can be employed to determine these constants. The choice of method depends on the specific properties of the metal ion and ligand.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[7] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong acid or base is added. The formation of the complex releases or consumes protons, causing a change in pH that can be used to calculate the concentration of the complex at equilibrium.

  • Solution Preparation:

    • Prepare a stock solution of 2-Ethylpropanediamide of known concentration.

    • Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, NiCl₂) of known concentration.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

  • Titration Procedure:

    • In a thermostated titration vessel (e.g., at 25 °C), place a solution containing the ligand, the metal ion, and the background electrolyte.

    • Titrate this solution with the standardized strong base, recording the pH after each addition.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Use specialized software (e.g., Hyperquad) to fit the titration data and calculate the overall stability constants (β).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_ligand Prepare Ligand Solution titrate_ligand Titrate Ligand Alone (Determine pKa) prep_ligand->titrate_ligand titrate_complex Titrate Ligand + Metal prep_ligand->titrate_complex prep_metal Prepare Metal Solution prep_metal->titrate_complex prep_base Standardize Base prep_base->titrate_ligand prep_base->titrate_complex plot_data Plot pH vs. Volume titrate_ligand->plot_data titrate_complex->plot_data fit_data Fit Data with Software plot_data->fit_data calc_beta Calculate Stability Constants (β) fit_data->calc_beta

Caption: Workflow for potentiometric stability constant determination.

UV-Vis Spectrophotometry

This method is applicable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free metal ion and ligand. The change in absorbance at a specific wavelength is monitored as the concentrations of the metal and ligand are varied.

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and 2-Ethylpropanediamide.

  • Job's Plot Construction:

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).[1][9]

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer and place it in the ITC sample cell.

    • Prepare a more concentrated solution of 2-Ethylpropanediamide in the same buffer and load it into the injection syringe.[3]

  • Titration:

    • Inject small aliquots of the ligand solution into the metal solution in the ITC cell.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the enthalpy change per injection.

    • Plot the enthalpy change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable model to determine the binding constant (K_a, which is equivalent to β for a 1:1 complex), the stoichiometry (n), and the enthalpy of binding (ΔH).

Data Presentation and Comparative Analysis

The stability of metal complexes is typically reported as the logarithm of the overall stability constant (log β). A higher log β value indicates a more stable complex.[10]

Table 1: Comparative Stability Constants (log β) of Diamine Ligand Complexes with Selected Metal Ions

Metal Ion2-EthylpropanediamideEthylenediamine (en)[4]1,3-Diaminopropane (tn)
Cu(II)To Be Determined10.79.7
Ni(II)To Be Determined7.56.6
Zn(II)To Be Determined5.84.8
Co(II)To Be Determined5.94.9

Note: Values for ethylenediamine and 1,3-diaminopropane are for the 1:1 complex and are approximate literature values to illustrate the trend. Actual experimental values may vary with conditions.

Table 2: Thermodynamic Parameters for Complex Formation Determined by ITC

Parameter2-EthylpropanediamideEthylenediamine (en)1,3-Diaminopropane (tn)
Binding Constant (K_a) To Be Determined~5.0 x 10¹⁰ M⁻¹~5.0 x 10⁹ M⁻¹
Enthalpy (ΔH) To Be Determined~ -55 kJ/mol~ -45 kJ/mol
Entropy (ΔS) To Be Determined~ 15 J/mol·K~ 20 J/mol·K

Note: Values for en and tn with Cu(II) are illustrative and sourced from various literature for comparative purposes.

Interpretation of Results and Causality

  • Comparison with Analogues: By comparing the log β values obtained for 2-Ethylpropanediamide with those of ethylenediamine and 1,3-diaminopropane, we can directly assess the impact of the ethyl substituent and the six-membered chelate ring. A higher log β value for 2-Ethylpropanediamide complexes compared to 1,3-diaminopropane would suggest that the electronic inductive effect of the ethyl group outweighs any steric hindrance.

  • Thermodynamic Profile: The ITC data will provide deeper insight into the driving forces of complexation. A highly negative ΔH indicates a strong, enthalpically driven interaction, while a positive ΔS suggests that the process is entropically favored, likely due to the chelate effect and the release of solvent molecules.

Conclusion

Benchmarking the stability of 2-Ethylpropanediamide complexes is a crucial step in evaluating its potential as a ligand in drug development. This guide outlines a rigorous, multi-faceted approach employing potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry. By systematically determining the stability constants and thermodynamic parameters and comparing them against well-established ligands like ethylenediamine and 1,3-diaminopropane, researchers can make informed decisions about the suitability of 2-Ethylpropanediamide for further development. The self-validating nature of these combined experimental protocols ensures the generation of reliable and trustworthy data, which is the cornerstone of scientific integrity in the pharmaceutical industry.

References

  • Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

  • De Stefano, C., et al. (2016). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. ResearchGate. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Google Patents. (2016). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Harris, T. D., et al. (2016). Influence of bidentate ligand donor types on the formation and stability in 2 + 1 fac-[MI(CO)3]+ (M = Re, 99mTc) complexes. Dalton Transactions. Retrieved from [Link]

  • Fajardo, J. F., et al. (2024). Stabilization of reactive rare earth alkyl complexes through mechanistic studies. Chemical Science. Retrieved from [Link]

  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. Retrieved from [Link]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]

  • Mettler-Toledo. (2007). The determination of the complex stability constant by potentiometric titration. UserCom Analytical Chemistry No. 12. Retrieved from [Link]

  • IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Retrieved from [Link]

  • Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research Web. Retrieved from [Link]

  • Wang, Y., et al. (2013). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed. Retrieved from [Link]

  • Otieno, T. O., et al. (2018). How Rigidity and Conjugation of Bidentate Ligands Affect the Geometry and Photophysics of Iron N-Heterocyclic Complexes: A Comparative Study. Inorganic Chemistry. Retrieved from [Link]

  • You, Z., et al. (2007). Stereospecific Synthesis of Alkyl-Substituted Vicinal Diamines From the Mother Diamine: Overcoming the "Intrinsic Barrier" to the diaza-Cope Rearrangement Reaction. PubMed. Retrieved from [Link]

  • Harford, S. T., & Sarkar, B. (2012). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Coordination Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • van der Heijden, T., et al. (2022). Stability of alkyl carbocations. Radboud Repository. Retrieved from [Link]

  • Tamura, M., et al. (2012). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega. Retrieved from [Link]

  • Abbas, R. F. (2017). Spectrophotometric Determination Stability Constant by Classical and Modified Varagas Equations for Procaine Penicillin G using. International Journal of ChemTech Research. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2021). All coordination modes for the N¹-(2-aminoethyl)propane-1,3-diamine-based ligands. ResearchGate. Retrieved from [Link]

  • Gomaa, E. A., & El-Askalany, A. H. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. SciRP.org. Retrieved from [Link]

  • Mangani, S., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocols.io. Retrieved from [Link]

  • Inamuddin, & Asim, M. (2019). Stability Constants of Metal Complexes in Solution. Semantic Scholar. Retrieved from [Link]

  • van der Heijden, T., et al. (2022). Stability of Alkyl Carbocations. ResearchGate. Retrieved from [Link]

  • IUPAC. (n.d.). Guidelines for the determination of stability constants. Retrieved from [Link]

  • Shoukry, M. M. (2017). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. MDPI. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2013). Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies. Retrieved from [Link]

  • van der Heijden, T., et al. (2022). Stability of alkyl carbocations. Chemical Communications. Retrieved from [Link]

  • Ansari, F. B., et al. (n.d.). Potentiometric determination of stability constants of transition metal complexes with p-aminobenzoic acid. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2025). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process. ResearchGate. Retrieved from [Link]

  • Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Research Collection. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (n.d.). A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. Retrieved from [Link]

  • El-Tabl, A. S., et al. (2018). Coordination properties of N , N ′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Ethylpropanediamide

Understanding the Compound: 2-Ethylpropanediamide 2-Ethylpropanediamide is a chemical compound with the molecular formula C5H10N2O2.[1] While specific toxicological and reactivity data are limited, its structure, featuri...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: 2-Ethylpropanediamide

2-Ethylpropanediamide is a chemical compound with the molecular formula C5H10N2O2.[1] While specific toxicological and reactivity data are limited, its structure, featuring two amide functional groups, suggests it should be handled with the care afforded to all laboratory chemicals. Amide-containing compounds can exhibit a range of biological activities and potential hazards. In the absence of specific data, a cautious approach is warranted.

Key Properties (where available):

PropertyValueSource
CAS Number 6082-49-1ChemSrc[1]
Molecular Formula C5H10N2O2ChemSrc[1]
Molecular Weight 130.145 g/mol ChemSrc[1]
Density 1.151 g/cm³ChemSrc[1]
Boiling Point 389.2 °C at 760 mmHgChemSrc[1]

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2] The primary goal is to ensure the safety of laboratory personnel and to protect the environment.[2]

The Hierarchy of Waste Management:

  • Reduction: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by carefully planning experiments and using the smallest necessary quantities of materials.

  • Reuse: If possible and safe, consider reusing surplus materials.

  • Recycling: Where applicable, chemical recycling programs should be utilized.

  • Proper Disposal: When waste cannot be avoided, it must be disposed of in a safe and compliant manner.[2]

Personal Protective Equipment (PPE)

Before handling 2-Ethylpropanediamide for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). Even in the absence of specific toxicity data, the following should be considered standard practice:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not expected to be highly volatile due to its boiling point, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure for 2-Ethylpropanediamide

The following procedure outlines the recommended steps for the disposal of 2-Ethylpropanediamide waste.

Step 1: Waste Identification and Segregation

  • Hazard Assessment: In the absence of a specific SDS, treat 2-Ethylpropanediamide as a potentially hazardous chemical. Do not assume it is benign.

  • Waste Segregation: Do not mix 2-Ethylpropanediamide waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Improper mixing of chemicals can lead to dangerous reactions. All waste must be handled in accordance with local, state, and federal regulations.[2]

Step 2: Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting 2-Ethylpropanediamide waste. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Ethylpropanediamide". The accumulation start date should also be recorded on the label.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.

  • Storage Conditions: Keep the container tightly sealed when not in use. Store it in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 4: Disposal Request and Pickup

  • Contact Environmental Health and Safety (EHS): Once the container is full or has been in accumulation for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for pickup.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and regulatory agencies.

Decontamination of Empty Containers

Empty containers that once held 2-Ethylpropanediamide must also be disposed of properly.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent in which 2-Ethylpropanediamide is soluble).

    • The first rinseate is considered hazardous waste and must be collected and disposed of with the chemical waste. Subsequent rinseates may also need to be collected, depending on local regulations.

  • Container Disposal: After triple rinsing and air-drying, the container can typically be disposed of as non-hazardous waste. However, confirm this with your institution's EHS department. Deface or remove the original label before disposal.

Spill and Emergency Procedures

In the event of a spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Consult SDS (if available): If an SDS for a similar compound is being used as a reference, consult its spill cleanup procedures.

  • Cleanup: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and clean up the spill. Wear appropriate PPE during cleanup.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed container, labeled as hazardous waste, and disposed of through your EHS department.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_decon Decontamination A Assess Hazards & Segregate Waste B Wear Appropriate PPE A->B Safety First C Use Labeled, Compatible Container B->C Handling D Store in Satellite Accumulation Area C->D Storage E Request EHS Pickup D->E Full Container F Complete Waste Manifest E->F Documentation G Professional Disposal (Incineration/Landfill) F->G Regulatory Compliance H Triple Rinse Empty Containers I Dispose of Rinseate as Hazardous Waste H->I Waste Collection J Dispose of Clean Container H->J After Cleaning I->E

Sources

Handling

A Guide to Personal Protective Equipment for Handling 2-Ethylpropanediamide

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential saf...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential safety and logistical information for handling 2-Ethylpropanediamide (CAS No. 6082-49-1)[1]. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes established best practices for handling analogous aliphatic amides and diamides. The recommendations herein are grounded in a conservative approach, assuming potential hazards based on structurally related compounds until specific toxicological data becomes available.

Hazard Assessment: An Evidence-Based Approach

A thorough risk assessment is the cornerstone of safe laboratory practice.[2] While specific data for 2-Ethylpropanediamide is limited, an analysis of related chemical structures, such as other substituted propanediamides, suggests a potential for the following hazards:

  • Acute Toxicity: Some structurally related amides exhibit high acute oral toxicity and moderate acute dermal toxicity.

  • Skin and Eye Irritation: Amide functionalities can cause skin and eye irritation upon direct contact.[3]

  • Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.[3]

Based on these potential hazards, a cautious approach to handling is warranted. The following table summarizes the postulated risks and the corresponding safety measures.

Potential Hazard Route of Exposure Rationale for Concern (Based on Analogous Compounds) Primary Protective Measure
Acute ToxicityIngestion, DermalStructurally similar amides have shown oral and dermal toxicity.Avoid direct contact, use appropriate gloves and lab coat.
Skin/Eye IrritationDermal, OcularAmide functional groups can be irritating to skin and eyes.[3]Wear chemical-resistant gloves and safety glasses/goggles.
Respiratory IrritationInhalationFine powders can be irritating to the respiratory system.[3]Handle in a well-ventilated area or use a fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals with unknown toxicological profiles.[4][5] The following PPE is mandatory when working with 2-Ethylpropanediamide:

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: For low-risk operations involving small quantities.

    • Chemical Splash Goggles: Recommended when there is a risk of splashing or when handling larger quantities. These form a seal around the eyes for enhanced protection.[4]

  • Skin and Body Protection:

    • Laboratory Coat: A standard lab coat is required to protect against incidental contact.

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for general protection against splashes.[4] For prolonged handling or when immersion is possible, consider thicker, more resistant gloves and consult a glove compatibility chart.

  • Respiratory Protection:

    • In general, handling small quantities in a well-ventilated area should be sufficient.

    • If there is a risk of generating dust or aerosols, or if working in a poorly ventilated space, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 respirator) is recommended.[6][7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 2-Ethylpropanediamide assess_risk Assess Risk of Exposure start->assess_risk small_scale Small Scale (<1g) assess_risk->small_scale Low Risk large_scale Large Scale (>1g) or Dust Generation assess_risk->large_scale Higher Risk ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_low ppe_high Enhanced PPE: - Chemical Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) large_scale->ppe_high

Caption: PPE selection workflow for 2-Ethylpropanediamide.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and PPE readily available.

  • Ventilation: Handle 2-Ethylpropanediamide in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

  • Weighing and Transfer: When weighing, use a draft shield or a fume hood to minimize the dispersal of powder. Use a spatula for transfers and avoid creating dust clouds.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

Spill and Emergency Procedures:

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department.

The following diagram outlines the emergency response protocol.

Emergency_Response_Plan exposure_event Exposure Event Occurs skin_contact Skin Contact exposure_event->skin_contact eye_contact Eye Contact exposure_event->eye_contact inhalation Inhalation exposure_event->inhalation flush_skin Flush with water for 15 min Remove contaminated clothing skin_contact->flush_skin flush_eyes Flush with water for 15 min Seek immediate medical attention eye_contact->flush_eyes fresh_air Move to fresh air Seek medical attention inhalation->fresh_air seek_medical Seek Medical Attention (if not already done) flush_skin->seek_medical

Sources

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